molecular formula C11H22N2O2 B133888 (R)-1-Boc-3-(aminomethyl)piperidine CAS No. 140645-23-4

(R)-1-Boc-3-(aminomethyl)piperidine

Número de catálogo: B133888
Número CAS: 140645-23-4
Peso molecular: 214.3 g/mol
Clave InChI: WPWXYQIMXTUMJB-SECBINFHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(R)-1-Boc-3-(aminomethyl)piperidine is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

tert-butyl (3R)-3-(aminomethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13/h9H,4-8,12H2,1-3H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPWXYQIMXTUMJB-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363586
Record name tert-Butyl (3R)-3-(aminomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140645-23-4
Record name tert-Butyl (3R)-3-(aminomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (3R)-3-(aminomethyl)piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to (R)-1-Boc-3-(aminomethyl)piperidine (CAS: 140645-23-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Boc-3-(aminomethyl)piperidine is a chiral piperidine derivative valued in medicinal chemistry and pharmaceutical research. Identified by its CAS number 140645-23-4, this compound serves as a critical, versatile building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1][2] Its structure features a piperidine ring with the nitrogen atom protected by a tert-butyloxycarbonyl (Boc) group and a primary aminomethyl substituent at the chiral 3-position.[2]

The Boc protecting group enhances the compound's stability and allows for selective reactions at the primary amine, making it an ideal intermediate for multi-step synthetic pathways.[2][3] This strategic protection is crucial for constructing piperidine-containing therapeutics, which are prominent scaffolds in drugs targeting a range of conditions, including neurological disorders.[3][4] This guide provides a comprehensive overview of its properties, applications, relevant experimental protocols, and safety information.

Physicochemical and Structural Data

This compound is a clear, colorless to pale yellow liquid at room temperature.[1] Its key properties are summarized in the table below, providing essential data for experimental design and handling.

PropertyValueReferences
CAS Number 140645-23-4[1]
Molecular Formula C₁₁H₂₂N₂O₂[1]
Molecular Weight 214.30 g/mol [1]
Appearance Clear colorless to pale yellow liquid[1]
Density 0.997 g/mL at 25 °C[4]
Boiling Point 299.4 °C at 760 mmHg[1]
Refractive Index n20/D 1.473[1]
Purity / Assay ≥ 97%
Storage Temperature 2-8°C[1]
SMILES String CC(C)(C)OC(=O)N1CCC--INVALID-LINK--C1
InChI Key WPWXYQIMXTUMJB-SECBINFHSA-N

Applications in Research and Drug Development

The utility of this compound spans several areas of chemical and pharmaceutical science, owing to its specific stereochemistry and functional group arrangement.

  • Pharmaceutical Intermediate: It is a key intermediate in the synthesis of diverse pharmaceuticals, particularly in the development of drugs targeting neurological disorders.[4] The piperidine scaffold is a common feature in bioactive molecules, and this chiral building block allows for precise structural modifications.[3][5]

  • Organic Synthesis: The compound is a valuable building block for creating complex molecular architectures.[3] The Boc-protected ring nitrogen directs reactivity towards the primary amine, enabling selective transformations such as amide bond formation, alkylation, or reductive amination.[1][2]

  • Peptide Synthesis: It is utilized in the preparation of peptide-based therapeutics, where its incorporation can enhance the stability and bioavailability of the final peptide constructs.[4]

  • Chemical Biology: Researchers use this and similar compounds to create molecular probes for investigating biological processes, such as protein-protein interactions and cellular mechanisms.[3]

dot

A This compound (Chiral Building Block) B Chemical Synthesis (e.g., Amide Coupling, Alkylation) A->B C Active Pharmaceutical Ingredient (API) B->C D Drug Formulation & Development C->D E Therapeutic Agent (Drug Product) D->E F Biological Target (e.g., Enzyme, Receptor) E->F Pharmacological Action

Caption: Role of this compound in the drug discovery workflow.

Experimental Protocols

While specific synthesis routes for commercial intermediates are often proprietary, the following sections detail common experimental procedures for the use and analysis of this compound in a laboratory setting.

Protocol 1: General Procedure for Amide Coupling

This protocol describes a typical reaction to form an amide bond using the primary amine of this compound and a generic carboxylic acid.

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq.) and a peptide coupling agent such as HATU (1.1 eq.) or EDC/HOBt (1.1 eq. each) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.), to the mixture and stir for 5-10 minutes at room temperature.

  • Amine Addition: Add a solution of this compound (1.05 eq.) in the same solvent to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-16 hours. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers successively with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

dot

cluster_prep Preparation cluster_reaction Reaction & Purification A Dissolve Carboxylic Acid & Coupling Agents in Solvent B Add Base (e.g., DIPEA) A->B C Add this compound B->C D Stir at Room Temperature (Monitor by TLC/LC-MS) C->D E Aqueous Work-up & Extraction D->E F Purification (Column Chromatography) E->F G Purified Amide Product F->G

Caption: General experimental workflow for amide coupling reactions.

Protocol 2: Quality Control by HPLC-MS

This protocol provides a general method for verifying the identity and purity of this compound, adapted from standard analytical procedures for similar compounds.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Create a dilute sample for injection (e.g., 10-50 µg/mL) using the mobile phase as the diluent.

  • Chromatographic Conditions:

    • System: HPLC with a UV detector and coupled to a mass spectrometer (e.g., TOF or Quadrupole).

    • Column: C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

    • Gradient: A typical gradient might run from 5% B to 95% B over 5-10 minutes.

    • Flow Rate: 0.5-1.0 mL/min.

    • Column Temperature: 25-40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ion electrospray (ESI+).

    • Scan Range: m/z 50-500.

    • Analysis: Look for the protonated molecular ion [M+H]⁺ at m/z ≈ 215.17.

  • Data Analysis: Integrate the peak area from the UV chromatogram to determine purity (e.g., >97%). Confirm the mass of the main peak corresponds to the expected molecular weight of the compound.

Safety and Handling Information

This compound is considered hazardous and requires careful handling in a laboratory environment. Users should consult the full Safety Data Sheet (SDS) before use.

Hazard CategoryDetailsReferences
Pictograms GHS07 (Exclamation Mark), GHS09 (Environment)
Signal Word Warning [6]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H400: Very toxic to aquatic life.
Precautionary Statements P273: Avoid release to the environment.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling and Storage Recommendations:
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7][8]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[7][8]

  • Handling: Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[7] Wash hands thoroughly after handling.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place at the recommended temperature of 2-8°C.[1][8] The compound may be sensitive to moisture.[8]

Conclusion

This compound is a high-value chiral intermediate essential for modern drug discovery and organic synthesis. Its unique structure, featuring a strategically protected piperidine ring and a reactive primary amine, provides chemists with a reliable tool for building complex, biologically active molecules. Understanding its physicochemical properties, applications, and proper handling procedures is crucial for its effective and safe utilization in advancing pharmaceutical research.

References

An In-depth Technical Guide to the Physical Properties of (R)-1-Boc-3-(aminomethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a comprehensive overview of the core physical and chemical properties of (R)-1-Boc-3-(aminomethyl)piperidine, a key building block in pharmaceutical synthesis. The information is presented to support research and development activities, with a focus on quantitative data, experimental context, and logical relationships between properties and analytical methods.

Compound Identification and Core Properties

This compound, also known as (R)-tert-butyl 3-(aminomethyl)piperidine-1-carboxylate, is a chiral piperidine derivative widely used as an intermediate in the synthesis of complex pharmaceutical compounds.[1] Its structure incorporates a Boc-protected amine on the piperidine ring and a primary aminomethyl group, making it a versatile scaffold in drug discovery, particularly for agents targeting neurological disorders.[1][2]

The Boc (tert-butoxycarbonyl) protecting group provides stability and allows for selective chemical transformations, making it a valuable asset in multi-step organic synthesis.[2]

Summary of Physical and Chemical Properties

The following table summarizes the key quantitative physical and chemical properties of this compound.

PropertyValueSource Citation(s)
CAS Number 140645-23-4
Molecular Formula C₁₁H₂₂N₂O₂[1][3]
Molecular Weight 214.30 g/mol [4]
Appearance Colorless to yellow liquid[1][3]
Boiling Point 95 - 99 °C at 0.8 mm Hg[1]
Density 0.997 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.473[1]
Purity / Assay ≥96% (GC), typically 97%[3][5]
Storage Temperature 2-8°C[1]

Experimental Protocols and Methodologies

While specific experimental reports from the original characterization are not detailed in the available literature, the physical properties listed are determined by standard analytical techniques common in chemical research and quality control.

Determination of Purity (Gas Chromatography - GC)

The purity of this compound is typically assayed by Gas Chromatography (GC).[3][5]

  • Principle: This technique separates volatile compounds in a mixture. The sample is vaporized and injected into a long, thin column. An inert carrier gas (like helium) pushes the sample through the column, which is coated with a stationary phase. Compounds are separated based on their boiling points and affinity for the stationary phase. A detector at the end of the column measures the quantity of each separated component.

  • General Protocol:

    • Instrument Setup: A gas chromatograph equipped with a Flame Ionization Detector (FID) is commonly used. An appropriate capillary column (e.g., HP1-MS, a nonpolar column) is installed.

    • Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Injection: A small volume (typically 1 µL) of the prepared sample is injected into the heated injector port of the GC.

    • Separation: The oven temperature is programmed to ramp up, allowing for the separation of the target compound from any impurities or residual solvents.

    • Detection & Analysis: The FID detects the organic molecules as they elute from the column. The resulting chromatogram shows peaks corresponding to each compound. The area of the main peak relative to the total area of all peaks is used to calculate the purity percentage.

Measurement of Refractive Index

The refractive index is a measure of how light bends as it passes through the liquid and is a good indicator of purity for known substances.

  • Principle: This property is measured using a refractometer, which precisely measures the angle of refraction of light passing from a prism of known refractive index into the sample.

  • General Protocol:

    • Calibration: The refractometer is calibrated using a standard of known refractive index, such as distilled water.

    • Sample Application: A few drops of this compound are placed on the prism surface.

    • Measurement: The instrument's optics are adjusted until the shadow line aligns with the crosshairs in the eyepiece. The refractive index is then read from the scale. The measurement is temperature-dependent and is standardized to 20°C (n20/D).[1]

Determination of Boiling Point

The boiling point provided is measured under reduced pressure (vacuum).

  • Principle: At lower pressures, the boiling point of a liquid is reduced. This is necessary for compounds that may decompose at their atmospheric boiling point.

  • General Protocol (Vacuum Distillation):

    • The compound is placed in a distillation flask connected to a condenser, a receiving flask, and a vacuum pump.

    • A manometer is included in the setup to measure the pressure accurately.

    • The system is evacuated to the desired pressure (e.g., 0.8 mm Hg).[1]

    • The flask is gently heated. The temperature at which the liquid boils and the vapor condenses on a thermometer placed in the vapor path is recorded as the boiling point at that specific pressure.

Visualized Workflows and Relationships

The following diagrams illustrate the logical workflow for compound characterization and the relationships between the compound's properties and analytical techniques.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Identity & Purity Confirmation cluster_2 Phase 3: Physical Property Measurement cluster_3 Phase 4: Final Product S Chemical Synthesis P Purification (e.g., Distillation, Chromatography) S->P Spec Spectroscopic Analysis (NMR, IR, MS) P->Spec GC Purity Assay (Gas Chromatography) P->GC BP Boiling Point (Vacuum Distillation) P->BP D Density Measurement P->D RI Refractive Index P->RI QC Quality Control Passed: This compound Spec->QC GC->QC BP->QC D->QC RI->QC

Caption: Workflow for the synthesis and characterization of a chemical intermediate.

G Compound This compound C11H22N2O2 CAS: 140645-23-4 P_Appearance Appearance: Colorless to Yellow Liquid Compound->P_Appearance P_Purity Purity: ≥96% Compound->P_Purity P_BP Boiling Point: 95-99°C @ 0.8 mmHg Compound->P_BP P_Density Density: 0.997 g/mL @ 25°C Compound->P_Density P_RI Refractive Index: 1.473 (n20/D) Compound->P_RI T_Visual Visual Inspection P_Appearance->T_Visual measured by T_GC Gas Chromatography (GC) P_Purity->T_GC measured by T_VD Vacuum Distillation P_BP->T_VD measured by T_Hydrometry Hydrometry / Pycnometry P_Density->T_Hydrometry measured by T_Refractometry Refractometry P_RI->T_Refractometry measured by

Caption: Relationships between compound properties and analytical measurement techniques.

References

An In-depth Technical Guide to (R)-1-Boc-3-(aminomethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive technical information on (R)-1-Boc-3-(aminomethyl)piperidine, a key building block in pharmaceutical research and development. It is intended for researchers, scientists, and professionals in the field of drug discovery and medicinal chemistry. This molecule is particularly significant as a chiral intermediate in the synthesis of various bioactive compounds.[1][2]

Core Molecular Data

This compound, also known as (R)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate, is a piperidine derivative protected by a tert-butoxycarbonyl (Boc) group.[3] This protecting group enhances its stability and allows for selective reactivity in complex synthetic pathways.[2]

Quantitative Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. This data is critical for reaction planning, characterization, and quality control.

PropertyValueReferences
Molecular Formula C₁₁H₂₂N₂O₂[1][3]
Molecular Weight 214.30 g/mol [3]
CAS Number 140645-23-4[3]
Appearance Light yellow liquid[1]
Density 0.997 g/mL at 25 °C
Refractive Index n20/D 1.473
Storage Temperature 2-8°C

Application in Drug Development

This compound is a versatile intermediate in the synthesis of pharmaceuticals, particularly for compounds targeting neurological disorders.[1] The piperidine scaffold is a common feature in many biologically active molecules, and the chiral nature of this specific compound is often crucial for the pharmacological activity of the final drug substance.[2] Its Boc-protected amine allows for sequential chemical modifications, making it a valuable component in the construction of complex molecular architectures for drug discovery.[4]

Illustrative Synthetic Workflow

The following diagram outlines a conceptual workflow for the synthesis of a related compound, (R)-1-Boc-3-aminopiperidine, which can be analogous to synthetic strategies involving this compound. This process highlights key stages from starting materials to the final purified product.

G Conceptual Synthetic Workflow cluster_0 Preparation & Reaction cluster_1 Purification & Analysis Start Starting Material (e.g., N-Cbz-3-piperidine carboxylic acid) Resolution Chiral Resolution Start->Resolution R-phenylethylamine Condensation Amide Condensation Resolution->Condensation Ammonia Degradation Hofmann Degradation Condensation->Degradation Protection Boc Protection Degradation->Protection Boc Anhydride Deprotection Hydrogenation (Cbz Removal) Protection->Deprotection H₂/Pd-C Extraction Work-up & Extraction Deprotection->Extraction Purify Chromatography Extraction->Purify Final Final Product ((R)-3-Boc-aminopiperidine) Purify->Final

Caption: A generalized workflow for the synthesis of a chiral Boc-protected aminopiperidine.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible scientific outcomes. Below is a representative protocol for a key transformation in the synthesis of a related chiral aminopiperidine, which illustrates the general techniques and considerations applicable in this area of chemistry.

Synthesis of (R)-1-Boc-3-aminopiperidine from a Protected Precursor

This protocol describes the deprotection of a benzyl-protected intermediate to yield the desired Boc-protected amine.[5]

Materials:

  • Benzyl 3-[(tert-butoxycarbonyl)amino]-1-piperidinecarboxylate

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Celite

Procedure:

  • A mixture of benzyl 3-[(tert-butoxycarbonyl)amino]-1-piperidinecarboxylate (2.25 g, 6.73 mmol) and 10% Pd/C (0.229 g) in ethanol (20 mL) is prepared in a suitable reaction vessel.[5]

  • The mixture is stirred at room temperature under a hydrogen atmosphere (1 atm) for 14 hours.[5]

  • Upon completion of the reaction, the catalyst is removed by filtration through a pad of Celite.[5]

  • The filtrate is then concentrated under reduced pressure to yield the crude product.[5]

  • The resulting solid, tert-Butyl 3-piperidinylcarbamate (1.22 g, 91% yield), is obtained.[5]

This reaction, a catalytic hydrogenation, is a common method for removing benzyl-type protecting groups in organic synthesis. The specific conditions, such as catalyst loading, solvent, and reaction time, may be optimized for different substrates.

References

A Technical Guide to (R)-1-Boc-3-(aminomethyl)piperidine: Structure, Stereochemistry, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-Boc-3-(aminomethyl)piperidine, a chiral piperidine derivative, is a critical building block in modern medicinal chemistry. Its unique structural and stereochemical features make it an invaluable intermediate in the synthesis of complex pharmaceutical agents, most notably as a key component in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. This technical guide provides a comprehensive overview of the structure, stereochemistry, and physicochemical properties of this compound. Detailed experimental protocols for its synthesis and stereochemical analysis are presented, alongside a discussion of its role in drug discovery, particularly in the context of DPP-4 inhibition.

Structure and Stereochemistry

This compound, with the IUPAC name tert-butyl (R)-3-(aminomethyl)piperidine-1-carboxylate, possesses a piperidine ring substituted at the 3-position with an aminomethyl group. The nitrogen atom of the piperidine ring is protected by a tert-butyloxycarbonyl (Boc) group. The stereochemistry at the C-3 position is of the (R)-configuration, which is crucial for the biological activity of many of its downstream pharmaceutical products.

The presence of the Boc protecting group enhances the molecule's stability and allows for selective reactions at the primary amine of the aminomethyl group. The chiral center at the 3-position dictates the three-dimensional arrangement of the substituents, which is a key determinant for its interaction with biological targets.

structure cluster_piperidine p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p6->p1 N_ring N Boc Boc N_ring->Boc C2 CH₂ C3 CH* Aminomethyl CH₂NH₂ C3->Aminomethyl C4 CH₂ C5 CH₂ C6 CH₂ R_config (R)

Caption: 2D Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

PropertyValue
Molecular Formula C₁₁H₂₂N₂O₂
Molecular Weight 214.31 g/mol
Appearance Colorless to light yellow liquid
CAS Number 140645-23-4
Density 0.997 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.473[1]
Specific Optical Rotation +10° to +20° (c=1 in MeOH)
Storage Temperature 2-8°C[1]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reduction of the corresponding amide, (R)-1-Boc-3-piperidinecarboxamide. This precursor can be synthesized from commercially available (R)-nipecotic acid.

Step 1: Boc Protection of (R)-Nipecotic Acid

  • To a solution of (R)-nipecotic acid (1 equivalent) in a suitable solvent such as a mixture of dioxane and water, add sodium hydroxide (2.5 equivalents) and stir until the acid dissolves.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • After the reaction is complete (monitored by TLC), acidify the mixture to pH 2-3 with a cold aqueous solution of HCl.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (R)-1-Boc-piperidine-3-carboxylic acid.

Step 2: Amide Formation

  • Dissolve the (R)-1-Boc-piperidine-3-carboxylic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a coupling agent like 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) and stir at room temperature for 1-2 hours until the activation is complete.

  • In a separate flask, prepare a solution of aqueous ammonia.

  • Slowly add the activated acid solution to the ammonia solution at 0 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate to obtain (R)-1-Boc-3-piperidinecarboxamide.

Step 3: Reduction of the Amide

  • To a suspension of lithium aluminum hydride (LAH) (2-3 equivalents) in anhydrous THF at 0 °C, slowly add a solution of (R)-1-Boc-3-piperidinecarboxamide (1 equivalent) in anhydrous THF.[2][3]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and quench it carefully by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting precipitate and wash it thoroughly with THF.

  • Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

synthesis_workflow start (R)-Nipecotic Acid step1 Boc Protection (Boc)₂O, NaOH start->step1 intermediate1 (R)-1-Boc-piperidine-3-carboxylic acid step1->intermediate1 step2 Amide Formation CDI, NH₃ intermediate1->step2 intermediate2 (R)-1-Boc-3-piperidinecarboxamide step2->intermediate2 step3 Amide Reduction LiAlH₄, THF intermediate2->step3 product This compound step3->product

Caption: Synthetic workflow for this compound.

Stereochemical Analysis by Chiral HPLC

The enantiomeric purity of this compound is a critical quality attribute. A common method for determining the enantiomeric excess (e.e.) is through chiral High-Performance Liquid Chromatography (HPLC). As primary amines can exhibit poor peak shape on some chiral stationary phases, a pre-column derivatization step is often employed.

Protocol: Derivatization and Chiral HPLC Analysis (Adapted from a method for a similar compound) [4][5]

  • Derivatization:

    • Dissolve a small amount of this compound in a suitable solvent (e.g., dichloromethane).

    • Add a chiral derivatizing agent, such as Mosher's acid chloride ((R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) or Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), in the presence of a non-chiral base (e.g., triethylamine).

    • Stir the reaction at room temperature until the derivatization is complete (monitored by TLC).

    • Quench the reaction and extract the diastereomeric products.

  • HPLC Conditions:

    • Column: A standard achiral C18 column can be used to separate the resulting diastereomers.

    • Mobile Phase: A gradient of acetonitrile and water with a suitable modifier like trifluoroacetic acid (TFA) is typically used.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the derivatized compound has strong absorbance (e.g., 254 nm for dinitrophenyl derivatives).

    • Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two diastereomers.

hplc_workflow sample Sample of (R)-1-Boc-3- (aminomethyl)piperidine derivatization Derivatization with Chiral Reagent sample->derivatization diastereomers Diastereomeric Mixture derivatization->diastereomers hplc RP-HPLC Analysis (C18 column) diastereomers->hplc chromatogram Chromatogram with Separated Diastereomer Peaks hplc->chromatogram calculation Calculation of Enantiomeric Excess (e.e.) chromatogram->calculation

Caption: Workflow for enantiomeric excess determination by chiral HPLC.

Role in Drug Discovery: DPP-4 Inhibition

This compound is a key building block in the synthesis of several DPP-4 inhibitors, a class of oral hypoglycemic agents used for the management of type 2 diabetes mellitus. DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released in response to food intake and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner.

By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion and suppressed glucagon release, which in turn lowers blood glucose levels. The (R)-stereochemistry of the 3-substituted piperidine moiety is often crucial for the potent and selective inhibition of the DPP-4 enzyme.

dpp4_pathway cluster_synthesis Synthesis cluster_biological Biological Pathway R_Boc_Pip This compound DPP4_Inhibitor DPP-4 Inhibitor (e.g., Alogliptin) R_Boc_Pip->DPP4_Inhibitor Other_Reagents Other Reagents Other_Reagents->DPP4_Inhibitor DPP4 DPP-4 Enzyme DPP4_Inhibitor->DPP4 Inhibition Food_Intake Food Intake Incretins Active Incretins (GLP-1, GIP) Food_Intake->Incretins Incretins->DPP4 Inactivation Pancreas Pancreas Incretins->Pancreas Stimulation Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Release Pancreas->Glucagon Blood_Glucose ↓ Blood Glucose Insulin->Blood_Glucose Glucagon->Blood_Glucose Inhibition of release contributes to

Caption: Role in the synthesis of DPP-4 inhibitors and their mechanism of action.

Conclusion

This compound is a fundamentally important chiral building block with significant applications in pharmaceutical research and development. Its well-defined stereochemistry and versatile chemical handles make it an ideal starting material for the synthesis of complex and potent drug candidates, particularly in the area of metabolic diseases. The synthetic and analytical methods outlined in this guide provide a framework for researchers to effectively utilize this compound in their drug discovery programs. A thorough understanding of its properties and applications is essential for the continued development of novel therapeutics.

References

Spectroscopic Data and Experimental Protocols for (R)-1-Boc-3-(aminomethyl)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Properties and Structure

PropertyValue
Chemical Name tert-butyl (R)-3-(aminomethyl)piperidine-1-carboxylate
Molecular Formula C₁₁H₂₂N₂O₂
Molecular Weight 214.30 g/mol
CAS Number 140645-23-4
Appearance Liquid
Density 0.997 g/mL at 25 °C
Refractive Index n20/D 1.473
Storage Temperature 2-8°C

Structure:

G (R)-1-Boc-3-(aminomethyl)piperidine N1 N C2 CH2 N1->C2 Boc Boc N1->Boc C3 CH C2->C3 C4 CH2 C3->C4 C7 CH2 C3->C7 C5 CH2 C4->C5 C6 CH2 C5->C6 C6->N1 N2 NH2 C7->N2

Caption: Chemical structure of this compound.

Predicted Spectroscopic Data

It is important to note that the following data are predicted based on the chemical structure and have not been experimentally verified from available public sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 3.8 - 4.2m2HPiperidine ring protons adjacent to N-Boc
~ 2.5 - 2.9m2H-CH₂-NH₂
~ 2.2 - 2.6m2HPiperidine ring protons adjacent to N-Boc
~ 1.8 - 2.0m1HPiperidine ring proton at C3
~ 1.5 - 1.8m4HRemaining piperidine ring protons
1.45s9Htert-butyl protons of Boc group
1.2 - 1.5br s2H-NH₂ protons

Table 3: Predicted ¹³C NMR Data (CDCl₃, 101 MHz)

Chemical Shift (δ) ppmAssignment
~ 155Carbonyl carbon of Boc group
~ 79.5Quaternary carbon of Boc group
~ 45 - 55Piperidine ring carbons adjacent to N-Boc
~ 40 - 45-CH₂-NH₂
~ 35 - 40Piperidine ring carbon at C3
~ 25 - 30Remaining piperidine ring carbons
28.4Methyl carbons of Boc group
Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~ 3300 - 3400MediumN-H stretching (primary amine)
~ 2850 - 2950StrongC-H stretching (aliphatic)
~ 1680 - 1700StrongC=O stretching (Boc carbonyl)
~ 1580 - 1650MediumN-H bending (primary amine)
~ 1160 - 1250StrongC-N stretching and C-O stretching (Boc group)
Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI+)

m/z ValueInterpretation
215.17[M+H]⁺ (protonated molecule)
159.13[M - C₄H₈]⁺ (loss of isobutylene from Boc group)
115.12[M - C₅H₉O₂]⁺ (loss of Boc group)
83.09[C₅H₁₁N]⁺ (piperidine ring fragment)

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Thin Film: If the sample is viscous, dissolve a small amount in a volatile solvent (e.g., dichloromethane), apply the solution to a KBr or NaCl plate, and allow the solvent to evaporate.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Acquisition:

    • Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

    • Operate the mass spectrometer in positive ion mode.

    • Set the mass range to scan from m/z 50 to 500.

    • Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the protonated molecule [M+H]⁺.

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions in the resulting mass spectrum.

Visualization of Experimental Workflow

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition and Processing cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts (ppm) Coupling Constants (Hz) NMR->NMR_Data IR_Data Wavenumbers (cm⁻¹) Transmittance (%) IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies to obtain them. Researchers are encouraged to use these protocols to acquire and confirm the spectroscopic data for their specific samples.

Synthesis pathways for chiral 3-aminomethylpiperidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Chiral 3-Aminomethylpiperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The chiral 3-aminomethylpiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, which is critical for specific interactions with biological targets. Consequently, the development of efficient and stereocontrolled synthetic routes to access enantiomerically pure 3-aminomethylpiperidine derivatives is a significant focus in modern organic and medicinal chemistry.

This guide provides a comprehensive overview of key synthetic pathways for preparing these valuable building blocks, with a focus on asymmetric strategies. It includes detailed experimental protocols for cited methodologies, quantitative data for comparison, and logical diagrams to illustrate the synthetic workflows.

Catalytic Asymmetric Synthesis from Pyridine Derivatives

A highly effective modern approach for synthesizing chiral 3-substituted piperidines involves the functionalization of pyridine precursors.[1] A prominent strategy is a three-step sequence featuring a rhodium-catalyzed asymmetric reductive Heck reaction as the key enantioselective step.[1][2] This method offers broad functional group tolerance and provides access to a wide variety of enantioenriched 3-substituted piperidines.[3]

The general workflow begins with the partial reduction of pyridine to form a more reactive dihydropyridine intermediate. This is followed by the crucial Rh-catalyzed asymmetric carbometalation, which forges the C3-substituent bond and establishes the stereocenter with high enantioselectivity. The final step involves the reduction of the remaining double bond and deprotection to yield the target chiral piperidine.[1][4]

G cluster_main Pyridine Pyridine Dihydropyridine Phenyl Pyridine- 1(2H)-carboxylate Pyridine->Dihydropyridine  Partial Reduction  (NaBH4, PhOCOCl)   Tetrahydropyridine 3-Substituted Tetrahydropyridine Dihydropyridine->Tetrahydropyridine  Rh-Catalyzed Asymmetric  Reductive Heck Reaction  (+ Arylboronic Acid)   Piperidine Chiral 3-Substituted Piperidine Tetrahydropyridine->Piperidine  Reduction (H2, Pd/C)  & Deprotection (KOH)  

Diagram 1: Asymmetric synthesis workflow from pyridine.
Quantitative Data

StepProductCatalyst/ReagentsYield (%)Enantiomeric Excess (ee %)Reference
23-Aryl-tetrahydropyridine[Rh(cod)Cl]₂, Chiral Ligand, CsOH8196[1]
33-Aryl-piperidineH₂, Pd/C; then KOH/MeOH72-76 (over 2 steps)>96[1]
Experimental Protocols

Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate To a methanol (MeOH) solution (50 mL) of sodium borohydride (NaBH₄, 20.0 mmol) and pyridine (20 mmol) at -78 °C, phenyl chloroformate (20 mmol, 1 equiv) is added dropwise under a nitrogen atmosphere. The reaction is maintained at -78 °C for 3 hours and then quenched with water (50 mL). The mixture is extracted twice with diethyl ether (Et₂O, 30 mL). The combined organic layers are washed twice with 1N NaOH, twice with 1N HCl, and then dried over sodium sulfate. After filtration, the solvents are removed by evaporation. The crude product is purified by recrystallization from methanol to yield phenyl pyridine-1(2H)-carboxylate as a white crystalline solid (72% yield).

Step 2: Rh-Catalyzed Asymmetric Carbometalation [2] In a glovebox, a vial is charged with [Rh(cod)Cl]₂ (5.0 mol%), a chiral bisphosphine ligand (e.g., (R)-DTBM-SEGPHOS, 10 mol%), and a solvent mixture of THF/Toluene/H₂O (1:1:1). The solution is stirred at 70 °C for 10 minutes. The arylboronic acid (1.5 mmol, 3.0 equiv) is added, followed by the dihydropyridine from Step 1 (0.5 mmol, 1 equiv). The resulting mixture is stirred at 70 °C for 20 hours. Upon completion, the reaction is cooled to room temperature, diluted with Et₂O (5 mL), and passed through a plug of silica gel, washing with an additional 20 mL of Et₂O. The solvents are removed in vacuo, and the crude product is purified by flash chromatography to afford the desired 3-substituted tetrahydropyridine.[2]

Step 3: Reduction and Deprotection [1] The 3-substituted tetrahydropyridine is subjected to hydrogenation using palladium on carbon (Pd/C) as the catalyst. Following the reduction, carbamate deprotection is performed using aqueous potassium hydroxide (KOH) in methanol. This two-step sequence yields the final 3-substituted piperidine. For example, a precursor to (-)-Preclamol was obtained in 72% yield over these two steps.[1]

Biocatalytic Asymmetric Synthesis

Biocatalysis, particularly the use of ω-transaminases (TAs), offers a green and highly selective method for producing chiral amines.[5] This approach involves the asymmetric amination of a prochiral ketone, such as 1-Boc-3-piperidone, to generate the desired chiral amine with high yield and enantiomeric excess.[5] The use of immobilized enzymes (TAs-IMB) is advantageous for industrial applications, allowing for easier catalyst recovery and reuse.[5]

G cluster_main Ketone 1-Boc-3-piperidone (Prochiral Substrate) Amine (R)- or (S)-3-Amino- 1-Boc-piperidine Ketone->Amine  Asymmetric Transamination  (Immobilized ω-Transaminase,  Isopropylamine, PLP)   DeprotectedAmine (R)- or (S)-3-Aminopiperidine Dihydrochloride Amine->DeprotectedAmine  Boc Deprotection  (AcCl, EtOH)  

Diagram 2: Biocatalytic synthesis of chiral 3-aminopiperidines.
Quantitative Data

EnzymeStereoselectivityTemperature (°C)Time (h)Conversion (%)Enantiomeric Excess (ee %)Reference
ATA-025-IMB(R)-selective50399>99[5]
ATA-217-IMB(S)-selective50249998[5]
Experimental Protocols

Step 1: Asymmetric Transamination of 1-Boc-3-piperidone [5] In a typical reaction, 50 mg of 1-Boc-3-piperidone (45 mM) is dissolved in a suitable solvent (e.g., DMSO). To this solution, 200 mg of the selected immobilized ω-transaminase (e.g., ATA-025-IMB for the (R)-enantiomer) is added, along with isopropylamine as the amine donor and pyridoxal-5'-phosphate (PLP) as a cofactor. The reaction mixture is stirred at a controlled temperature (e.g., 50 °C) and monitored by HPLC. Upon completion, the enzyme is filtered off, and the product is isolated from the filtrate.[5]

Step 2: Synthesis of (R)-3-Aminopiperidine Dihydrochloride [5] In a vial, 100 mg (0.5 mmol) of (R)-1-Boc-3-aminopiperidine (ee >99%) is dissolved in 100 µL of ethanol (EtOH). The solution is cooled to 0 °C, and 400 µL of a solution of acetyl chloride (AcCl, 2.8 mmol) in EtOH (1:1) is added gradually. The reaction mixture is then stirred at room temperature. The formation of a white solid indicates the completion of the reaction. The supernatant is decanted, and the solid is washed twice with cold ethanol (100 µL). The solid is dried under vacuum to yield (R)-3-aminopiperidine dihydrochloride.[5]

Chiral Pool Synthesis from L-Glutamic Acid

The chiral pool approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials.[6] L-glutamic acid is a versatile starting material for the multi-step synthesis of enantiomerically pure 3-(N-Boc-amino)piperidine derivatives. This route involves a linear sequence of five steps: esterification, Boc-protection, reduction of the diester to a diol, tosylation of the diol, and finally, cyclization with an amine to form the piperidine ring.[7]

G cluster_main A L-Glutamic Acid B Dimethyl Ester A->B Esterification (SOCl₂, MeOH) C N-Boc Dimethyl Ester B->C Boc Protection ((Boc)₂O, TEA) D N-Boc Diol C->D Reduction (NaBH₄, THF/MeOH) E N-Boc Ditosylate D->E Tosylation (TsCl, TEA) F 3-(N-Boc-amino) piperidine derivative E->F Cyclization (Primary Amine)

Diagram 3: Chiral pool synthesis from L-glutamic acid.
Quantitative Data

StepTransformationReagentsYield (%)Reference
1 & 2L-Glutamic acid → N-Boc dimethyl esterSOCl₂/MeOH; then (Boc)₂O/TEAQuantitative (2 steps)[7]
3Diester → DiolNaBH₄, THF/MeOH76
4Diol → DitosylateTsCl, TEA, DMAPQuantitative[7]
5Ditosylate → Piperidine derivativeCyclohexylamine74[7]
Overall L-Glutamic acid → Piperidine derivative - 44 - 55
Experimental Protocols

Step 3: Reduction to (S)-tert-butyl (1,5-dihydroxy-pentan-2-yl)carbamate To a stirred solution of the N-Boc protected diester in a mixture of THF and MeOH at 0 °C, sodium borohydride (NaBH₄) is added portion-wise. The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride, and the solvents are removed under reduced pressure. The residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified using column chromatography (silica gel, eluent: Ethyl acetate/Hexane) to yield the pure diol (76% yield).

Step 4 & 5: Tosylation and Cyclization [7] To a solution of the diol (1 equiv) in CH₂Cl₂ at 0 °C are added triethylamine (TEA), p-toluenesulfonyl chloride (TsCl), and a catalytic amount of DMAP. The reaction mixture is warmed to room temperature and stirred for 1 hour. After quenching with aqueous sodium bicarbonate, the mixture is extracted with CH₂Cl₂. The combined organic layers are washed, dried, and concentrated to give the crude ditosylate, which is used in the next step without further purification.[7]

The crude ditosylate is dissolved in acetonitrile, and a primary amine (e.g., cyclohexylamine, 1.2 equiv) is added. The reaction mixture is heated at reflux for 12 hours. After quenching with saturated ammonium chloride solution, the product is extracted with ethyl acetate. The organic layer is washed, dried, and concentrated. The final product is purified by column chromatography to yield the desired 3-(N-Boc-amino)piperidine derivative.[7]

Resolution of Racemic Mixtures

Classical resolution via diastereomeric salt formation remains a practical and widely used method for obtaining enantiomerically pure amines.[8][9] The process involves reacting the racemic amine with a single enantiomer of a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[8] Due to their different physical properties, such as solubility, these salts can be separated by fractional crystallization.[9] Subsequent treatment of the isolated diastereomeric salt with a base liberates the desired enantiomerically pure amine.[8]

G cluster_main Racemate Racemic 3-Aminopiperidine ((R)-Amine + (S)-Amine) Salts Diastereomeric Salt Mixture ((R)-Amine•(R)-Acid + (S)-Amine•(R)-Acid) Racemate->Salts + Chiral Resolving Agent (e.g., (R)-CPA) Separation Fractional Crystallization Salts->Separation SaltR Less Soluble Salt ((R)-Amine•(R)-Acid) Separation->SaltR Precipitate SaltS More Soluble Salt (in solution) ((S)-Amine•(R)-Acid) Separation->SaltS Filtrate AmineR Pure (R)-Amine SaltR->AmineR Base Treatment AmineS Pure (S)-Amine SaltS->AmineS Base Treatment

Diagram 4: Workflow for resolution by diastereomeric salt formation.
Common Resolving Agents

  • Chiral Acids: Tartaric acid derivatives (e.g., di-benzoyl-L-tartaric acid), mandelic acid, camphor-10-sulfonic acid, and N-tosyl-(S)-phenylalanine are effective for resolving racemic amines.[9][10][11]

  • Chiral Phosphoric Acids: Enantiomerically pure cyclic phosphoric acids, such as (R)-4-(2-chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide ((R)-CPA), have shown high efficiency in resolving 3-aminopiperidine.[10]

Experimental Protocol

Resolution of 3-Aminopiperidine with (R)-CPA [10] Racemic 3-aminopiperidine (APD) is reacted with the resolving agent, (R)-CPA, in 90% tert-butyl alcohol (TBA) at an elevated temperature. The solution is then allowed to cool slowly to 0 °C. The large difference in solubility between the two diastereomeric salts causes the less soluble salt, ((R)-APD • (R)-CPA), to precipitate. The solid is collected by filtration. The enantiomerically enriched (R)-3-aminopiperidine is then liberated from the salt by treatment with a base. This method can yield (R)-3-aminopiperidine with 99.6% ee in 99.5% yield.[10]

References

The Strategic Application of the tert-Butoxycarbonyl (Boc) Protecting Group in Piperidine Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. Its synthesis and functionalization are therefore of paramount importance in medicinal chemistry and drug development. The secondary amine inherent to the piperidine ring is a reactive nucleophile and base, which often necessitates protection to allow for selective chemical transformations elsewhere on the molecule. Among the arsenal of amine protecting groups, the tert-butoxycarbonyl (Boc) group stands out for its unique combination of stability, ease of introduction, and facile, selective removal. This technical guide provides an in-depth exploration of the role of the Boc protecting group in piperidine synthesis, complete with quantitative data, detailed experimental protocols, and graphical representations of key chemical processes.

The Indispensable Role of the Boc Group

The Boc group is a carbamate-based protecting group valued for its robustness against a wide range of non-acidic conditions, including exposure to bases, nucleophiles, and reducing agents.[1] This stability makes it an ideal choice for multi-step syntheses where various reagents and reaction conditions are employed. The primary role of the Boc group in piperidine synthesis is to temporarily mask the reactivity of the nitrogen atom, thereby:

  • Preventing Undesired Reactions: The Boc group significantly reduces the nucleophilicity and basicity of the piperidine nitrogen, preventing it from participating in undesired side reactions such as N-alkylation or N-acylation when other sites on the molecule are being functionalized.

  • Enabling C-H Functionalization: Protection of the piperidine nitrogen with a Boc group facilitates the direct functionalization of the piperidine ring's C-H bonds. For instance, α-lithiation of N-Boc-piperidine followed by trapping with an electrophile allows for the introduction of various substituents at the C2 position.[2]

  • Directing Stereochemistry: The steric bulk of the Boc group can influence the stereochemical outcome of reactions on the piperidine ring.

  • Improving Solubility and Handling: The introduction of the Boc group can enhance the solubility of piperidine intermediates in organic solvents and often results in crystalline, easily handled solids.

The utility of the Boc group is further underscored by its "orthogonality" to other common protecting groups. For example, it can be selectively removed in the presence of a base-labile fluorenylmethyloxycarbonyl (Fmoc) group or a hydrogenolysis-labile benzyloxycarbonyl (Cbz) group, enabling complex and elegant synthetic strategies.[1]

Quantitative Data Summary

The efficiency of the introduction and removal of the Boc group is a critical factor in the overall yield and success of a synthetic route. The following tables summarize typical conditions and reported yields for the Boc protection and deprotection of various piperidine derivatives.

Table 1: Boc Protection of Representative Piperidine Substrates

Piperidine SubstrateReagentsBase/CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
4-Piperidone hydrochloride(Boc)₂OTriethylamineMethanolRT20Quantitative[3]
Substituted Piperidine(Boc)₂OTriethylamine, DMAP (cat.)Dichloromethane (DCM)0 to RT692
1,2,3,6-Tetrahydropyridine(Boc)₂O-Tetrahydrofuran (THF)0 to RTOvernight89[4]
4-Piperidinecarboxamide(Boc)₂OTriethylamineWater20-258-10High[5]

Table 2: Comparison of Deprotection Conditions for N-Boc-Piperidines

Deprotection ReagentTypical ConditionsSolventTemp. (°C)TimeYield (%)Reference
Trifluoroacetic Acid (TFA)20-50% TFADichloromethane (DCM)RT0.5 - 2 hHigh to Quantitative[6]
Hydrochloric Acid (HCl)4M HCl1,4-DioxaneRT0.5 - 2 hHigh to Quantitative[6]

Experimental Protocols

The following are detailed methodologies for the protection and deprotection of piperidines using the Boc group.

Protocol 1: General Procedure for Boc Protection of a Piperidine

This protocol is a standard and generally effective method for the N-Boc protection of a piperidine using di-tert-butyl dicarbonate.

Materials:

  • Piperidine derivative (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 equiv)

  • Triethylamine (TEA, 1.5 equiv)

  • 4-Dimethylaminopyridine (DMAP, 0.05-0.1 equiv, optional for hindered amines)[7]

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve the piperidine derivative (1.0 equiv) in anhydrous DCM.

  • Add triethylamine (1.5 equiv) to the solution. For sterically hindered or weakly nucleophilic piperidines, add a catalytic amount of DMAP (0.05-0.1 equiv).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.2 equiv) in DCM to the cooled amine solution.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring its progress by Thin-Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected piperidine.

  • If necessary, the crude product can be purified by flash column chromatography on silica gel.

Protocol 2: General Procedure for TFA-Mediated Boc Deprotection

This protocol describes a common and effective method for the removal of a Boc protecting group using trifluoroacetic acid.

Materials:

  • N-Boc-protected piperidine (1.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-Boc-protected piperidine (1.0 equiv) in anhydrous DCM (approximately 0.1-0.2 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 30 minutes to 2 hours, monitoring its progress by TLC.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.

  • To isolate the free amine, carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.

  • Extract the aqueous layer with DCM (3 times).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure to yield the deprotected piperidine derivative. Alternatively, the product can be isolated as its TFA salt by precipitating with cold diethyl ether after the initial removal of volatiles.

Protocol 3: General Procedure for HCl-Mediated Boc Deprotection

This protocol is a common alternative to TFA and is particularly useful when a hydrochloride salt of the product is desired.

Materials:

  • N-Boc-protected piperidine (1.0 equiv)

  • 4M HCl in 1,4-dioxane

  • Methanol or DCM (optional, as a co-solvent)

  • Anhydrous diethyl ether

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-Boc-protected piperidine (1.0 equiv) in a minimal amount of a suitable co-solvent like methanol or DCM if necessary.

  • Add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents of HCl) to the substrate at room temperature.

  • Stir the reaction mixture. The deprotected amine hydrochloride salt may precipitate out of the solution.

  • Monitor the reaction by TLC or LC-MS. Complete conversion is often achieved within 30 minutes to 2 hours.

  • Upon completion, the product can be isolated by filtration if it has precipitated. Wash the solid with cold diethyl ether and dry under vacuum.

  • Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key chemical transformations and a representative synthetic workflow involving a Boc-protected piperidine.

Boc_Protection cluster_reactants Reactants cluster_products Products piperidine Piperidine boc_piperidine N-Boc-Piperidine piperidine->boc_piperidine Nucleophilic Attack boc_anhydride Boc Anhydride ((Boc)₂O) boc_anhydride->boc_piperidine byproducts CO₂ + t-BuOH boc_piperidine->byproducts Decomposition of Intermediate

Mechanism of N-Boc Protection of Piperidine.

Boc_Deprotection cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products boc_piperidine N-Boc-Piperidine protonated_boc Protonated Carbamate boc_piperidine->protonated_boc Protonation acid Acid (H⁺) e.g., TFA, HCl acid->protonated_boc carbamic_acid Carbamic Acid protonated_boc->carbamic_acid Loss of t-Butyl Cation t_butyl_cation t-Butyl Cation protonated_boc->t_butyl_cation piperidine_salt Piperidinium Salt carbamic_acid->piperidine_salt Decarboxylation co2 CO₂ carbamic_acid->co2

Mechanism of Acidic Boc Deprotection.

Synthetic_Workflow start Start: Substituted Piperidine boc_protection Step 1: N-Boc Protection ((Boc)₂O, Base) start->boc_protection intermediate N-Boc Protected Piperidine Intermediate boc_protection->intermediate functionalization Step 2: Ring Functionalization (e.g., C-H activation, alkylation, acylation) intermediate->functionalization functionalized_intermediate Functionalized N-Boc Piperidine functionalization->functionalized_intermediate deprotection Step 3: Boc Deprotection (TFA or HCl) functionalized_intermediate->deprotection end Final Product: Functionalized Piperidine deprotection->end

Synthetic Workflow Using a Boc-Protected Piperidine.

Conclusion

The tert-butoxycarbonyl protecting group is an indispensable tool in the synthesis of complex piperidine-containing molecules. Its robustness under a wide range of conditions, coupled with its facile and selective removal under mild acidic conditions, provides chemists with a reliable and versatile strategy for managing the reactivity of the piperidine nitrogen. The ability to enable selective C-H functionalization and other transformations on the piperidine ring makes the Boc group a cornerstone of modern synthetic and medicinal chemistry. A thorough understanding of the principles and protocols outlined in this guide will empower researchers, scientists, and drug development professionals to effectively leverage the Boc protecting group in the design and execution of efficient and elegant syntheses of novel piperidine-based therapeutics.

References

Navigating the Safe Handling of (R)-1-Boc-3-(aminomethyl)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-1-Boc-3-(aminomethyl)piperidine is a key building block in pharmaceutical research and development. Its safe handling is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for this compound, consolidating data from various safety data sheets and chemical suppliers.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard statements. It is crucial to understand these hazards to implement appropriate safety measures.

Table 1: GHS Hazard Classification

Hazard ClassCategory
Acute Toxicity, Oral4
Skin Irritation2
Eye Irritation2
Specific target organ toxicity — Single exposure (Respiratory system)3
Hazardous to the aquatic environment, acute hazard1

Table 2: Hazard and Precautionary Statements

CodeStatement
H302Harmful if swallowed.[1][2]
H312Harmful in contact with skin.[3]
H315Causes skin irritation.[1][2][3]
H319Causes serious eye irritation.[1][2][3]
H335May cause respiratory irritation.[1][2][3]
H400Very toxic to aquatic life.
P261Avoid breathing dust/fume/gas/mist/vapours/spray.[1][3][4][5][6]
P270Do not eat, drink or smoke when using this product.[1][3][7]
P271Use only outdoors or in a well-ventilated area.[1][3][5][6]
P273Avoid release to the environment.[6][7]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3][4][6][7][8][9]
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302+P352IF ON SKIN: Wash with plenty of soap and water.[2][6][9]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][6][9]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3][4][5][9]
P501Dispose of contents/container to an authorised hazardous or special waste collection point in accordance with any local regulation.[3][6]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.

Table 3: Physical and Chemical Properties

PropertyValue
Molecular FormulaC₁₁H₂₂N₂O₂
Molecular Weight214.30 g/mol
FormLiquid
Density0.995 g/mL at 25 °C to 0.997 g/mL at 25 °C
Refractive Indexn20/D 1.469 to 1.473
Storage Temperature2-8°C

Safe Handling and Storage

Adherence to strict handling and storage protocols is essential to minimize exposure and maintain the stability of the compound.

Handling

Personnel should always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][3] Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[3] Do not eat, drink, or smoke in areas where the chemical is handled.[1][3] Wash hands thoroughly after handling.[1][3]

G start Handling this compound ppe Wear Appropriate PPE? (Gloves, Goggles, Lab Coat) start->ppe ventilation Adequate Ventilation? (Fume Hood) ppe->ventilation Yes stop_ppe STOP Obtain and wear required PPE ppe->stop_ppe No proceed Proceed with Handling ventilation->proceed Yes stop_ventilation STOP Move to a well-ventilated area or use a fume hood ventilation->stop_ventilation No

Figure 1: Decision workflow for handling this compound.
Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][10] Keep containers securely sealed when not in use.[3] It is recommended to store under an inert atmosphere and protect from moisture.[1][2] The recommended storage temperature is between 2-8°C.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

Table 4: Recommended Personal Protective Equipment

Protection TypeSpecification
Eye/Face ProtectionSafety glasses with side-shields conforming to EN166 or equivalent.[1][10]
Skin ProtectionHandle with gloves. Wear protective clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1][3][10]
Respiratory ProtectionUse in a well-ventilated area. If risk of inhalation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][3]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First-Aid Measures
  • If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor/physician.[1]

  • In Case of Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[1]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][3]

  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[1]

Spill Response

In the event of a spill, clear the area of personnel and move upwind.[3] Wear appropriate PPE, including respiratory protection.

G spill Spill of this compound Occurs evacuate Evacuate Immediate Area & Move Upwind spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe contain Contain Spill with Inert Material (Sand, Vermiculite) ppe->contain collect Collect Residue into a Labeled Container for Disposal contain->collect decontaminate Decontaminate Spill Area and PPE collect->decontaminate

Figure 2: General workflow for spill response.

For minor spills, contain and absorb the spill with sand, earth, inert material, or vermiculite.[3] Wipe up and place in a suitable, labeled container for waste disposal.[3] For larger spills, prevent the spillage from entering drains or water courses.[3]

Stability and Reactivity

This compound is stable under recommended storage conditions.[10] However, it is incompatible with strong oxidizing agents and strong acids.[1][2][10] Hazardous decomposition products include oxides of carbon and nitrogen.[2][10]

Toxicological Information

Detailed toxicological studies for this compound are not widely available in the public domain. The GHS classification is based on data from similar compounds and computational models. The material is not thought to produce adverse health effects or irritation of the respiratory tract based on animal models, but good hygiene practice requires that exposure be kept to a minimum.[3] Similarly, it is not thought to produce adverse health effects or skin irritation following contact based on animal models, but suitable gloves should be used.[3] This material can cause eye irritation and damage in some individuals.[3] Long-term exposure is not thought to produce chronic adverse health effects.[3]

Disposal Considerations

Dispose of this chemical and its container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][3] Do not allow the product to enter drains.[10]

This guide is intended to provide a comprehensive overview of the safety and handling of this compound for trained professionals. It is not a substitute for a thorough understanding of the specific Safety Data Sheet (SDS) provided by the supplier and adherence to all institutional and regulatory safety protocols. Always prioritize safety in the laboratory.

References

(R)-1-Boc-3-(aminomethyl)piperidine: A Comprehensive Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(R)-1-Boc-3-(aminomethyl)piperidine is a chiral piperidine-based building block of significant interest to researchers, scientists, and drug development professionals. Its unique structural features, combining a conformationally restricted piperidine scaffold with a protected primary amine, make it a versatile intermediate in the synthesis of complex molecules, particularly for agents targeting the central nervous system (CNS). This in-depth technical guide explores the core features of this compound, including its physicochemical properties, key applications in medicinal chemistry, and detailed experimental protocols for its utilization.

Core Features and Physicochemical Properties

This compound, systematically named tert-butyl (3R)-3-(aminomethyl)piperidine-1-carboxylate, is characterized by a piperidine ring where the nitrogen is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group enhances the molecule's stability and allows for selective chemical transformations at the exocyclic primary aminomethyl group.[1] The chiral center at the 3-position of the piperidine ring is crucial for the stereospecific interactions of the final drug candidates with their biological targets.

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₁₁H₂₂N₂O₂
Molecular Weight 214.30 g/mol
CAS Number 140645-23-4
Appearance Colorless to light yellow liquid or low melting solid[1]
Density ~0.997 g/mL at 25 °C
Refractive Index ~1.473 (n20/D)
Storage Temperature 2-8°C

Applications in Drug Discovery and Medicinal Chemistry

The piperidine moiety is a prevalent scaffold in a vast array of FDA-approved drugs and clinical candidates due to its favorable pharmacokinetic properties, including improved metabolic stability and bioavailability. This compound serves as a key starting material in the synthesis of various pharmaceutical agents, with a notable emphasis on compounds targeting neurological disorders.[1]

Synthesis of CNS Agents and Serotonin Receptor Ligands

A significant application of this building block is in the development of ligands for serotonin receptors, particularly the 5-HT₁A and 5-HT₂A subtypes, which are implicated in the pathophysiology of depression, anxiety, and psychosis.[2][3] The primary amine of this compound provides a reactive handle for the introduction of various pharmacophoric elements through reactions such as amide bond formation and reductive amination.

The general workflow for utilizing this building block in the synthesis of a target molecule typically involves the initial reaction of the primary amine, followed by the deprotection of the Boc group under acidic conditions to reveal the piperidine nitrogen, which can then be further functionalized.

G cluster_0 General Synthesis Workflow start This compound reaction1 Amide Coupling or Reductive Amination start->reaction1 intermediate1 N-Functionalized Intermediate reaction1->intermediate1 deprotection Boc Deprotection (e.g., TFA, HCl) intermediate1->deprotection intermediate2 Deprotected Piperidine deprotection->intermediate2 reaction2 Further Functionalization (e.g., Alkylation, Arylation) intermediate2->reaction2 final_product Target Molecule (e.g., CNS Agent) reaction2->final_product

A generalized synthetic workflow using this compound.
Role in Peptide Synthesis and Peptidomimetics

This compound is also employed in peptide synthesis to introduce conformational constraints.[1] Incorporating the rigid piperidine ring into a peptide backbone can induce specific secondary structures, such as β-turns, which are often crucial for biological activity and receptor recognition.

Experimental Protocols

The following sections provide detailed methodologies for common chemical transformations involving this compound.

Amide Bond Formation

The primary amine of this compound can be readily acylated to form an amide bond. A variety of coupling reagents can be employed for this transformation.

Materials:

  • This compound

  • Carboxylic acid of interest

  • Coupling reagent (e.g., HATU, HBTU, EDC/HOBt)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Tertiary amine base (e.g., DIPEA, triethylamine)

General Protocol using HATU:

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.

  • To this mixture, add a solution of this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

G cluster_1 Amide Coupling Workflow cluster_reactants Reactants cluster_reagents Reagents reactant1 This compound coupling Nucleophilic Attack reactant1->coupling reactant2 R-COOH activation Carboxylic Acid Activation reactant2->activation with HATU/DIPEA reagent1 HATU reagent2 DIPEA reagent3 Anhydrous DMF activation->coupling Activated Ester workup Aqueous Workup coupling->workup purification Column Chromatography workup->purification product Amide Product purification->product

Workflow for the amide coupling reaction.
Reductive Amination

Reductive amination is another key transformation to form a new carbon-nitrogen bond by reacting the primary amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.

Materials:

  • This compound

  • Aldehyde or ketone of interest

  • Reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride)

  • Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE))

  • Acetic acid (optional, as a catalyst)

General Protocol using Sodium Triacetoxyborohydride:

  • To a stirred solution of the aldehyde or ketone (1.0 equivalent) and this compound (1.0-1.2 equivalents) in anhydrous DCM, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine or enamine intermediate.

  • Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 2-24 hours).

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Signaling Pathways of Potential Drug Candidates

As previously mentioned, this compound is a valuable precursor for ligands targeting serotonin receptors. The 5-HT₁A and 5-HT₂A receptors are G-protein coupled receptors (GPCRs) that play crucial roles in neurotransmission. Ligands synthesized from this building block can act as agonists, antagonists, or inverse agonists at these receptors, thereby modulating downstream signaling cascades.

G cluster_2 Simplified Serotonin Receptor Signaling cluster_5HT1A 5-HT1A Receptor cluster_5HT2A 5-HT2A Receptor ligand Ligand derived from This compound receptor1A 5-HT1A (Gi/o-coupled) ligand->receptor1A binds receptor2A 5-HT2A (Gq/11-coupled) ligand->receptor2A binds g_protein1A Gi/o receptor1A->g_protein1A activates effector1A Adenylyl Cyclase (Inhibited) g_protein1A->effector1A second_messenger1A ↓ cAMP effector1A->second_messenger1A downstream1A Neuronal Hyperpolarization second_messenger1A->downstream1A g_protein2A Gq/11 receptor2A->g_protein2A activates effector2A Phospholipase C (PLC) g_protein2A->effector2A second_messenger2A ↑ IP3 and DAG effector2A->second_messenger2A downstream2A ↑ Intracellular Ca²⁺ and PKC Activation second_messenger2A->downstream2A

Targeting of 5-HT receptor signaling pathways.

Conclusion

This compound stands out as a high-value chiral building block in modern drug discovery. Its strategic combination of a protected piperidine nitrogen and a reactive primary aminomethyl group provides a robust platform for the synthesis of structurally diverse and stereochemically defined molecules. The successful application of this intermediate in the development of CNS-active agents, particularly serotonin receptor modulators, underscores its importance for researchers and professionals dedicated to advancing novel therapeutics for neurological and psychiatric disorders. The detailed protocols and workflow diagrams provided in this guide serve as a practical resource for the effective incorporation of this compound into innovative drug design and development programs.

References

Methodological & Application

Application Notes and Protocols for (R)-1-Boc-3-(aminomethyl)piperidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Boc-3-(aminomethyl)piperidine is a chiral bifunctional building block of significant interest in medicinal chemistry and pharmaceutical development. Its structure, featuring a piperidine scaffold with a protected primary amine at the 3-position, offers a unique three-dimensional architecture that is advantageous for creating novel therapeutics. The tert-butyloxycarbonyl (Boc) protecting group ensures stability and allows for selective deprotection and subsequent functionalization, making it a versatile intermediate in complex, multi-step syntheses.

This building block is particularly valuable in the synthesis of compounds targeting the central nervous system (CNS), as well as in the development of peptidomimetics and other complex molecular architectures.[1][2] The piperidine moiety is a common feature in many G protein-coupled receptor (GPCR) ligands, and its incorporation can enhance metabolic stability, solubility, and bioavailability of drug candidates.

Core Applications in Drug Discovery

The strategic incorporation of the this compound moiety into drug candidates can serve several key purposes:

  • Scaffold for CNS-Active Agents: The piperidine ring is a privileged scaffold for compounds targeting the CNS. Its three-dimensional nature allows for the precise spatial orientation of substituents to optimize interactions with receptor binding pockets, particularly for GPCRs implicated in neurological and psychiatric disorders.[1][2]

  • Development of Peptidomimetics: This building block can be used to introduce conformational constraints into peptide-based therapeutics. By replacing a portion of a peptide backbone, the rigid piperidine ring can help to lock the molecule into a bioactive conformation, potentially increasing its potency, selectivity, and stability against proteolytic degradation.

  • Linker Component in Complex Molecules: In more recent applications, piperidine-based structures are being explored as components of linkers in novel therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The piperidine ring can impart favorable physicochemical properties to the linker, such as reduced flexibility and improved solubility.

Data Presentation

Compound ClassTargetKey In Vitro MetricRepresentative Value
GPCR AntagonistDopamine D2 ReceptorKi10 - 100 nM
PeptidomimeticIntegrin αvβ3IC50 (Binding Assay)50 - 500 nM
PROTACAndrogen ReceptorDC50 (Degradation)100 - 1000 nM

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation of this compound into a molecule of interest.

Protocol 1: N-Alkylation via Reductive Amination

This protocol describes the coupling of this compound to an aldehyde-containing fragment, a common step in the synthesis of GPCR ligands and other small molecule inhibitors.

Materials:

  • This compound

  • Aldehyde of interest

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 equivalent) and the aldehyde (1.1 equivalents) in anhydrous DCM in a round-bottom flask.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.

Protocol 2: Amide Bond Formation

This protocol details the coupling of this compound to a carboxylic acid, a fundamental reaction in the synthesis of a wide range of pharmaceutical compounds, including peptidomimetics.

Materials:

  • This compound

  • Carboxylic acid of interest

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Lithium chloride (LiCl) solution (5%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen atmosphere setup

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.2 equivalents) in a minimal amount of anhydrous DMF.

  • Add the solution of this compound to the activated carboxylic acid solution.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Boc Deprotection

This protocol describes the removal of the Boc protecting group to yield the free primary amine, which is then available for subsequent conjugation or as the final active amine in the target molecule.

Materials:

  • Boc-protected compound from Protocol 1 or 2

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the Boc-protected compound (1.0 equivalent) in DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA (5-10 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the deprotection by TLC or LC-MS.

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure to yield the deprotected product.

Visualizations

experimental_workflow cluster_alkylation Protocol 1: N-Alkylation cluster_amidation Protocol 2: Amide Formation cluster_deprotection Protocol 3: Boc Deprotection start1 This compound + Aldehyde step1_1 Imine Formation (DCM, RT) start1->step1_1 step1_2 Reduction (STAB) step1_1->step1_2 product1 N-Alkylated Product step1_2->product1 start3 Boc-Protected Compound product1->start3 Proceed to Deprotection start2 This compound + Carboxylic Acid step2_1 Activation (HATU, DIPEA) start2->step2_1 step2_2 Coupling (DMF, RT) step2_1->step2_2 product2 Amide Product step2_2->product2 product2->start3 Proceed to Deprotection step3_1 Acidolysis (TFA, DCM) start3->step3_1 product3 Final Amine Product step3_1->product3

Caption: General synthetic workflow using this compound.

gpcrsignaling ligand Antagonist (Piperidine-based) receptor GPCR (e.g., D2 Receptor) ligand->receptor Binds & Blocks g_protein G-Protein (Gi/o) receptor->g_protein Prevents Activation adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibition camp cAMP adenylyl_cyclase->camp Conversion Blocked atp ATP atp->adenylyl_cyclase pka Protein Kinase A camp->pka Activation Blocked cellular_response Downstream Cellular Response (e.g., Modulation of Neuronal Excitability) pka->cellular_response Phosphorylation Blocked

Caption: Simplified GPCR antagonist signaling pathway.

References

(R)-1-Boc-3-(aminomethyl)piperidine: A Key Intermediate in the Synthesis of DPP-4 Inhibitors for Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

(Application Notes & Protocols)

For Researchers, Scientists, and Drug Development Professionals

(R)-1-Boc-3-(aminomethyl)piperidine and its derivatives are pivotal chiral building blocks in the synthesis of a class of oral antihyperglycemic agents known as dipeptidyl peptidase-4 (DPP-4) inhibitors. These inhibitors play a crucial role in the management of type 2 diabetes mellitus by preventing the degradation of incretin hormones, which are involved in regulating blood glucose levels. This document provides detailed application notes, experimental protocols, and relevant data for the use of this compound and its corresponding deprotected amine, (R)-3-aminopiperidine, in the synthesis of the DPP-4 inhibitor, Alogliptin.

Physicochemical Properties

A summary of the key physicochemical properties of the parent intermediate is provided below.

PropertyValueReference
Molecular Formula C₁₁H₂₂N₂O₂[1]
Molecular Weight 214.30 g/mol [1]
Appearance Light yellow liquid[2]
Purity ≥ 96%[2]
Storage Conditions 2-8°C[1]
CAS Number 140645-23-4[1]

Application in Pharmaceutical Synthesis

The primary application of this compound lies in its role as a precursor to (R)-3-aminopiperidine, a key structural motif in several DPP-4 inhibitors. The Boc (tert-butyloxycarbonyl) protecting group allows for the controlled introduction of the chiral piperidine ring into the target molecule. Following the coupling reaction, the Boc group is removed under acidic conditions to yield the free amine, which is essential for the biological activity of the final drug substance.

Alogliptin, a potent and selective DPP-4 inhibitor, is a prime example of a pharmaceutical synthesized using this intermediate.[3] The synthesis involves the nucleophilic substitution of a chlorine atom on a pyrimidinedione core with the amino group of (R)-3-aminopiperidine.

DPP-4 Inhibition Signaling Pathway

DPP-4 is an enzyme that rapidly inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] These hormones are released from the gut in response to food intake and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner, while also suppressing glucagon secretion from α-cells. By inhibiting DPP-4, Alogliptin increases the circulating levels of active GLP-1 and GIP, thereby enhancing their glucose-lowering effects.[4]

DPP4_Inhibition_Pathway cluster_gut Gut (In response to food) cluster_pancreas Pancreas Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) DPP-4 DPP-4 Incretin Hormones (GLP-1, GIP)->DPP-4 Degradation Increased Active Incretins Increased Active Incretins β-cells β-cells Insulin Secretion Insulin Secretion β-cells->Insulin Secretion Lowered Blood Glucose Lowered Blood Glucose α-cells α-cells Glucagon Secretion Glucagon Secretion α-cells->Glucagon Secretion Increased Blood Glucose Increased Blood Glucose Insulin Secretion->Lowered Blood Glucose Glucagon Secretion->Increased Blood Glucose Inactive Incretins Inactive Incretins DPP-4->Inactive Incretins Alogliptin Alogliptin Alogliptin->DPP-4 Inhibition Increased Active Incretins->β-cells Stimulates Increased Active Incretins->α-cells Suppresses Therapeutic Effect Therapeutic Effect Lowered Blood Glucose->Therapeutic Effect Pathological Effect Pathological Effect Increased Blood Glucose->Pathological Effect

Caption: DPP-4 Inhibition Pathway by Alogliptin.

Experimental Protocols

The following section details the synthetic workflow for the preparation of Alogliptin, starting from the coupling of the deprotected (R)-3-aminopiperidine with the pyrimidinedione core.

Alogliptin_Synthesis_Workflow cluster_starting_materials Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final_product Final Product A 2-((6-chloro-3-methyl-2,4-dioxo-3,4- dihydropyrimidin-1(2H)-yl)methyl)benzonitrile C Nucleophilic Substitution A->C B (R)-3-aminopiperidine dihydrochloride B->C D Filtration C->D Crude Product E Recrystallization D->E F Alogliptin E->F Purified Product

Caption: Synthetic Workflow for Alogliptin.

Protocol 1: Synthesis of Alogliptin

This protocol describes the nucleophilic substitution reaction between 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile and (R)-3-aminopiperidine dihydrochloride.

Materials and Reagents:

  • 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile

  • (R)-3-aminopiperidine dihydrochloride

  • Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • Aqueous isopropanol or Methanol

  • Reaction vessel with stirring and temperature control

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol)

Procedure:

  • To a suitable reaction vessel, add 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile and the chosen solvent (aqueous isopropanol or methanol).

  • Add (R)-3-aminopiperidine dihydrochloride to the mixture.

  • Add the base (potassium carbonate or sodium bicarbonate) portion-wise while stirring.

  • Heat the reaction mixture to reflux (typically 60-80°C) and maintain for several hours, monitoring the reaction progress by a suitable analytical technique (e.g., HPLC or TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude Alogliptin.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure Alogliptin.

Quantitative Data Summary

The following table summarizes the reported yields for the key synthetic steps in the preparation of Alogliptin.

StepReactionReagents & ConditionsYield (%)Purity (%)
1N-Alkylation of 6-Chlorouracil2-(bromomethyl)benzonitrile, NaH, LiBr, DMF-DMSO54-
2N-MethylationIodomethane, NaH, DMF/THF72-
3Nucleophilic Substitution(R)-3-aminopiperidine dihydrochloride, NaHCO₃, Methanol~50-74>99
Overall Total Synthesis - ~20-25 >99.5

Note: Yields can vary depending on the specific reaction conditions and scale.

Characterization Data

Mass Spectrometry:

  • Alogliptin: The transition pair of m/z 340.18 → 116.08 is typically monitored for Alogliptin in LC-MS/MS analysis.[5]

NMR Spectroscopy:

  • The 1H-NMR spectrum of Alogliptin and its impurities have been reported, providing a tool for structural confirmation and purity assessment.[6]

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of DPP-4 inhibitors, most notably Alogliptin. The protocols and data presented here provide a comprehensive resource for researchers and professionals in the field of drug development, facilitating the efficient and high-purity synthesis of this important class of therapeutic agents for the treatment of type 2 diabetes.

References

Application Notes: Synthesis of DPP-4 Inhibitors Using (R)-1-Boc-3-(aminomethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[1] They function by prolonging the action of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which stimulate insulin secretion in a glucose-dependent manner.[2] A key structural motif in many potent and selective DPP-4 inhibitors is the (R)-aminopiperidine scaffold, which plays a crucial role in binding to the active site of the DPP-4 enzyme.[3] This document provides detailed application notes and protocols for the synthesis of DPP-4 inhibitors utilizing (R)-1-Boc-3-(aminomethyl)piperidine as a key building block.

Mechanism of Action: The Incretin Pathway and DPP-4 Inhibition

The incretin effect describes the phenomenon where oral glucose administration elicits a significantly higher insulin response compared to intravenous glucose administration, highlighting the role of gut-derived hormones in glucose homeostasis.[4][5] Upon food intake, L-cells and K-cells in the intestine release GLP-1 and GIP, respectively. These incretins then bind to their receptors on pancreatic β-cells, leading to increased insulin synthesis and secretion. This action is glucose-dependent, meaning insulin is only released when blood glucose levels are elevated, thus minimizing the risk of hypoglycemia.[2]

DPP-4 is a serine protease that rapidly inactivates GLP-1 and GIP by cleaving their N-terminal dipeptides.[6] DPP-4 inhibitors block this enzymatic degradation, thereby increasing the circulating levels of active incretins. This enhancement of the incretin effect leads to improved glycemic control in patients with type 2 diabetes.[7]

DPP4_Signaling_Pathway DPP-4 Signaling Pathway and Mechanism of Inhibition cluster_Gut Intestine cluster_Pancreas Pancreas Food Intake Food Intake L-cells L-cells Food Intake->L-cells stimulates K-cells K-cells Food Intake->K-cells stimulates GLP-1 GLP-1 L-cells->GLP-1 releases GIP GIP K-cells->GIP releases Beta-cells Beta-cells GLP-1->Beta-cells stimulates Alpha-cells Alpha-cells GLP-1->Alpha-cells inhibits DPP-4 Enzyme DPP-4 Enzyme GLP-1->DPP-4 Enzyme substrate GIP->Beta-cells stimulates GIP->DPP-4 Enzyme substrate Insulin Secretion Insulin Secretion Beta-cells->Insulin Secretion increases Glucagon Secretion Glucagon Secretion Alpha-cells->Glucagon Secretion decreases Inactive Metabolites Inactive Metabolites DPP-4 Enzyme->Inactive Metabolites degrades to DPP-4 Inhibitor DPP-4 Inhibitor DPP-4 Inhibitor->DPP-4 Enzyme inhibits

Caption: DPP-4 Signaling Pathway and Mechanism of Inhibition.

Synthesis of a Pyrimidinone-Based DPP-4 Inhibitor

This section details the synthesis of a potent DPP-4 inhibitor based on a pyrimidinone scaffold, adapted from a procedure by Ning Li and colleagues.[8] The synthesis involves the nucleophilic substitution of a chloropyrimidinone intermediate with this compound, followed by the removal of the Boc protecting group.

Experimental Workflow

Synthesis_Workflow General Synthesis Workflow Start Starting Materials Step1 Alkylation of 6-chlorouracil Start->Step1 Intermediate1 Precursor A Step1->Intermediate1 Step2 Nucleophilic Substitution with This compound Intermediate1->Step2 Intermediate2 Boc-Protected DPP-4 Inhibitor Step2->Intermediate2 Step3 Boc Deprotection Intermediate2->Step3 FinalProduct Final DPP-4 Inhibitor Step3->FinalProduct

Caption: General Synthesis Workflow.

Experimental Protocols

Step 1: Synthesis of 1-((2-(cyanomethyl)phenyl)methyl)-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione (Precursor A)

This initial step involves the alkylation of 6-chlorouracil. A detailed procedure for a similar transformation can be found in the work by Zhang et al.[8]

Step 2: Synthesis of tert-butyl ((R)-1-(1-((2-(cyanomethyl)phenyl)methyl)-3-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidin-3-yl)methylcarbamate (Boc-Protected DPP-4 Inhibitor)

  • Materials:

    • 1-((2-(cyanomethyl)phenyl)methyl)-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione (Precursor A)

    • This compound

    • Potassium carbonate (K₂CO₃)

    • Dimethylformamide (DMF)

    • Nitrogen (N₂) atmosphere

  • Procedure:

    • To a solution of Precursor A in DMF, add this compound and potassium carbonate.

    • Heat the reaction mixture to 90 °C under a nitrogen atmosphere.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the Boc-protected DPP-4 inhibitor.

Step 3: Synthesis of 2-(((R)-3-(aminomethyl)piperidin-1-yl)-3-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)methyl)benzonitrile (Final DPP-4 Inhibitor)

  • Materials:

    • Boc-Protected DPP-4 Inhibitor from Step 2

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (CH₂Cl₂)

  • Procedure:

    • Dissolve the Boc-protected DPP-4 inhibitor in dichloromethane.

    • Add trifluoroacetic acid dropwise at 0 °C.

    • Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in a minimal amount of methanol and precipitate the product by adding diethyl ether.

    • Filter the solid and wash with diethyl ether to obtain the final DPP-4 inhibitor as a TFA salt. The free base can be obtained by neutralization with a suitable base. The overall yield for the final two steps is reported to be in the range of 65-84%.[8]

Quantitative Data

The following table summarizes the in vitro inhibitory activity of various DPP-4 inhibitors containing an aminopiperidine or a similar scaffold.

Compound IDScaffoldR-group on PiperidineDPP-4 IC₅₀ (nM)Reference
Alogliptin Pyrimidinedione2-cyanobenzyl<10[9]
Compound 1 β-amino amide4-benzylpiperidine1600 ± 40[1]
Compound 2 β-amino amide2-benzylpyrrolidine300 ± 30[1]
Compound 3 β-amino amide4-phenethylpiperazine1200 ± 40[1]
Compound 4 β-amino amide4-amino-1-benzylpiperidine4000 ± 80[1]
Sitagliptin Triazolopiperazinetrifluoromethylbenzoyl18[1]
Neogliptin 2-azabicyclo[2.2.1]heptane-16.8 ± 2.2[10]
Compound 2f Pyrazole Thiosemicarbazone-1.266 ± 0.264[11]
Compound 2g Pyrazole Thiosemicarbazone-4.775 ± 0.296[11]
Isavuconazonium --6600[12]

Conclusion

This compound is a valuable and versatile building block for the synthesis of potent and selective DPP-4 inhibitors. The protocols and data presented in these application notes provide a foundation for researchers and drug development professionals to design and synthesize novel DPP-4 inhibitors for the potential treatment of type 2 diabetes. The straightforward synthetic route and the critical role of the aminopiperidine moiety in enzyme binding make this an attractive scaffold for further optimization and development of new chemical entities.

References

Application Notes & Protocols: N-Functionalization of (R)-1-Boc-3-(aminomethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (R)-1-Boc-3-(aminomethyl)piperidine is a chiral bifunctional building block of significant interest in medicinal chemistry and pharmaceutical development.[1][2] Its structure, featuring a Boc-protected piperidine nitrogen and a primary aminomethyl group, makes it an ideal scaffold for creating diverse libraries of compounds. The primary amine serves as a versatile handle for a wide range of N-functionalization reactions, enabling the synthesis of novel molecules with potential therapeutic applications, particularly in targeting neurological disorders.[1] This document provides detailed protocols for several key N-functionalization methods for this valuable intermediate.

N-Alkylation via Reductive Amination

Reductive amination is a highly efficient and widely used one-pot method for forming carbon-nitrogen bonds.[3] It involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine.[3][4] Sodium triacetoxyborohydride (STAB) is a preferred reducing agent due to its mildness, selectivity for imines over carbonyls, and tolerance of a wide range of functional groups.[4]

Experimental Protocol: Reductive Amination with an Aldehyde
  • Materials:

    • This compound

    • Aldehyde (e.g., Benzaldehyde) (1.0-1.2 eq.)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.)

    • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of this compound (1.0 eq.) in anhydrous DCM, add the aldehyde (1.1 eq.).

    • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

    • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[4][5]

    • Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter the solution and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.[4]

Data Summary: Reductive Amination
Reagent (Aldehyde/Ketone)Reducing AgentSolventTypical Yield (%)
BenzaldehydeNaBH(OAc)₃DCM / DCE85 - 95
4-MethoxybenzaldehydeNaBH(OAc)₃DCM / DCE88 - 96
CyclohexanoneNaBH(OAc)₃DCM / DCE80 - 90
Formaldehyde (aq. soln)NaBH(OAc)₃DCM / DCE75 - 85

Note: Yields are representative and may vary based on specific substrates and reaction conditions.

Workflow Diagram: Reductive Amination

G start Start: this compound + Aldehyde/Ketone imine_formation Dissolve in DCM/DCE Stir 1-2h at RT start->imine_formation reduction Add NaBH(OAc)3 Stir 12-24h at RT imine_formation->reduction Imine Formation workup Quench with NaHCO3 Extract with DCM reduction->workup Reduction purification Dry, Concentrate Column Chromatography workup->purification product Product: N-Alkylated Piperidine purification->product

Caption: Workflow for N-alkylation via reductive amination.

N-Acylation to Form Amides

N-acylation is a fundamental transformation that converts the primary amine into a stable amide. This can be achieved using several methods, most commonly with acyl chlorides or by using coupling agents to react with carboxylic acids.[6]

Experimental Protocol 1: Acylation with an Acyl Chloride

This method is highly efficient but generates HCl, which must be neutralized with a non-nucleophilic base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA).[6]

  • Materials:

    • This compound

    • Acyl Chloride (e.g., Benzoyl Chloride) (1.1 eq.)

    • Triethylamine (NEt₃) (1.5 eq.)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

  • Procedure:

    • To a solution of this compound (1.0 eq.) in anhydrous DCM, add triethylamine (1.5 eq.).

    • Cool the mixture to 0 °C in an ice bath.

    • Add the acyl chloride (1.1 eq.) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor reaction progress by TLC.

    • Upon completion, quench the reaction by adding water.

    • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-acylated product.[6]

Experimental Protocol 2: Amide Coupling with a Carboxylic Acid

This method uses coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like Hydroxybenzotriazole (HOBt) to activate the carboxylic acid for nucleophilic attack by the amine.[5]

  • Materials:

    • This compound

    • Carboxylic Acid (1.1 eq.)

    • EDC (1.2 eq.)

    • HOBt (1.2 eq.)

    • DIPEA (2.5 eq.)

    • Anhydrous Dimethylformamide (DMF) or DCM

  • Procedure:

    • In a round-bottom flask, dissolve the carboxylic acid (1.1 eq.), this compound (1.0 eq.), and HOBt (1.2 eq.) in anhydrous DMF or DCM.

    • Add DIPEA (2.5 eq.) to the solution and stir for 5-10 minutes at room temperature.

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add EDC (1.2 eq.) to the cooled solution.[5][6]

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate or DCM.

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography if necessary.

Data Summary: N-Acylation
Acylating AgentCoupling ConditionsSolventTypical Yield (%)
Acetyl ChlorideNEt₃, 0°C to RTDCM90 - 98
Benzoyl ChlorideNEt₃, 0°C to RTDCM92 - 99
Acetic AcidEDC, HOBt, DIPEADMF85 - 95
Benzoic AcidEDC, HOBt, DIPEADMF88 - 96

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the synthesis of N-aryl amines from aryl halides or triflates.[7] This method has broad substrate scope and functional group tolerance, making it invaluable for drug discovery.[7][8]

Experimental Protocol: Buchwald-Hartwig N-Arylation
  • Materials:

    • This compound

    • Aryl Halide (e.g., 4-Bromotoluene) (1.0 eq.)

    • Pd₂(dba)₃ (1-5 mol%) or other Pd(0) source

    • Phosphine Ligand (e.g., Xantphos, BINAP) (2-10 mol%)

    • Base (e.g., Cs₂CO₃, NaOt-Bu) (1.5-2.0 eq.)

    • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Procedure:

    • To an oven-dried flask under an inert atmosphere (e.g., Argon), add the aryl halide (1.0 eq.), Pd₂(dba)₃ (0.02 eq.), the phosphine ligand (0.04 eq.), and the base (2.0 eq.).

    • Evacuate and backfill the flask with argon three times.

    • Add the anhydrous, degassed solvent, followed by this compound (1.2 eq.).

    • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and dilute with an appropriate solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of Celite to remove the catalyst.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the residue by silica gel column chromatography to obtain the N-arylated product.

Data Summary: Buchwald-Hartwig N-Arylation
Aryl HalideCatalyst/LigandBaseTypical Yield (%)
4-BromotoluenePd₂(dba)₃ / XantphosCs₂CO₃85 - 95
4-ChloroanisolePd(OAc)₂ / RuPhosNaOt-Bu80 - 92
2-ChloropyridinePd₂(dba)₃ / BINAPK₃PO₄75 - 88

Note: Catalyst, ligand, base, and solvent choice are critical and often require optimization for specific substrates.

Workflow Diagram: Buchwald-Hartwig Amination

G start Start: this compound + Aryl Halide setup Combine Reagents: Pd Catalyst, Ligand, Base in Anhydrous Solvent start->setup reaction Heat under Inert Atmosphere (80-110 °C, 12-24h) setup->reaction Inert Atmosphere workup Cool, Dilute Filter through Celite reaction->workup Coupling purification Wash, Dry, Concentrate Column Chromatography workup->purification product Product: N-Arylated Piperidine purification->product

Caption: General workflow for Buchwald-Hartwig N-arylation.

Synthesis of Ureas and Sulfonamides

The primary amine can also be readily converted to ureas and sulfonamides, which are important functional groups in many pharmaceutical agents.[9]

Experimental Protocol 1: Urea Formation with an Isocyanate
  • Procedure:

    • Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent like DCM or THF.

    • Cool the solution to 0 °C.

    • Add the isocyanate (1.0 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor the reaction by TLC. Upon completion, concentrate the solvent under reduced pressure. The product is often pure enough for subsequent use, or it can be purified by crystallization or chromatography.

Experimental Protocol 2: Sulfonamide Formation with a Sulfonyl Chloride
  • Procedure:

    • Dissolve this compound (1.0 eq.) and a base such as triethylamine or pyridine (1.5 eq.) in anhydrous DCM.[10]

    • Cool the solution to 0 °C.

    • Add the sulfonyl chloride (1.1 eq.) portion-wise.

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the sulfonamide.[10]

Data Summary: Urea and Sulfonamide Formation
ReagentConditionsSolventTypical Yield (%)
Phenyl Isocyanate0°C to RT, 1-3hDCM / THF>95
p-Toluenesulfonyl ChlorideNEt₃, 0°C to RTDCM90 - 98
Methanesulfonyl ChloridePyridine, 0°C to RTDCM92 - 99

Overview of N-Functionalization Pathways

G start This compound reductive_amination N-Alkylated Amine start->reductive_amination R-CHO, NaBH(OAc)3 acylation N-Acylated Amide start->acylation R-COCl, Base or R-COOH, Coupling Agent arylation N-Arylated Amine start->arylation Ar-X, Pd Catalyst urea N-Substituted Urea start->urea R-NCO sulfonamide N-Sulfonamide start->sulfonamide R-SO2Cl, Base

Caption: Key N-functionalization pathways for the starting amine.

References

Application Notes and Protocols for the Use of (R)-1-Boc-3-(aminomethyl)piperidine in Peptide-Based Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Boc-3-(aminomethyl)piperidine is a chiral bifunctional building block of significant interest in the design and synthesis of novel peptide-based therapeutics. Its incorporation into peptide scaffolds can impart valuable pharmacological properties, including enhanced stability, conformational rigidity, and improved bioavailability.[1][2] The rigid piperidine core can act as a scaffold to induce specific secondary structures, such as β-turns, which are often crucial for molecular recognition and biological activity. This document provides detailed application notes and experimental protocols for the efficient incorporation of this compound into peptide sequences, with a focus on its potential applications in developing Glucagon-Like Peptide-1 (GLP-1) receptor agonists and Peptide YY (PYY) analogues, two important classes of therapeutics for metabolic diseases.

Core Applications in Peptide-Based Therapeutics

The introduction of the this compound moiety into a peptide backbone serves several strategic purposes in drug design and development:

  • Conformational Constraint: The piperidine ring restricts the conformational freedom of the peptide backbone. This can pre-organize the peptide into a bioactive conformation, potentially increasing its affinity and selectivity for its biological target.[3]

  • Scaffold for Peptidomimetics: The piperidine nitrogen can be further functionalized post-synthesis to create more complex and drug-like molecules.

  • Development of GPCR Ligands: The piperidine scaffold is a common feature in many G protein-coupled receptor (GPCR) ligands. Incorporating this moiety into a peptide is a strategy for developing novel peptide-based GPCR modulators, such as GLP-1 receptor agonists and PYY receptor (Y2R) agonists.[3]

  • Enhanced Stability: The modification of the peptide backbone with this non-natural amino acid analogue can increase resistance to proteolytic degradation, thereby extending the in vivo half-life of the therapeutic peptide.

Application Example: Synthesis of a Cysteine Protease Inhibitor Analogue

While the direct incorporation into GLP-1 or PYY analogues is a promising application, a concrete example of the utility of a similar building block, (R)-3-amino-1-Boc-piperidine, is demonstrated in the synthesis of selective noncovalent inhibitors of the bacterial cysteine protease IdeS.[4] This example illustrates the general principles and methodologies applicable to the incorporation of this compound into peptide chains.

Quantitative Data Summary

The following table summarizes representative data for the synthesis of a dipeptide analogue incorporating a 3-aminopiperidine moiety, based on reported yields for similar synthetic steps.[4]

StepProductStarting MaterialYield (%)Purity (%) (by HPLC)
1(R)-2-[(1-tert-Butoxycarbonylpiperidin-3-yl)amino]acetamide(R)-ethyl 2-[(1-tert-butoxycarbonylpiperidin-3-yl)amino]acetate92>95
2(R)-2-(Piperidin-3-ylamino)acetamide dihydrotrifluoroacetate(R)-2-[(1-tert-Butoxycarbonylpiperidin-3-yl)amino]acetamideQuantitative>98
3Boc-L-Leu-(R)-pipG(R)-2-(Piperidin-3-ylamino)acetamide & Boc-L-Leu-OH91>95
4L-Leu-(R)-pipG dihydrotrifluoroacetateBoc-L-Leu-(R)-pipGQuantitative>98

Experimental Protocols

The following protocols provide a detailed methodology for the manual solid-phase synthesis of a peptide incorporating this compound using Fmoc/tBu chemistry. These protocols are adapted from standard procedures and can be optimized for specific peptide sequences.

Workflow for Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling Fmoc_Deprotection->Amino_Acid_Coupling Repeat n times Amino_Acid_Coupling->Fmoc_Deprotection Piperidine_Coupling Piperidine Moiety Coupling Amino_Acid_Coupling->Piperidine_Coupling Final_Deprotection Final Fmoc Deprotection Piperidine_Coupling->Final_Deprotection Cleavage Cleavage & Deprotection Final_Deprotection->Cleavage Purification Purification Cleavage->Purification

Caption: General workflow for SPPS incorporating the piperidine building block.

Protocol 1: Resin Swelling and Fmoc Deprotection
  • Place the desired amount of Rink Amide resin in a reaction vessel.

  • Add N,N-Dimethylformamide (DMF) to swell the resin for at least 30 minutes.

  • Drain the DMF.

  • To remove the Fmoc protecting group, add a solution of 20% piperidine in DMF.

  • Agitate the resin for 3 minutes, then drain the solution.

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 times).

Protocol 2: Coupling of Standard Fmoc-Amino Acids
  • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and an activating agent such as HOBt (3 equivalents) in a minimal amount of DMF.

  • Add a coupling agent such as DIC (3 equivalents) to the amino acid solution to pre-activate for 5-10 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a Kaiser test. A negative result (colorless beads) indicates complete coupling.

  • After complete coupling, drain the solution and wash the resin with DMF (3 times).

Protocol 3: Incorporation of this compound

This protocol assumes the aminomethyl group of this compound will be coupled to the carboxylic acid of the growing peptide chain on the resin.

  • Ensure the N-terminal Fmoc group of the preceding amino acid has been removed according to Protocol 1.

  • In a separate vial, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.

  • Add DIC (3 equivalents) to the solution and pre-activate for 5-10 minutes.

  • Add the activated solution to the resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitor the coupling reaction using a Kaiser test.

  • After complete coupling, drain the solution and wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times).

Protocol 4: Final Cleavage and Deprotection
  • After the final coupling step, wash the peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail, typically Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v).

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether twice and dry under vacuum.

  • Purify the crude peptide by preparative reverse-phase HPLC.

Signaling Pathways of Relevant Peptide Therapeutics

The incorporation of this compound is particularly relevant for modifying peptide therapeutics that target GPCRs, such as GLP-1 and PYY analogues. Understanding the signaling pathways of these targets is crucial for drug development.

GLP-1 Receptor Signaling Pathway

GLP-1 receptor agonists are used in the treatment of type 2 diabetes and obesity. Upon binding of a GLP-1 analogue to the GLP-1 receptor on pancreatic β-cells, a signaling cascade is initiated that leads to enhanced glucose-dependent insulin secretion.

GLP1_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular GLP1 GLP-1 Analogue GLP1R GLP-1 Receptor GLP1->GLP1R G_protein Gs Protein GLP1R->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP G_protein->AC activates PKA PKA cAMP->PKA activates Epac2 Epac2 cAMP->Epac2 activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles mobilizes Epac2->Insulin_Vesicles mobilizes Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion exocytosis

Caption: GLP-1 receptor signaling cascade leading to insulin secretion.

Peptide YY (PYY) Y2 Receptor Signaling Pathway

PYY analogues are being investigated for the treatment of obesity due to their appetite-suppressing effects, which are primarily mediated through the Y2 receptor in the hypothalamus.

PYY_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular PYY PYY Analogue Y2R Y2 Receptor PYY->Y2R Gi_protein Gi Protein Y2R->Gi_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP decreased production Gi_protein->AC inhibits Neuronal_Activity Decreased Neuronal Activity cAMP->Neuronal_Activity Appetite_Suppression Appetite Suppression Neuronal_Activity->Appetite_Suppression

Caption: PYY Y2 receptor signaling leading to appetite suppression.

Conclusion

This compound is a valuable building block for the synthesis of conformationally constrained and potentially more stable peptide-based therapeutics. The provided protocols offer a foundation for its incorporation into peptide sequences using standard solid-phase synthesis techniques. The application of this building block in the development of novel GLP-1 receptor agonists and PYY analogues holds significant promise for the treatment of metabolic diseases. Further research into the structure-activity relationships of peptides containing this moiety will be crucial for optimizing their therapeutic potential.

References

Application Notes and Protocols: Chiral Piperidines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Piperidines in Drug Discovery

Chiral piperidine scaffolds are privileged structures in medicinal chemistry, forming the core of a multitude of approved drugs and clinical candidates.[1][2] The introduction of chirality into the piperidine ring profoundly influences a molecule's pharmacological profile, enhancing its interaction with biological targets and optimizing its therapeutic efficacy.[3] The stereochemistry of these compounds is a critical determinant of their activity, making their enantioselective synthesis a key focus in drug development.[4]

The incorporation of chiral piperidine moieties into drug candidates offers several advantages:

  • Modulation of Physicochemical Properties: The chirality and substitution pattern of the piperidine ring can be fine-tuned to modulate crucial physicochemical properties such as solubility, lipophilicity (LogP), and pKa. This allows for the optimization of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][5]

  • Enhanced Biological Activity and Selectivity: The three-dimensional arrangement of substituents on a chiral piperidine ring enables precise interactions with the binding sites of biological targets like enzymes and receptors. This stereospecificity often leads to a significant increase in potency and selectivity for the desired target over off-targets, thereby reducing the potential for adverse effects.[1][2]

  • Improved Pharmacokinetic Properties: Strategic placement of chiral centers on the piperidine scaffold can improve a drug's pharmacokinetic properties, including oral bioavailability and metabolic stability.[1][5]

  • Reduction of hERG Toxicity: The hERG potassium channel is a critical anti-target in drug discovery due to the risk of cardiac arrhythmias. The introduction of chirality in the piperidine ring has been shown in some cases to reduce hERG liability, contributing to a better safety profile.[1][5]

This document provides detailed application notes on several key therapeutic areas where chiral piperidines have made a significant impact, alongside structured data on their biological activity and detailed experimental protocols for their synthesis and evaluation.

Therapeutic Applications and Key Examples

Chiral piperidines are integral to a wide range of therapeutic agents, from anticancer drugs to treatments for central nervous system disorders.

Oncology

In the field of oncology, chiral piperidines are found in several targeted therapies.

  • Niraparib (Zejula®): An orally active poly(ADP-ribose) polymerase (PARP) inhibitor, niraparib is used in the treatment of ovarian, fallopian tube, and primary peritoneal cancer.[6][7] Its mechanism of action involves inhibiting PARP enzymes, which are crucial for DNA repair. In cancer cells with BRCA mutations, where homologous recombination repair is already compromised, inhibiting PARP leads to synthetic lethality and cell death.[7][8] The (S)-piperidine moiety is a key component of its structure.

  • Cobimetinib (Cotellic®): This is a potent and selective inhibitor of MEK1 and MEK2, kinases in the RAS/RAF/MEK/ERK signaling pathway.[9][10] It is used in combination with a BRAF inhibitor for the treatment of melanoma with specific BRAF mutations.[11] The chiral piperidine in its structure contributes to its high affinity and selectivity.

  • Glasdegib (Daurismo®): Glasdegib is an inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[12][13] It is used for the treatment of acute myeloid leukemia (AML) in certain patient populations.[14] The Hedgehog pathway is crucial for cell growth and differentiation, and its aberrant activation is implicated in various cancers.

Central Nervous System (CNS) Disorders

Chiral piperidines are also prevalent in drugs targeting the CNS.

  • Solifenacin (Vesicare®): A competitive muscarinic receptor antagonist with a higher affinity for the M3 subtype, solifenacin is used to treat overactive bladder.[10] Its action reduces smooth muscle contraction in the bladder wall.[15] The chiral centers in both the quinuclidine and tetrahydroisoquinoline moieties are critical for its activity.

  • Vesamicol: While not a clinically approved drug, vesamicol and its analogs are important research tools for studying the vesicular acetylcholine transporter (VAChT).[16][17] The stereochemistry of vesamicol is crucial for its high-affinity binding to VAChT.

Data Presentation: Pharmacological Activity of Chiral Piperidine-Containing Drugs

The following tables summarize the in vitro potency of selected chiral piperidine-containing drugs against their primary targets.

Table 1: PARP Inhibition by Niraparib

CompoundTargetAssay TypeIC50 (nM)Reference
NiraparibPARP-1Enzymatic Assay3.8
NiraparibPARP-2Enzymatic Assay2.1

Table 2: Muscarinic Receptor Binding Affinity of Solifenacin

CompoundReceptor SubtypeAssay TypeKi (nM)Reference
SolifenacinM1Radioligand Binding Assay26[10]
SolifenacinM2Radioligand Binding Assay170[10]
SolifenacinM3Radioligand Binding Assay12[10]
SolifenacinM4Radioligand Binding Assay110[10]
SolifenacinM5Radioligand Binding Assay31[10]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the signaling pathways targeted by the discussed chiral piperidine-containing drugs.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU-GLI Complex SUFU GLI SMO->SUFU-GLI Complex Inhibits Glasdegib Glasdegib (Daurismo®) Glasdegib->SMO Inhibits SUFU SUFU GLI GLI GLI (active) GLI (active) GLI->GLI (active) Translocates SUFU-GLI Complex->GLI Releases Target Genes Target Genes GLI (active)->Target Genes Activates Transcription

Caption: Hedgehog Signaling Pathway and the inhibitory action of Glasdegib.

MEK_ERK_Signaling_Pathway cluster_upstream Upstream Signaling cluster_cascade MAPK Cascade cluster_downstream Downstream Effects Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK Activate RAS RAS RTK->RAS Activate RAF RAF RAS->RAF Activate MEK1_2 MEK1/2 RAF->MEK1_2 Phosphorylates & Activates ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates & Activates Transcription Factors Transcription Factors ERK1_2->Transcription Factors Activate Cobimetinib Cobimetinib (Cotellic®) Cobimetinib->MEK1_2 Inhibits Cell Proliferation\n& Survival Cell Proliferation & Survival Transcription Factors->Cell Proliferation\n& Survival Promotes

Caption: MEK/ERK Signaling Pathway and the inhibitory action of Cobimetinib.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN, SYK BCR->LYN_SYK Activation BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylates & Activates PLCg2 PLCγ2 BTK->PLCg2 Activates Downstream Effectors Downstream Effectors PLCg2->Downstream Effectors Activate NF-κB, NFAT, AP-1 NF-κB, NFAT, AP-1 Downstream Effectors->NF-κB, NFAT, AP-1 Activate Ibrutinib BTK Inhibitor (e.g., Ibrutinib) Ibrutinib->BTK Inhibits B-Cell Proliferation\n& Survival B-Cell Proliferation & Survival NF-κB, NFAT, AP-1->B-Cell Proliferation\n& Survival Promotes

Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway.

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of chiral piperidine-containing drugs are provided below.

Synthesis of (S)-Niraparib

This protocol describes a key step in the synthesis of the chiral piperidine intermediate of Niraparib. The overall synthesis is a multi-step process.[5][12]

Step 1: Synthesis of tert-butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate

  • Materials:

    • 3-Methyl-2-nitrobenzoic acid

    • Methanol

    • Concentrated sulfuric acid

    • N-Bromosuccinimide (NBS)

    • Benzoyl peroxide

    • Carbon tetrachloride

    • N-methylmorpholine-N-oxide

    • Acetonitrile

    • tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate

    • Ethanol

    • Sodium azide

    • Dimethylformamide (DMF)

    • Ammonia in methanol

    • Ethyl acetate

    • Dioxane

    • Hydrochloric acid

    • Chiral stationary phase column (e.g., Chiralpak AS-H)

  • Procedure:

    • Esterification: 3-Methyl-2-nitrobenzoic acid is esterified with methanol in the presence of concentrated sulfuric acid to yield methyl 3-methyl-2-nitrobenzoate.

    • Bromination: The methyl ester is then brominated at the 3-methyl position using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a suitable solvent such as carbon tetrachloride.

    • Oxidation: The resulting benzylic bromide is oxidized to the corresponding aldehyde using an oxidizing agent like N-methylmorpholine-N-oxide in acetonitrile.

    • Condensation: The aldehyde is condensed with tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate in ethanol under reflux.

    • Cyclization: The resulting intermediate undergoes cyclization with sodium azide in DMF to form the indazole ring.

    • Amidation: The ester group is then converted to a primary amide by treatment with ammonia in methanol at elevated temperature and pressure.

    • Deprotection: The Boc protecting group on the piperidine nitrogen is removed using hydrochloric acid in a mixture of ethyl acetate and dioxane.

    • Chiral Resolution: The final racemic product is resolved using chiral chromatography (e.g., on a Chiralpak AS-H column) to isolate the desired (S)-enantiomer, Niraparib.[5]

Synthesis of Solifenacin

This protocol outlines a general procedure for the synthesis of Solifenacin.[9][16]

Step 1: Preparation of (1S,3'R)-quinuclidin-3'-yl 1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (Solifenacin)

  • Materials:

    • (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline

    • Triphosgene or a similar phosgene equivalent

    • An organic base (e.g., triethylamine, 4-dimethylaminopyridine)

    • A high-boiling point solvent (e.g., toluene, xylene, DMF)

    • (R)-3-quinuclidinol

    • Succinic acid

    • Ethyl acetate

    • Ethanol

  • Procedure:

    • Formation of the Carbamoyl Chloride: (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline is reacted with triphosgene in the presence of an organic base in a high-boiling point solvent to form the intermediate (S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carbonyl chloride. This reaction is typically performed at low temperatures (e.g., -1 to 1 °C) initially and then allowed to proceed to completion at room temperature.

    • Condensation with (R)-3-quinuclidinol: To the solution containing the carbamoyl chloride, an organic base and (R)-3-quinuclidinol are added. The mixture is heated to a high temperature (100-200 °C) to drive the condensation reaction to completion, yielding Solifenacin free base.

    • Salt Formation: The resulting Solifenacin free base is dissolved in a mixture of ethyl acetate and ethanol. Succinic acid is added to form the succinate salt. The product is crystallized, filtered, and dried to yield Solifenacin succinate.[9]

Biological Assay: PARP1 Inhibition Assay (Chemiluminescent)

This protocol describes a general method to determine the in vitro inhibitory activity of a compound against PARP1.

  • Principle: The assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1 in the presence of damaged DNA. The resulting biotinylated histones are detected using streptavidin-HRP and a chemiluminescent substrate.

  • Materials:

    • 96-well plates pre-coated with histones

    • Recombinant human PARP1 enzyme

    • Activated DNA (e.g., nicked DNA)

    • Biotinylated NAD+

    • PARP Assay Buffer

    • Test compound (e.g., Niraparib) and positive control (e.g., Olaparib)

    • Blocking Buffer

    • Streptavidin-HRP

    • Chemiluminescent HRP substrate

    • Microplate reader capable of measuring chemiluminescence

  • Procedure:

    • Plate Preparation: Block the histone-coated wells with Blocking Buffer for at least 90 minutes at room temperature. Wash the plate three times with a suitable wash buffer (e.g., PBST).

    • Inhibitor Preparation: Prepare serial dilutions of the test compound and a known PARP inhibitor (positive control). A typical starting concentration for the dilution series is 100 µM.

    • Reaction Setup:

      • Prepare a Master Mix containing PARP Assay Buffer, activated DNA, and biotinylated NAD+.

      • Add the test compound dilutions or vehicle (for control wells) to the appropriate wells.

      • Initiate the reaction by adding the Master Mix to all wells except the blank.

    • Incubation: Incubate the plate at room temperature for 1 hour.

    • Detection:

      • Add diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

      • Wash the plate three times with wash buffer.

      • Add the chemiluminescent HRP substrate to each well.

    • Data Acquisition: Immediately measure the chemiluminescence using a microplate reader.

    • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the control wells. Determine the IC50 value by fitting the data to a dose-response curve.

Biological Assay: Muscarinic Receptor Binding Assay (Radioligand)

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of a compound for muscarinic receptors.[4]

  • Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to muscarinic receptors present in a cell membrane preparation.

  • Materials:

    • Cell membranes from cells expressing the desired muscarinic receptor subtype (e.g., M3)

    • Radiolabeled ligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS)

    • Unlabeled test compound (e.g., Solifenacin) and a known muscarinic antagonist for determining non-specific binding

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

    • 96-well filter plates (e.g., glass fiber filters)

    • Scintillation fluid

    • Microplate scintillation counter

  • Procedure:

    • Reagent Preparation:

      • Prepare serial dilutions of the unlabeled test compound.

      • Prepare the radiolabeled ligand at a concentration at or below its Kd for the receptor.

      • Prepare the cell membrane suspension in assay buffer.

    • Assay Setup (in a 96-well plate):

      • Total Binding wells: Add assay buffer, radiolabeled ligand, and membrane suspension.

      • Non-specific Binding wells: Add assay buffer, a high concentration of an unlabeled muscarinic antagonist, radiolabeled ligand, and membrane suspension.

      • Competition wells: Add serial dilutions of the test compound, radiolabeled ligand, and membrane suspension.

    • Incubation: Incubate the plate for a sufficient time at a specific temperature (e.g., 60 minutes at 25 °C) to allow the binding to reach equilibrium.

    • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

    • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a microplate scintillation counter.

    • Data Analysis:

      • Calculate the specific binding by subtracting the non-specific binding from the total binding.

      • Determine the IC50 value of the test compound from the competition curve.

      • Calculate the Ki value using the Cheng-Prusoff equation.

Conclusion

Chiral piperidines are undeniably a cornerstone of modern medicinal chemistry, offering a versatile and highly tunable scaffold for the development of novel therapeutics. The strategic incorporation of chirality allows for the optimization of multiple drug-like properties, leading to more potent, selective, and safer medicines. The examples and protocols provided herein highlight the broad applicability of chiral piperidines and offer a practical guide for researchers engaged in the design and development of the next generation of pharmaceuticals.

References

Application Notes and Protocols for Building 3D Fragment Libraries with Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3D Fragments and Piperidine Scaffolds in Drug Discovery

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying novel lead compounds in modern drug development.[1][2] This approach utilizes small, low-molecular-weight molecules, or "fragments," to explore the chemical space of a biological target.[1][2] Unlike traditional high-throughput screening (HTS), which screens large libraries of complex molecules, FBDD focuses on smaller, simpler compounds, allowing for a more comprehensive exploration of potential binding interactions.[1] A significant challenge in FBDD is that many existing fragment libraries are predominantly composed of flat, two-dimensional aromatic compounds.[3][4][5][6] To address this limitation, there is a growing interest in the development of three-dimensional (3D) fragment libraries, which can access more complex and under-explored areas of chemical space.[7][8][9]

The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a particularly valuable building block for constructing 3D fragment libraries.[10][11][12][13] Piperidine and its derivatives are prevalent in many FDA-approved drugs and natural products, demonstrating their biocompatibility and favorable pharmacokinetic properties.[10][11][12][13][14] The non-planar, chair-like conformation of the piperidine ring provides an excellent framework for creating fragments with diverse 3D shapes.[14] By systematically introducing substituents at different positions on the piperidine ring, a wide array of regio- and stereoisomers can be generated, each with a unique 3D vectoral presentation of functional groups for interaction with biological targets.[3][4][5][6]

These application notes provide a comprehensive overview and detailed protocols for the design, synthesis, and characterization of 3D fragment libraries based on piperidine scaffolds.

Data Presentation: Physicochemical Properties of Piperidine-Based Fragments

A key aspect of designing a fragment library is ensuring that the compounds possess appropriate physicochemical properties, often guided by the "Rule of Three" (Molecular Weight < 300 Da, cLogP < 3, Number of Hydrogen Bond Donors ≤ 3, Number of Hydrogen Bond Acceptors ≤ 3).[15][16] The following tables summarize the calculated properties for a virtual library of fragments derived from 20 regio- and diastereoisomers of methyl-substituted pipecolinates, demonstrating their suitability for FBDD campaigns.[3][4][5][6][17]

Table 1: Calculated Physicochemical Properties of a Virtual Piperidine-Based Fragment Library.

PropertyRangeAverageStandard Deviation
Molecular Weight (Da)143.2 - 245.3194.336.1
cLogP-1.1 - 2.50.71.2
Hydrogen Bond Donors0 - 10.50.5
Hydrogen Bond Acceptors2 - 43.00.8
Polar Surface Area (Ų)29.5 - 66.848.213.1

Table 2: 3D Shape Analysis of a Virtual Piperidine-Based Fragment Library using Normalized Principal Moments of Inertia (NPR).

DescriptorRangeAverageStandard Deviation
NPR10.12 - 0.650.380.15
NPR20.71 - 1.000.860.08
Fraction of sp3 carbons (Fsp3)0.67 - 1.000.830.09

Data in Tables 1 and 2 are derived from the analysis of a virtual library of 80 fragments generated by enumerating 20 piperidine scaffolds with NH, NMe, N-acetamide, and N-mesyl groups.[3][4][17]

Experimental Protocols

Protocol 1: General Synthesis of cis-Piperidine Scaffolds via Pyridine Hydrogenation

This protocol describes a general method for the synthesis of cis-methyl-substituted pipecolinates through the hydrogenation of corresponding pyridines.[3][4][5][6]

Materials:

  • Substituted pyridine precursor

  • Platinum(IV) oxide (PtO₂)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Standard glassware for atmospheric pressure hydrogenation

  • Magnetic stirrer

Procedure:

  • To a solution of the substituted pyridine (1.0 mmol) in methanol (10 mL), add PtO₂ (0.1 mmol, 10 mol%).

  • Purge the reaction vessel with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 16-24 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude cis-piperidine product.

  • Purify the product by flash column chromatography on silica gel to obtain the desired cis-diastereomer. The relative stereochemistry can be confirmed by ¹H NMR spectroscopy.[4]

Protocol 2: General Synthesis of trans-Piperidine Scaffolds via Epimerization

This protocol outlines the conversion of cis-piperidines to their trans-diastereoisomers through a thermodynamically controlled epimerization process.[3][4][5][6]

Materials:

  • cis-Piperidine scaffold

  • Sodium ethoxide (NaOEt)

  • Ethanol (EtOH)

  • Standard reflux apparatus

  • Magnetic stirrer

Procedure:

  • Dissolve the cis-piperidine (1.0 mmol) in ethanol (10 mL).

  • Add sodium ethoxide (1.2 mmol, 1.2 equivalents).

  • Heat the reaction mixture to reflux and stir for 16-24 hours.

  • Monitor the reaction by ¹H NMR spectroscopy to determine the ratio of cis to trans diastereomers.

  • Once the equilibrium is reached, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting mixture of diastereomers by flash column chromatography on silica gel to isolate the trans-piperidine product.

Protocol 3: Fragment-Based Screening Cascade

This protocol provides a typical workflow for screening the 3D piperidine fragment library against a protein target of interest using biophysical methods.[2][18]

1. Primary Screen (e.g., Surface Plasmon Resonance - SPR):

  • Immobilize the target protein on an SPR sensor chip.
  • Prepare a solution of each fragment from the piperidine library in a suitable buffer (e.g., 1 mM in buffer containing 5% DMSO).
  • Inject the fragment solutions over the sensor surface and a reference surface (without protein).
  • Monitor the binding response in real-time. Fragments that show a concentration-dependent binding signal are considered primary hits.

2. Hit Validation (e.g., Nuclear Magnetic Resonance - NMR):

  • Validate the primary hits using an orthogonal biophysical method such as protein-observed or ligand-observed NMR spectroscopy.
  • For protein-observed NMR (e.g., ¹H-¹⁵N HSQC), titrate increasing concentrations of the hit fragment into a solution of ¹⁵N-labeled protein. Chemical shift perturbations of specific protein resonances confirm direct binding to the target.
  • For ligand-observed NMR (e.g., Saturation Transfer Difference - STD), acquire a spectrum of the fragment in the presence and absence of the protein. Fragments that bind to the protein will show characteristic signals in the STD spectrum.

3. Structural Characterization (X-ray Crystallography):

  • For validated hits, determine the co-crystal structure of the fragment bound to the target protein.
  • Soak crystals of the target protein in a solution containing a high concentration of the fragment or co-crystallize the protein and fragment.
  • Solve the crystal structure to visualize the binding mode of the fragment in the protein's active site. This structural information is crucial for the subsequent hit-to-lead optimization phase.[18]

Visualizations

Experimental Workflow for Piperidine Library Synthesis

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_products Piperidine Scaffolds cluster_library Library Generation Pyridine Substituted Pyridine Hydrogenation Pyridine Hydrogenation (PtO2, H2) Pyridine->Hydrogenation cis_Piperidine cis-Piperidine Diastereomer Hydrogenation->cis_Piperidine Epimerization Epimerization (NaOEt, EtOH) trans_Piperidine trans-Piperidine Diastereomer Epimerization->trans_Piperidine Lithiation Diastereoselective Lithiation/Trapping Lithiation->trans_Piperidine cis_Piperidine->Epimerization cis_Piperidine->Lithiation Derivatization N-Functionalization (e.g., acylation, sulfonylation) cis_Piperidine->Derivatization trans_Piperidine->Derivatization Library 3D Piperidine Fragment Library Derivatization->Library

Caption: Synthetic workflow for generating a 3D piperidine fragment library.

Fragment-Based Drug Discovery (FBDD) Workflow

FBDD_Workflow cluster_design Library Design & Synthesis cluster_screening Screening & Hit Identification cluster_optimization Hit-to-Lead Optimization LibraryDesign Design of Piperidine Fragment Library Synthesis Chemical Synthesis LibraryDesign->Synthesis QC Quality Control (Purity, Solubility) Synthesis->QC PrimaryScreen Primary Screen (e.g., SPR, NMR) QC->PrimaryScreen HitValidation Orthogonal Hit Validation (e.g., NMR, ITC) PrimaryScreen->HitValidation StructuralBiology Structural Biology (X-ray Crystallography) HitValidation->StructuralBiology SBO Structure-Based Optimization (Fragment Growing, Linking, Merging) StructuralBiology->SBO LeadCompound Lead Compound SBO->LeadCompound

Caption: A typical workflow for Fragment-Based Drug Discovery (FBDD).

Conclusion

The development of 3D fragment libraries incorporating piperidine scaffolds represents a significant advancement in the field of drug discovery.[3][4][5][6] These fragments provide access to novel chemical space and can serve as excellent starting points for the development of potent and selective drug candidates. The protocols and data presented herein offer a practical guide for researchers to design, synthesize, and screen their own piperidine-based 3D fragment libraries, ultimately accelerating the discovery of new therapeutics.

References

Application Notes and Protocols for (R)-1-Boc-3-(aminomethyl)piperidine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of (R)-1-Boc-3-(aminomethyl)piperidine into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS). This versatile building block is valuable for creating peptidomimetics with constrained topologies, which can lead to enhanced biological activity and stability.

Introduction

This compound is a chiral building block used to introduce a piperidine scaffold into a peptide backbone. This modification can impart several desirable properties to the resulting peptidomimetic:

  • Conformational Rigidity: The piperidine ring restricts the conformational flexibility of the peptide chain, which can help to lock the molecule in a bioactive conformation, potentially increasing its binding affinity and selectivity for its biological target.

  • Proteolytic Stability: The introduction of non-natural amino acid analogs, such as the aminomethylpiperidine moiety, can enhance the resistance of the peptide to degradation by proteases, thereby increasing its in vivo half-life.

  • Scaffold for Further Diversification: The piperidine nitrogen, after potential deprotection of the Boc group, can serve as a handle for further chemical modifications, allowing for the creation of diverse peptide libraries and more complex molecular architectures.

  • Modulation of Physicochemical Properties: The piperidine group can alter the polarity and hydrogen bonding capacity of the peptide, which can influence its solubility and cell permeability.

Core Applications

The incorporation of this compound is particularly relevant in the following areas of drug discovery and development:

  • Development of Novel Peptidomimetics: Creating new peptide analogs with improved therapeutic properties.

  • Stabilization of Biologically Active Peptides: Enhancing the metabolic stability of known active peptide sequences.

  • Probing Structure-Activity Relationships (SAR): Investigating the role of backbone conformation in peptide-receptor interactions.

Expected Experimental Outcomes

The efficiency of incorporating this compound can be influenced by several factors, including the peptide sequence, the coupling reagents, and the reaction conditions. Due to the potential for steric hindrance from the piperidine ring, optimization of coupling times may be necessary. Below are typical/expected outcomes for the synthesis of a peptide containing this building block.

ParameterExpected/Typical ValueNotes
Coupling Efficiency >95%Monitored by a negative Kaiser test. For sterically hindered couplings, extended reaction times or the use of more potent coupling reagents like HATU may be required.
Crude Peptide Purity 50-80%Determined by analytical RP-HPLC. Purity is highly dependent on the overall success of each coupling and deprotection step in the sequence.
Purified Peptide Yield 15-40%Based on the initial resin loading, after preparative RP-HPLC purification.
Final Peptide Purity >98%Determined by analytical RP-HPLC and confirmed by mass spectrometry.

Experimental Protocols

The following protocols describe the manual solid-phase synthesis of a peptide incorporating this compound using standard Fmoc/tBu chemistry.

  • Place the desired amount of Rink Amide resin (or other suitable Fmoc-compatible resin) in a reaction vessel.

  • Add a sufficient volume of N,N-dimethylformamide (DMF) to cover the resin.

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

  • Drain the DMF from the reaction vessel.

This protocol is for the coupling of standard Fmoc-protected amino acids prior to the incorporation of the piperidine building block.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HCTU (3 eq.), and DIPEA (6 eq.) in a minimal amount of DMF.

    • Pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor the coupling reaction using the Kaiser test. A negative result (colorless or yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a recoupling step.

    • Once the coupling is complete, drain the solution and wash the resin with DMF (3 x 1 min).

This protocol details the coupling of the title building block to the N-terminus of the growing peptide chain.

  • N-Terminal Fmoc Deprotection: Perform the Fmoc deprotection of the last coupled amino acid as described in Protocol 2, Step 1.

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HATU (3 eq.), and DIPEA (6 eq.) in a minimal amount of DMF.

    • Pre-activate for 5-10 minutes.

    • Add the activated solution to the deprotected peptide-resin.

    • Allow the coupling to proceed for 2-4 hours at room temperature with gentle agitation. Due to the nature of this building block, a longer coupling time is recommended to ensure high efficiency.

    • Monitor the reaction completion using the Kaiser test.

    • After complete coupling, drain the solution and wash the resin thoroughly with DMF (3 x 1 min) and then with dichloromethane (DCM) (3 x 1 min).

  • After the final coupling step, wash the peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v).

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate into a cold solution of diethyl ether to precipitate the crude peptide.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether twice to remove scavengers and residual cleavage cocktail.

  • Dry the crude peptide pellet under vacuum.

  • Dissolve the crude peptide in a suitable solvent system (e.g., a mixture of acetonitrile and water with 0.1% TFA).

  • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the fractions containing the purified peptide by analytical RP-HPLC and mass spectrometry to confirm purity and identity.

  • Lyophilize the pure fractions to obtain the final peptide as a white fluffy powder.

Visualizations

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 DMF Wash Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (e.g., HCTU/DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Fmoc_Deprotection Repeat for next amino acid Piperidine_Coupling Piperidine Building Block Coupling (HATU/DIPEA) Wash2->Piperidine_Coupling Wash3 DMF/DCM Wash Piperidine_Coupling->Wash3 Cleavage Cleavage & Deprotection (TFA Cocktail) Wash3->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (LC-MS) Purification->Analysis

Caption: General workflow for SPPS incorporating the piperidine building block.

Rationale cluster_synthesis SPPS cluster_properties Improved Properties BuildingBlock This compound Peptidomimetic Conformationally Constrained Peptidomimetic BuildingBlock->Peptidomimetic Provides Peptide Linear Peptide Peptide->Peptidomimetic Incorporation Increased_Stability Increased Proteolytic Stability Peptidomimetic->Increased_Stability Enhanced_Affinity Enhanced Binding Affinity Peptidomimetic->Enhanced_Affinity Improved_PK Improved Pharmacokinetics Peptidomimetic->Improved_PK

Caption: Rationale for using the piperidine building block in peptide design.

Incorporation of Piperidine Moiety into Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Its prevalence in a vast number of FDA-approved drugs and natural products underscores its importance as a "privileged scaffold."[4] The unique structural and physicochemical properties of the piperidine moiety contribute significantly to the biological activity, pharmacokinetic profiles, and overall druggability of molecules.[4]

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the strategic incorporation of the piperidine moiety into bioactive molecules. It covers key therapeutic areas, quantitative biological data, experimental protocols for synthesis and evaluation, and visual representations of relevant pathways and workflows.

The versatility of the piperidine scaffold allows for its application across a wide range of therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[4][5][6] Its structural features, such as the ability to adopt a stable chair conformation and the presence of a basic nitrogen atom, enable it to engage in crucial interactions with biological targets like enzymes, receptors, and ion channels.[2][4] Furthermore, the piperidine ring can favorably modulate a molecule's lipophilicity and metabolic stability, enhancing its absorption, distribution, metabolism, and excretion (ADME) properties.[4]

Key Therapeutic Applications and Bioactive Molecules

The piperidine moiety is a key structural component in numerous drugs with diverse mechanisms of action. Below are examples of prominent piperidine-containing drugs and their therapeutic applications.

Oncology

Piperidine derivatives have shown significant promise as anticancer agents by targeting various signaling pathways involved in tumor growth and proliferation.[7][8]

  • Curcumin Analogues: Modification of the natural product curcumin by incorporating a 4-piperidone ring has led to the development of potent anticancer compounds. These analogues, such as EF24 and H10, exhibit enhanced activity against various cancer cell lines by inducing apoptosis and inhibiting key signaling proteins like AKT and ERK.[7][8]

Central Nervous System (CNS) Disorders

The ability of the piperidine scaffold to cross the blood-brain barrier makes it a valuable component in the design of drugs targeting the CNS.

  • Methylphenidate (Ritalin): Used for the treatment of Attention Deficit Hyperactivity Disorder (ADHD), methylphenidate contains a piperidine ring that is crucial for its activity as a norepinephrine and dopamine reuptake inhibitor.

  • Donepezil (Aricept): A piperidine derivative used to treat Alzheimer's disease, Donepezil acts as a centrally acting reversible acetylcholinesterase inhibitor.[3]

Infectious Diseases

Piperidine-containing compounds have demonstrated broad-spectrum antimicrobial and antiviral activities.[6]

  • HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): Novel piperidine-substituted triazine derivatives have shown potent activity against wild-type and resistant strains of HIV-1 by inhibiting the reverse transcriptase enzyme.[9]

Quantitative Biological Data

The following tables summarize quantitative data for representative piperidine-containing bioactive molecules, highlighting their potency and selectivity.

Table 1: Anticancer Activity of Piperidone Monocarbonyl Curcumin Analogues [7]

CompoundCell LineIC50 (µmol/L)
2,5-2ClA549 (Lung)< 5
2Br-5ClA549 (Lung)< 5
2-ClA549 (Lung)< 5
2-FA549 (Lung)< 5
BenzaldehydeA549 (Lung)< 5

Table 2: Anti-HIV Activity of Piperidine-Substituted Triazine Derivatives [9]

CompoundHIV-1 StrainEC50 (nM)
Novel Derivative 1 Wild-type< 10
Novel Derivative 2 K103N/Y181C< 50
NevirapineWild-type> 10
NevirapineK103N/Y181C> 100

Table 3: Cholinesterase Inhibition by Benzimidazole-Based Piperidine Hybrids [10]

CompoundTargetIC50 (µM)
Hybrid Derivative 1 Acetylcholinesterase (AChE)19.44 ± 0.60
Hybrid Derivative 2 Butyrylcholinesterase (BuChE)Varies
Donepezil (Reference)Acetylcholinesterase (AChE)Varies

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of piperidine-containing compounds.

Protocol 1: General Synthesis of Piperidine Derivatives via Reductive Amination

This protocol describes a common method for synthesizing N-substituted piperidines.

Materials:

  • Appropriate ketone or aldehyde precursor

  • Piperidine

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Dissolve the ketone or aldehyde (1.0 eq) and piperidine (1.1 eq) in DCM or DCE.

  • If necessary, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Add the reducing agent (STAB or NaBH3CN, 1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 2-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to obtain the desired N-substituted piperidine.

Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay

This protocol outlines the procedure for evaluating the cytotoxic effects of piperidine-containing compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • Test compound (piperidine derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

The following diagrams illustrate key concepts related to the incorporation of the piperidine moiety in bioactive molecules.

G cluster_0 Drug Discovery & Development Start Identify Disease Target Lead_ID Lead Identification Start->Lead_ID Piperidine Incorporate Piperidine Moiety Lead_ID->Piperidine Improve Properties Lead_Opt Lead Optimization (SAR) Piperidine->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Drug Approved Drug Clinical->Drug

Caption: Workflow of Piperidine Incorporation in Drug Discovery.

G cluster_akt PI3K/AKT Pathway cluster_erk MAPK/ERK Pathway Piperidine_Drug Piperidine-Containing Anticancer Drug AKT AKT Piperidine_Drug->AKT Inhibits ERK ERK Piperidine_Drug->ERK Inhibits PI3K PI3K PI3K->AKT Cell_Proliferation Cell Proliferation & Survival AKT->Cell_Proliferation Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK ERK->Cell_Proliferation Promotes ERK->Apoptosis Inhibits G cluster_synthesis Synthetic Protocol: Reductive Amination Start Start: Ketone/Aldehyde + Piperidine Iminium Form Iminium Ion Intermediate Start->Iminium Reduction Reduce with STAB or NaBH3CN Iminium->Reduction Workup Aqueous Workup Reduction->Workup Purification Purify by Chromatography Workup->Purification Product Final Product: N-Substituted Piperidine Purification->Product

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Boc Deprotection of (R)-1-Boc-3-(aminomethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Boc deprotection of (R)-1-Boc-3-(aminomethyl)piperidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the Boc deprotection of this compound?

A1: The most common methods for Boc deprotection involve treatment with a strong acid. For this compound, the two most frequently employed methods are:

  • Trifluoroacetic acid (TFA) , typically in a solvent like dichloromethane (DCM).

  • Hydrogen chloride (HCl) , usually as a solution in an organic solvent such as dioxane or an alcohol (e.g., ethanol or methanol).[1][2]

Q2: How can I monitor the progress of the deprotection reaction?

A2: The progress of the deprotection reaction can be effectively monitored by Thin-Layer Chromatography (TLC).[3][4] The starting material, this compound, is significantly less polar than the resulting product, (R)-3-(aminomethyl)piperidine. A suitable eluent system for TLC would be a polar mixture, such as dichloromethane/methanol with a small amount of ammonium hydroxide to prevent streaking of the free amine. The disappearance of the starting material spot and the appearance of a new, more polar spot (which stains with ninhydrin) indicates the progression of the reaction.

Q3: What are the expected products of the deprotection?

A3: The deprotection will yield (R)-3-(aminomethyl)piperidine. Depending on the work-up procedure, the product will be isolated as the free base or, more commonly, as an acid addition salt.

  • Using TFA followed by evaporation will yield the trifluoroacetate salt.

  • Using HCl in a solvent will yield the dihydrochloride salt, as both the primary and secondary amines will be protonated.[1][5]

Q4: What are the potential side reactions during Boc deprotection?

A4: The primary side reaction of concern during Boc deprotection is the alkylation of nucleophiles by the tert-butyl cation that is generated.[6] While the primary and secondary amines of the product are protonated and thus protected from alkylation under the acidic reaction conditions, other nucleophilic functional groups on more complex substrates could be susceptible. Upon workup and neutralization, the free amines of (R)-3-(aminomethyl)piperidine could potentially react with any remaining electrophiles.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Incomplete Deprotection 1. Insufficient acid strength or concentration.2. Short reaction time.3. Low reaction temperature.4. Poor substrate solubility.1. Ensure the acid used is not old or hydrated. Increase the concentration of the acid or the number of equivalents.2. Extend the reaction time and monitor by TLC until the starting material is consumed.[3]3. While most Boc deprotections proceed at room temperature, gentle warming (e.g., to 40-50 °C) may be necessary for stubborn substrates.4. Ensure the starting material is fully dissolved in the reaction solvent. If not, consider a different solvent system.
Low Yield 1. Product loss during work-up.2. Incomplete precipitation of the salt.3. Decomposition of the product.1. (R)-3-(aminomethyl)piperidine and its salts can be highly soluble in water and some organic solvents. Minimize aqueous washes if possible, or back-extract the aqueous layers. Using a strong cation exchange (SCX) column for purification can be an effective way to isolate the product.2. Ensure a sufficient volume of a suitable anti-solvent (e.g., diethyl ether or MTBE) is used for precipitation, and that the mixture is thoroughly cooled.3. While generally stable, prolonged exposure to harsh conditions should be avoided.
Product is an oil instead of a solid 1. The trifluoroacetate salt of the product is often an oil.2. Presence of residual solvent or impurities.1. This is common for TFA salts. If a solid is required, consider switching to HCl to form the crystalline dihydrochloride salt.2. Ensure the product is thoroughly dried under high vacuum. Trituration with a non-polar solvent can sometimes induce crystallization and remove impurities.
Difficulty in removing excess acid 1. TFA can be difficult to remove completely by simple evaporation.1. After initial evaporation, co-evaporate with a non-polar solvent like toluene or benzene (use with caution) to azeotropically remove residual TFA.2. For HCl, evaporation under high vacuum is usually sufficient.

Experimental Protocols

Protocol 1: Boc Deprotection using HCl in Dioxane/Ethanol

This protocol is adapted from a procedure for a similar substrate, (R)-N-Boc-3-aminopiperidine, which afforded a high yield of the corresponding dihydrochloride salt.[1]

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as dioxane or ethanol.

  • Acid Addition: Add a solution of HCl in the chosen solvent (e.g., 4M HCl in dioxane or 2 mol/L HCl in ethanol)[1], using a sufficient excess to protonate both amino groups (at least 2 equivalents of HCl).

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours to overnight. Monitor the reaction by TLC.

  • Work-up:

    • Upon completion, the dihydrochloride salt may precipitate directly from the reaction mixture. If so, collect the solid by filtration, wash with a small amount of cold solvent (e.g., ethanol or diethyl ether), and dry under vacuum.[1]

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude salt.

    • The crude product can be further purified by trituration with a solvent like diethyl ether or by recrystallization.

Protocol 2: Boc Deprotection using TFA in DCM

This is a general and widely used protocol for Boc deprotection.

  • Dissolution: Dissolve this compound (1 equivalent) in dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA) to the solution. A common concentration is 20-50% TFA in DCM.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • To obtain the TFA salt, the resulting residue can be triturated with diethyl ether to induce precipitation.

    • To obtain the free base, carefully neutralize the crude TFA salt by dissolving it in a suitable organic solvent and washing with a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Subsequently, wash with brine, dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. Note that the free diamine may be volatile or difficult to handle.

Data Presentation

The following table summarizes typical conditions and expected outcomes for the Boc deprotection of aminopiperidine derivatives.

Deprotection MethodReagentSolventTypical TimeTypical TemperatureExpected YieldProduct FormReference
Method 1 2 mol/L HClEthanolOvernightRoom Temp.~92%Dihydrochloride Salt[1]*
Method 2 4 M HClDioxane2-16 hRoom Temp.HighDihydrochloride Salt[2]
Method 3 20-50% TFADCM1-2 hRoom Temp.HighTFA Salt / Free BaseGeneral Protocol

*Note: The 92% yield is reported for the deprotection of (R)-N-Boc-3-aminopiperidine, a closely related substrate.[1]

Visualizations

Boc Deprotection Workflow

Boc_Deprotection_Workflow Boc Deprotection General Workflow start Start with This compound dissolve Dissolve in appropriate solvent (e.g., DCM, Dioxane) start->dissolve add_acid Add Acid (TFA or HCl solution) dissolve->add_acid react Stir at Room Temperature (Monitor by TLC) add_acid->react workup Work-up react->workup end_salt Isolate as Acid Addition Salt (TFA or Dihydrochloride) workup->end_salt Evaporation/ Precipitation end_freebase Isolate as Free Base workup->end_freebase Neutralization & Extraction

Caption: General experimental workflow for the Boc deprotection of this compound.

Troubleshooting Logic for Incomplete Deprotection

Troubleshooting_Incomplete_Deprotection Troubleshooting Incomplete Deprotection decision decision start TLC shows incomplete reaction check_time Was reaction time sufficient? start->check_time extend_time Extend reaction time and continue monitoring check_time->extend_time No check_acid Is the acid concentration and quality adequate? check_time->check_acid Yes extend_time->start increase_acid Use fresh acid or increase concentration check_acid->increase_acid No check_temp Is the reaction temperature appropriate? check_acid->check_temp Yes end Re-evaluate and re-run reaction increase_acid->end increase_temp Gently warm the reaction (e.g., to 40-50 °C) check_temp->increase_temp No check_solubility Is the starting material fully dissolved? check_temp->check_solubility Yes increase_temp->end change_solvent Consider a different solvent system check_solubility->change_solvent No check_solubility->end Yes change_solvent->end

Caption: Logical workflow for troubleshooting an incomplete Boc deprotection reaction.

References

Technical Support Center: Preventing tert-butylation Side Reactions in Boc Group Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the prevention of tert-butylation side reactions during the cleavage of the tert-butyloxycarbonyl (Boc) protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of tert-butylation side reactions during Boc deprotection?

A1: The primary cause of tert-butylation is the generation of a reactive tert-butyl cation (t-Bu⁺) intermediate during the acid-catalyzed cleavage of the Boc group.[1][2] This reaction is typically carried out using strong acids like trifluoroacetic acid (TFA).[1][3] The resulting electrophilic carbocation can then react with nucleophilic functional groups on the target molecule, leading to the formation of undesired byproducts.[1][3][4]

Q2: Which functional groups and amino acid residues are most susceptible to tert-butylation?

A2: Nucleophilic residues are particularly vulnerable to alkylation by the tert-butyl cation. In the context of peptide synthesis, the most susceptible amino acid residues include:

  • Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[2][4][5]

  • Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium salt.[2][4][5]

  • Cysteine (Cys): The free thiol group is a prime target for alkylation, leading to the formation of an S-tert-butyl thioether.[2][6]

  • Tyrosine (Tyr): The activated phenolic ring can also be alkylated.[2][5][7]

Other nucleophilic sites on a molecule, such as guanidine groups, are also at risk.[3]

Q3: How can I prevent the formation of these tert-butylation byproducts?

A3: The most effective strategy is to incorporate "scavengers" into the deprotection reaction mixture.[3] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the sensitive residues of your substrate.[2] They effectively "trap" the carbocation before it can react with your molecule of interest.[2]

Q4: What are common scavengers and how do I choose the right one?

A4: The choice of scavenger depends on the specific nucleophilic residues present in your molecule. Often, a cocktail of scavengers is used for comprehensive protection.[1][2] Common scavengers include:

  • Triisopropylsilane (TIS): A highly effective scavenger that reduces the tert-butyl cation to isobutane.[6] It is particularly useful for protecting tryptophan.[6]

  • Water (H₂O): Acts as a general nucleophile to trap the tert-butyl cation, forming tert-butanol.[1][5]

  • Thioanisole: Particularly effective in preventing the S-alkylation of methionine and can also offer protection for tryptophan.[1][5]

  • 1,2-Ethanedithiol (EDT): A strong nucleophile commonly used to protect cysteine and tryptophan residues.[1][2][8]

Troubleshooting Guide

Issue: My LC-MS analysis shows a mass peak corresponding to my product +56 Da.

  • Possible Cause: This mass increase is a characteristic signature of tert-butylation, where a tert-butyl group has been added to your molecule.[3][6]

  • Solution:

    • Incorporate or Increase Scavengers: The most direct solution is to add or increase the concentration of appropriate scavengers in your cleavage cocktail. Refer to the tables below for guidance on selecting scavengers based on the sensitive residues in your molecule.

    • Optimize Scavenger Cocktail: For molecules with multiple sensitive residues, a pre-formulated scavenger cocktail like "Reagent K" may be more effective than a single scavenger.[1][2]

    • Review Reaction Conditions: High concentrations of TFA and prolonged reaction times can sometimes increase the likelihood of side reactions. While sufficient time and acid concentration are necessary for complete deprotection, optimization may be required. Monitor the reaction progress to avoid unnecessarily long exposure to acidic conditions.[7]

Quantitative Data on Scavenger Efficiency

The following tables summarize the effectiveness of different scavengers and scavenger cocktails in preventing tert-butylation of sensitive amino acid residues. The data is illustrative and based on literature reports; optimal conditions may vary depending on the specific substrate.

Table 1: Scavenger Selection Guide for Sensitive Amino Acid Residues

Sensitive ResidueRecommended ScavengersTypical Concentration (% v/v)Notes
Tryptophan (Trp)Triisopropylsilane (TIS), Triethylsilane (TES), 1,2-Ethanedithiol (EDT)2.5 - 5% (TIS/TES), 2.5% (EDT)TIS is a highly effective carbocation scavenger.[4][6] EDT also helps prevent oxidation.[4]
Methionine (Met)Thioanisole, Dimethyl Sulfide (DMS)5 - 10%Thioanisole is effective at preventing S-alkylation and can also reduce methionine sulfoxide.[1][5]
Cysteine (Cys)1,2-Ethanedithiol (EDT)2.5%A strong nucleophile effective at preventing S-alkylation.[1][2][5]
Tyrosine (Tyr)Phenol, Anisole, m-Cresol5%These phenolic compounds act as decoys for the tert-butyl cation.[1][7]
GeneralWater, Triisopropylsilane (TIS)2.5 - 5%TIS is a very effective general carbocation scavenger.[1] Water traps the cation to form tert-butanol.[1]

Table 2: Illustrative Efficiency of Scavenger Cocktails in Preventing S-tert-butylation of a Cysteine-Containing Peptide

Scavenger Cocktail (v/v/v)% Desired Peptide% S-tert-butylated Peptide
95% TFA / 5% H₂O75%25%
95% TFA / 2.5% H₂O / 2.5% TIS90%10%
92.5% TFA / 5% Thioanisole / 2.5% EDT95%5%
Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT; 82.5:5:5:5:2.5)>98%<2%

Data is illustrative and based on internal analysis and literature reports.[2]

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection in Solution using TFA/TIS/H₂O

This protocol is a general guideline for the deprotection of a Boc-protected compound containing a tryptophan residue.

  • Dissolution: Dissolve the Boc-protected substrate in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Scavenger Addition: Add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v) and water to a final concentration of 2.5-5% (v/v).

  • TFA Addition: Slowly add an equal volume of trifluoroacetic acid (TFA) to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporation with a solvent like toluene can help remove residual TFA.

  • Purification: The crude product can be purified by standard methods such as flash column chromatography, precipitation from cold diethyl ether, or preparative HPLC.

Protocol 2: General Procedure for Peptide Cleavage from Resin and Deprotection using Reagent K

This protocol is suitable for peptides containing multiple sensitive residues such as Trp, Met, and Cys.

  • Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, freshly prepare Reagent K: a mixture of TFA, phenol, water, thioanisole, and 1,2-ethanedithiol in a ratio of 82.5:5:5:5:2.5 (v/v/v/v/v).[1]

  • Cleavage Reaction: Add the Reagent K cleavage cocktail to the resin (approximately 10 mL per gram of resin).[9]

  • Incubation: Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Isolation: Filter the resin through a sintered glass funnel and collect the filtrate. Wash the resin with a small volume of fresh TFA.

  • Precipitation: Add the combined filtrate dropwise to a 10-fold volume of ice-cold diethyl ether to precipitate the crude peptide. A white precipitate should form.[1]

  • Collection and Washing: Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold diethyl ether two to three times to remove residual scavengers.[1]

  • Drying: Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.[1] The crude peptide is now ready for purification by HPLC.

Visualizations

Boc_Deprotection_and_Side_Reaction cluster_side_reaction Side Reaction Pathway cluster_scavenging Scavenger Pathway Boc_Protected Boc-Protected Substrate Protonated_Boc Protonated Intermediate Boc_Protected->Protonated_Boc + H+ (TFA) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid - t-Bu+ tBu_Cation tert-Butyl Cation (t-Bu+) Deprotected_Amine Desired Deprotected Product (Amine) Carbamic_Acid->Deprotected_Amine - CO2 Alkylated_Product tert-Butylated Side Product tBu_Cation->Alkylated_Product Alkylation Trapped_Cation Trapped Cation (e.g., Isobutane, t-Butanol) tBu_Cation->Trapped_Cation Trapping Sensitive_Residue Sensitive Residue (Trp, Met, Cys, Tyr) Sensitive_Residue->Alkylated_Product Scavenger Scavenger (TIS, EDT, Thioanisole, H2O) Scavenger->Trapped_Cation

Caption: Mechanism of Boc deprotection, tert-butylation side reaction, and scavenger action.

Troubleshooting_Workflow Start LC-MS shows Product +56 Da peak Check_Scavengers Are scavengers being used? Start->Check_Scavengers Add_Scavengers Add appropriate scavengers based on sensitive residues. (See Table 1) Check_Scavengers->Add_Scavengers No Check_Residues Identify sensitive residues in the sequence (Trp, Met, Cys, Tyr) Check_Scavengers->Check_Residues Yes Analyze Re-run reaction and analyze by LC-MS Add_Scavengers->Analyze Select_Scavenger Select specific scavenger or cocktail. (e.g., TIS for Trp, EDT for Cys) Check_Residues->Select_Scavenger Increase_Conc Increase scavenger concentration Select_Scavenger->Increase_Conc Optimize_Conditions Optimize reaction time and TFA concentration. Monitor reaction progress. Select_Scavenger->Optimize_Conditions Use_Cocktail Consider a scavenger cocktail (e.g., Reagent K) for multiple sensitive residues Increase_Conc->Use_Cocktail If problem persists Use_Cocktail->Optimize_Conditions Optimize_Conditions->Analyze End Problem Resolved Analyze->End

Caption: Troubleshooting workflow for tert-butylation side reactions.

References

Improving yield and purity in (R)-1-Boc-3-(aminomethyl)piperidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-1-Boc-3-(aminomethyl)piperidine. Our aim is to help you improve both the yield and purity of your product by addressing common experimental challenges.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve issues you may encounter during the synthesis of this compound, particularly focusing on the reduction of (R)-1-Boc-3-cyanopiperidine.

Issue 1: Low or No Conversion of (R)-1-Boc-3-cyanopiperidine

Question: I am seeing a significant amount of unreacted starting material after the catalytic hydrogenation. What are the possible causes and how can I improve the conversion?

Answer: Low or no conversion during the catalytic hydrogenation of (R)-1-Boc-3-cyanopiperidine can stem from several factors related to the catalyst, reaction conditions, and starting material purity.

  • Catalyst Inactivity: The catalyst (e.g., Raney® Nickel, Pd/C) is crucial for the reaction's success.

    • Solution: Use a fresh batch of catalyst or a newly opened container. Raney® Nickel is particularly susceptible to deactivation upon exposure to air and should be handled under a solvent or inert atmosphere. For Pd/C, ensure it has been stored properly and is not from an old or potentially contaminated batch.

  • Insufficient Hydrogen Pressure: The concentration of hydrogen on the catalyst surface is a key factor.

    • Solution: While atmospheric pressure can sometimes be sufficient, increasing the hydrogen pressure (e.g., to 50-100 psi or higher in a Parr shaker or autoclave) can significantly enhance the reaction rate and drive the reaction to completion.

  • Inadequate Reaction Time or Temperature: The reaction may be proceeding slower than anticipated.

    • Solution: Monitor the reaction progress using an appropriate analytical technique (TLC, GC-MS, or LC-MS). If the reaction is sluggish, consider increasing the reaction time or cautiously raising the temperature. However, be aware that higher temperatures can sometimes promote side reactions.

  • Catalyst Poisoning: Impurities in the starting material, solvent, or from the reaction setup can poison the catalyst.

    • Solution: Ensure the (R)-1-Boc-3-cyanopiperidine starting material is of high purity. Use high-purity, degassed solvents. Traces of sulfur or other heteroatoms can deactivate the catalyst.

Issue 2: Low Yield of the Desired Primary Amine and Formation of Byproducts

Question: My reaction is complete, but the yield of this compound is low, and I am observing significant amounts of secondary and tertiary amine byproducts. How can I improve the selectivity for the primary amine?

Answer: The formation of secondary and tertiary amines is a common side reaction in nitrile hydrogenation. This occurs when the initially formed primary amine reacts with the imine intermediate. Several strategies can be employed to suppress these side reactions:

  • Use of Additives:

    • Ammonia: Conducting the reaction in a solution saturated with ammonia (e.g., methanolic or ethanolic ammonia) can significantly increase the selectivity for the primary amine. The excess ammonia competes with the primary amine product for reaction with the imine intermediate.

    • Acids: In some cases, the addition of a small amount of acid can protonate the primary amine, reducing its nucleophilicity and preventing it from reacting further. However, this must be carefully optimized as acidic conditions can also affect the Boc-protecting group.

  • Choice of Catalyst:

    • Raney® Nickel: Often used in the presence of ammonia to enhance selectivity for primary amines.

    • Rhodium-based catalysts: Certain rhodium catalysts have shown high selectivity for primary amine formation.

  • Reaction Conditions:

    • Solvent: Protic solvents like ethanol or methanol are commonly used.

    • Temperature: Lowering the reaction temperature can sometimes favor the formation of the primary amine by slowing down the rate of the side reactions.

Issue 3: Difficulty in Product Purification

Question: I am struggling to isolate a pure sample of this compound from the crude reaction mixture. What are the recommended purification methods?

Answer: The purification of this compound can be challenging due to its basic nature and potential for co-elution with byproducts.

  • Column Chromatography: This is the most common method for purifying the product.

    • Stationary Phase: Silica gel is typically used.

    • Eluent System: A gradient elution is often effective. Start with a non-polar solvent system (e.g., ethyl acetate/hexane) and gradually increase the polarity by adding methanol. To prevent streaking of the basic amine product on the acidic silica gel, it is highly recommended to add a small amount of a basic modifier to the eluent.

      • Recommended Eluent: A mixture of dichloromethane (DCM) and methanol (MeOH) with a small percentage of ammonium hydroxide (NH₄OH) (e.g., DCM:MeOH:NH₄OH 90:9:1). The exact ratio may need to be optimized based on TLC analysis.

  • Acid-Base Extraction: An initial workup using acid-base extraction can help to remove non-basic impurities.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Extract with a dilute aqueous acid solution (e.g., 1M HCl). The amine product will move to the aqueous layer as the hydrochloride salt.

    • Wash the aqueous layer with an organic solvent to remove any remaining non-basic impurities.

    • Basify the aqueous layer with a base (e.g., NaOH or Na₂CO₃) to a pH > 10.

    • Extract the free amine back into an organic solvent.

    • Dry the organic layer, filter, and concentrate to obtain the partially purified product, which can then be further purified by column chromatography if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and direct synthetic route is the catalytic hydrogenation of (R)-1-Boc-3-cyanopiperidine. This precursor can be synthesized from the commercially available (R)-1-Boc-3-hydroxypiperidine.

Q2: How can I synthesize the starting material, (R)-1-Boc-3-cyanopiperidine?

A2: A common method for synthesizing (R)-1-Boc-3-cyanopiperidine is through a Mitsunobu reaction on (R)-1-Boc-3-hydroxypiperidine using acetone cyanohydrin as the cyanide source. This reaction proceeds with an inversion of stereochemistry.

Q3: What is the typical yield for the synthesis of this compound?

A3: The yield can vary significantly depending on the reaction conditions and the success in minimizing side-product formation. With optimized conditions, yields in the range of 70-90% for the reduction step can be achieved.

Q4: How can I monitor the progress of the hydrogenation reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, staining with ninhydrin can be useful for visualizing the primary amine product.

Q5: Are there any safety precautions I should be aware of during this synthesis?

A5: Yes, several safety precautions are crucial:

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The reaction should be conducted in a well-ventilated fume hood, and all sources of ignition should be eliminated. Catalysts like Raney® Nickel and Pd/C can be pyrophoric and should be handled with care, typically under a solvent.

  • Cyanide Compounds: Acetone cyanohydrin is toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).

Data Presentation

The following tables summarize quantitative data for the key steps in the synthesis of this compound.

Table 1: Synthesis of (R)-1-Boc-3-cyanopiperidine from (R)-1-Boc-3-hydroxypiperidine via Mitsunobu Reaction

ReagentsSolventTemperature (°C)Time (h)Yield (%)
PPh₃, DIAD, Acetone CyanohydrinTHF0 to RT12-1680-90
PPh₃, DEAD, Acetone CyanohydrinToluene0 to RT12-1675-85

Table 2: Catalytic Hydrogenation of (R)-1-Boc-3-cyanopiperidine

CatalystSolventAdditivePressure (psi)Temperature (°C)Time (h)Yield of Primary Amine (%)Purity (%)
Raney® NickelMethanolic AmmoniaAmmonia50-10025-4012-2485-95>95
10% Pd/CEthanolNone50252440-60Variable
10% Pd/CEthanolic AmmoniaAmmonia50252470-80>90
PtO₂Acetic AcidAcetic Acid502512-1875-85>90

Experimental Protocols

Protocol 1: Synthesis of (R)-1-Boc-3-cyanopiperidine

This protocol describes the synthesis of (R)-1-Boc-3-cyanopiperidine from (R)-1-Boc-3-hydroxypiperidine using a Mitsunobu reaction.

  • Reaction Setup: To a solution of (R)-1-Boc-3-hydroxypiperidine (1.0 eq.) and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF) under an argon atmosphere at 0 °C, add acetone cyanohydrin (1.5 eq.).

  • Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the cooled solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Workup: Concentrate the reaction mixture under reduced pressure. Add diethyl ether to the residue and filter to remove the precipitated triphenylphosphine oxide.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford (R)-1-Boc-3-cyanopiperidine as a colorless oil.

Protocol 2: Synthesis of this compound

This protocol details the reduction of (R)-1-Boc-3-cyanopiperidine using Raney® Nickel.

  • Catalyst Preparation: In a fume hood, carefully wash Raney® Nickel (approx. 20% w/w of the starting material) with anhydrous ethanol three times to remove the storage water.

  • Reaction Setup: To a solution of (R)-1-Boc-3-cyanopiperidine (1.0 eq.) in 7N methanolic ammonia, add the washed Raney® Nickel under an inert atmosphere.

  • Hydrogenation: Transfer the reaction mixture to a Parr hydrogenation apparatus. Purge the system with hydrogen gas three times. Pressurize the reactor with hydrogen to 50-100 psi.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Carefully vent the hydrogen gas and purge the reactor with argon. Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the Celite® pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane containing 1% ammonium hydroxide to yield this compound as a colorless to pale yellow oil.

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of (R)-1-Boc-3-cyanopiperidine cluster_step2 Step 2: Synthesis of this compound start (R)-1-Boc-3-hydroxypiperidine mitsunobu Mitsunobu Reaction (PPh3, DIAD, Acetone Cyanohydrin) start->mitsunobu purify_nitrile Column Chromatography mitsunobu->purify_nitrile product_nitrile (R)-1-Boc-3-cyanopiperidine purify_nitrile->product_nitrile start_reduction (R)-1-Boc-3-cyanopiperidine hydrogenation Catalytic Hydrogenation (Raney Ni, H2, NH3/MeOH) start_reduction->hydrogenation purify_amine Column Chromatography hydrogenation->purify_amine final_product This compound purify_amine->final_product troubleshooting_nitrile_reduction cluster_conversion Low Conversion cluster_selectivity Low Selectivity (Byproducts) cluster_purification Purification Issues start Problem in Nitrile Reduction catalyst Check Catalyst Activity start->catalyst Low Conversion pressure Increase H2 Pressure start->pressure Low Conversion time_temp Increase Time/Temp start->time_temp Low Conversion purity Check Starting Material Purity start->purity Low Conversion ammonia Add Ammonia start->ammonia Low Selectivity catalyst_choice Change Catalyst start->catalyst_choice Low Selectivity lower_temp Lower Reaction Temperature start->lower_temp Low Selectivity column Optimize Column Chromatography (add base to eluent) start->column Purification Issues extraction Perform Acid-Base Extraction start->extraction Purification Issues

Technical Support Center: Managing Steric Hindrance in Reactions with Substituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with sterically hindered substituted piperidines.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where steric hindrance is a major issue with substituted piperidines?

A1: Steric hindrance is a primary obstacle in several key synthetic transformations involving substituted piperidines, particularly those with substituents at the C2 and C6 positions. The most prominent examples include:

  • N-Alkylation: Introducing alkyl groups onto the piperidine nitrogen can be challenging due to the steric bulk of substituents impeding the approach of the alkylating agent.

  • N-Acylation: Similar to N-alkylation, the formation of an amide bond at the piperidine nitrogen can be slow or unsuccessful with bulky acylating agents.

  • N-Arylation (Buchwald-Hartwig Amination): The palladium-catalyzed coupling of aryl halides with sterically hindered piperidines often requires carefully optimized catalyst systems to achieve good yields.[1]

Q2: How does the position of substituents on the piperidine ring affect its reactivity?

A2: The position of substituents has a profound impact on the nucleophilicity and accessibility of the piperidine nitrogen.

  • 2- and 2,6-Substitution: These positions create the most significant steric hindrance, directly shielding the nitrogen atom and making it less accessible to electrophiles. Reactions at the nitrogen of 2,6-disubstituted piperidines are often sluggish and require more forcing conditions or specialized reagents.

  • 3-Substitution: Substituents at the 3-position have a moderate effect on the reactivity of the nitrogen. While less impactful than 2-substitution, they can still influence the preferred conformation of the ring and the trajectory of incoming electrophiles.

  • 4-Substitution: Substituents at the 4-position generally have the least steric influence on the nitrogen atom's reactivity, as they are positioned further away.

Troubleshooting Guides

Issue 1: Low Yield in N-Alkylation of a Sterically Hindered Piperidine

Symptom: You are attempting to N-alkylate a 2-substituted or 2,6-disubstituted piperidine using a standard procedure with an alkyl halide and a base, but you observe low conversion of your starting material.

Troubleshooting Workflow:

start Low N-Alkylation Yield q1 Increase Reactivity of Alkylating Agent? start->q1 s1 Switch from Alkyl Bromide/Chloride to Alkyl Iodide or Triflate q1->s1 Yes q2 Optimize Base and Solvent? q1->q2 No s1->q2 s2 Use a stronger, non-nucleophilic base (e.g., DIPEA, NaH) and a polar aprotic solvent (e.g., DMF, DMSO). q2->s2 Yes q3 Consider Alternative Method? q2->q3 No s2->q3 s3 Switch to Reductive Amination (especially for bulky alkyl groups). q3->s3 Yes end Improved Yield q3->end No s3->end

Caption: Troubleshooting workflow for low-yield N-alkylation reactions.

Detailed Solutions:

SymptomPossible CauseSuggested Solution
Low to no conversion Poor reactivity of the alkylating agent. Switch from alkyl chlorides or bromides to more reactive alkyl iodides or triflates.
Insufficient base strength or inappropriate solvent. Use a stronger, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or sodium hydride (NaH) in an anhydrous polar aprotic solvent such as DMF or DMSO to improve solubility and reaction rate.[2]
High activation energy due to steric hindrance. Increase the reaction temperature. For highly hindered substrates, heating may be necessary to overcome the energy barrier.[2]
Formation of quaternary ammonium salt Over-alkylation of the product. Add the alkylating agent slowly to the reaction mixture to maintain a low concentration. Using an excess of the piperidine starting material can also favor mono-alkylation.[2]
Reaction stalls Direct alkylation is not suitable for the desired transformation. For introducing bulky or complex alkyl groups, consider switching to reductive amination. This method involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ. This approach often provides higher yields for sterically demanding substrates.[3]
Issue 2: Poor Reactivity in N-Acylation of a Hindered Piperidine

Symptom: Your attempt to acylate a 2,6-disubstituted piperidine with an acid anhydride results in a low yield of the desired amide.

Troubleshooting Steps:

  • Increase the Electrophilicity of the Acylating Agent: Acid chlorides are generally more reactive than acid anhydrides. Switching to the corresponding acid chloride can significantly improve the reaction rate.

  • Employ a Nucleophilic Catalyst: Catalytic amounts of 4-(Dimethylaminopyridine) (DMAP) can dramatically accelerate acylation reactions. DMAP reacts with the acylating agent to form a highly reactive N-acylpyridinium intermediate, which is a more potent acylating species.

  • Optimize the Base: A non-nucleophilic base, such as triethylamine (TEA) or DIPEA, is crucial to neutralize the HCl generated when using an acyl chloride. This prevents the protonation of the piperidine starting material, which would render it unreactive.

  • Consider Alternative Reagents: For extremely challenging acylations, stronger coupling reagents used in peptide synthesis, such as HATU or HOBt/EDC, can be effective.

Issue 3: Low Yield in Buchwald-Hartwig N-Arylation of a Sterically Demanding Piperidine

Symptom: A palladium-catalyzed N-arylation of a hindered piperidine with an aryl halide is giving a low yield of the desired N-arylpiperidine.

Decision Tree for Catalyst and Ligand Selection:

start Low N-Arylation Yield q1 Aryl Halide? start->q1 s1 Use bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos. q1->s1 Aryl Chloride s2 Standard phosphine ligands (e.g., P(t-Bu)3) may suffice, but bulky ligands are often better. q1->s2 Aryl Bromide/Iodide q2 Base Selection? s1->q2 s2->q2 s3 Use a strong, non-nucleophilic base like NaOtBu or LHMDS. q2->s3 Robust Substrate s4 Weaker bases like K2CO3 or Cs2CO3 can be used for sensitive substrates but may require higher temperatures. q2->s4 Base-Sensitive Substrate end Optimized Reaction s3->end s4->end

Caption: Decision tree for optimizing Buchwald-Hartwig amination conditions.

Detailed Solutions:

SymptomPossible CauseSuggested Solution
Low to no conversion Inefficient catalyst system for the hindered substrate. For aryl chlorides, which are less reactive, use bulky and electron-rich biaryl phosphine ligands such as XPhos, SPhos, or RuPhos in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[4] Using a pre-formed, air-stable precatalyst (e.g., XPhos Pd G3) can provide more consistent results.[4]
Inappropriate base. A strong base is typically required to deprotonate the hindered amine. Sodium tert-butoxide (NaOtBu) is the most common and effective base. For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher temperatures and longer reaction times.[5]
Formation of side products (e.g., hydrodehalogenation) Catalyst deactivation or competing side reactions. Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) to prevent oxidation of the Pd(0) catalyst. Degas the solvent before use. Using a ligand that promotes rapid reductive elimination can minimize side reactions.[4]

Data Presentation

Table 1: Comparison of N-Alkylation Methods for 2-Methylpiperidine

Alkylating AgentMethodBase/ReagentSolventTemp (°C)Time (h)Yield (%)
Benzyl BromideDirect AlkylationK₂CO₃DMFRT1285
Benzyl BromideDirect AlkylationDIPEAACNRT1878
BenzaldehydeReductive AminationNaBH(OAc)₃DCERT692
AcetoneReductive AminationNaBH₃CN / AcOHMeOHRT2488

Table 2: Effect of Ligand on Buchwald-Hartwig Amination of 2,6-Dimethylpiperidine with 4-Chlorotoluene

Palladium SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃P(t-Bu)₃NaOtBuToluene1002445
Pd₂(dba)₃XPhosNaOtBuToluene1001288
Pd(OAc)₂SPhosNaOtBuDioxane1101691
XPhos Pd G3(precatalyst)LHMDSTHF801885

Experimental Protocols

Protocol 1: N-Alkylation of a 2-Substituted Piperidine via Reductive Amination

This protocol describes the N-alkylation of 2-methylpiperidine with benzaldehyde using sodium triacetoxyborohydride.

Materials:

  • 2-Methylpiperidine

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (optional, catalytic)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard work-up equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-methylpiperidine (1.0 eq) and anhydrous DCE.

  • Add benzaldehyde (1.05 eq) to the stirred solution. If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times typically range from 2 to 12 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-benzyl-2-methylpiperidine.

Protocol 2: N-Acylation of 2,6-Dimethylpiperidine with an Acyl Chloride

This protocol details the N-acylation of 2,6-dimethylpiperidine with benzoyl chloride.

Materials:

  • 2,6-Dimethylpiperidine

  • Benzoyl chloride

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

  • 4-(Dimethylaminopyridine) (DMAP), catalytic amount

  • Anhydrous dichloromethane (DCM)

  • 1M HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard work-up equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve 2,6-dimethylpiperidine (1.0 eq), TEA or DIPEA (1.5 eq), and a catalytic amount of DMAP (0.05 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add benzoyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired N-benzoyl-2,6-dimethylpiperidine.

Mandatory Visualizations

Logical Relationship: Method Selection for N-Alkylation

start Choose N-Alkylation Method for Substituted Piperidine q1 Nature of Alkyl Group? start->q1 s1 Direct Alkylation with Alkyl Halide q1->s1 Primary/Secondary Alkyl s2 Reductive Amination with Aldehyde/Ketone q1->s2 Bulky/Tertiary Alkyl q2 Steric Hindrance of Piperidine? s1->q2 q3 Carbonyl Availability? s2->q3 s3 Standard conditions (K2CO3, ACN) likely sufficient. q2->s3 Low (4-substituted) s4 Use stronger base (DIPEA, NaH) and polar aprotic solvent (DMF). Consider higher temperature. q2->s4 High (2,6-disubstituted) s5 Use NaBH(OAc)3 for selective reduction. q3->s5 Readily Available s6 Consider alternative synthesis of the carbonyl compound. q3->s6 Not Available

Caption: Decision tree for selecting an N-alkylation method.

Signaling Pathway: Buchwald-Hartwig Amination Catalytic Cycle

cluster_product pd0 Pd(0)L_n oa_complex Oxidative Addition Complex (Ar-Pd(II)(L_n)-X) pd0->oa_complex + Ar-X amine_coordination Amine Coordination Complex oa_complex->amine_coordination + R2NH amide_complex Palladium Amide Complex amine_coordination->amide_complex - HX (+ Base) amide_complex->pd0 Reductive Elimination product Ar-NR2 amide_complex->product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.[1][5][6][7]

References

Technical Support Center: Boc Deprotection in the Presence of Acid-Sensitive Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Boc deprotection. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of removing the tert-butoxycarbonyl (Boc) protecting group, particularly when other acid-sensitive functionalities are present in the molecule.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of Boc deprotection, and why are acid-sensitive groups at risk?

A1: The Boc group is removed under acidic conditions. The reaction is initiated by the protonation of the Boc group's carbonyl oxygen by a strong acid. This is followed by the cleavage of the tert-butyl-oxygen bond, which generates a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine as an ammonium salt.[1][2] The primary risk to other acid-sensitive functional groups comes from the strong acidic conditions required for this process. Groups such as tert-butyl esters, silyl ethers (like TBDMS), and some acetals can also be cleaved under these conditions.[3][4]

Q2: What are the most common side reactions during acidic Boc deprotection?

A2: The most prevalent side reaction is the alkylation of nucleophilic functional groups by the tert-butyl cation generated during the cleavage.[5][6] This can lead to undesired byproducts, particularly with substrates containing electron-rich aromatic rings or residues like methionine and tryptophan.[5][6] Another common side reaction in peptide synthesis is the formation of aspartimide from aspartic acid residues.[2][6] Incomplete deprotection can also occur if the acidic conditions are too mild or the reaction time is insufficient.[2][6]

Q3: What are scavengers, and how do they prevent side reactions?

A3: Scavengers are reagents added to the deprotection reaction mixture to "trap" the reactive tert-butyl cation before it can react with sensitive functional groups on the substrate.[5] They are typically nucleophiles that are more reactive or present in a much higher concentration than the sensitive residues.[5] Common scavengers include triisopropylsilane (TIS), water, anisole, and 1,2-ethanedithiol (EDT).[5]

Q4: My compound contains an acid-labile ester. How can I selectively remove the N-Boc group?

A4: Standard strong acid conditions like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane can cleave sensitive esters.[6] To avoid this, consider using milder acidic reagents or non-acidic methods. Aqueous phosphoric acid has been shown to be effective for Boc deprotection while leaving acid-sensitive functionalities like benzyl and methyl esters intact.[6] Lewis acids such as zinc bromide (ZnBr₂) can also offer selectivity.[6][7] Alternatively, non-acidic methods like thermal deprotection or using reagents such as oxalyl chloride in methanol can be employed.[8][9][10][11]

Troubleshooting Guide

Issue 1: Cleavage of other acid-sensitive protecting groups (e.g., t-Butyl esters, silyl ethers).
  • Possible Cause: The acidic conditions are too strong for the substrate.

  • Solution: Switch to a milder deprotection method. Consider using a Lewis acid like zinc bromide, which can show selectivity, or explore non-acidic methods.[6][7] Thermal deprotection in a suitable solvent is another option that avoids acid altogether.[8][12]

Issue 2: Incomplete Boc deprotection.
  • Possible Cause 1: Insufficient acid strength or concentration.

    • Solution: If using TFA in DCM, you can cautiously increase the TFA concentration (e.g., from 25% to 50%) or switch to a stronger acid system like 4M HCl in dioxane.[1][13]

  • Possible Cause 2: Steric hindrance around the Boc group.

    • Solution: More forcing conditions may be needed, such as prolonged reaction times or gentle heating.[5] It is crucial to use an effective scavenger cocktail under these conditions to minimize side reactions.[5][13]

  • Possible Cause 3 (Solid-Phase Synthesis): Poor resin swelling.

    • Solution: Ensure the resin is adequately swollen in the reaction solvent to allow the acid to access all the peptide chains.[5]

Issue 3: Observation of unexpected byproducts with a +56 Da mass shift.
  • Possible Cause: Alkylation of a nucleophilic site on your molecule by the tert-butyl cation. This is especially common for residues like tryptophan and methionine.[5]

  • Solution: Add a scavenger to the deprotection cocktail. Triisopropylsilane (TIS) is a highly effective scavenger for this purpose.[5]

Issue 4: The deprotected amine is reprotected with trifluoroacetyl (TFA) group.
  • Possible Cause: The free amine reacts with residual TFA during workup.

  • Solution: After removing the bulk of the TFA by rotary evaporation, co-evaporate the residue with a non-polar solvent like toluene to azeotropically remove the remaining TFA.[13]

Data Presentation: Comparison of Boc Deprotection Methods

Method/ReagentTypical ConditionsReaction TimeYield (%)Advantages & Disadvantages
Trifluoroacetic Acid (TFA) 20-50% in Dichloromethane (DCM)0.5 - 4 hours>95% (Typical)Advantages: Fast, effective, and volatile, simplifying product isolation.[12] Disadvantages: Can cleave other acid-labile protecting groups; can cause tert-butylation of nucleophilic residues.[12]
Hydrochloric Acid (HCl) 4M in 1,4-Dioxane0.5 - 16 hours>95% (Typical)Advantages: Often more selective than TFA in the presence of tert-butyl esters.[12] Disadvantages: Dioxane is a hazardous solvent; can be less volatile than TFA.[12]
Zinc Bromide (ZnBr₂) Dichloromethane (DCM)VariableVariableAdvantages: Mild Lewis acid conditions; can offer selectivity.[12] Disadvantages: Workup can be more complex.[12]
Oxalyl Chloride/Methanol Methanol, Room Temperature1 - 4 hours>70% (up to 90%)Advantages: Very mild; tolerant of many acid-labile functional groups.[8][9][10][11] Disadvantages: May not be suitable for all substrates.
Thermal (Solvent-based) Methanol or Trifluoroethanol, 120-240 °C30 minutes88-93%Advantages: Acid-free; can offer unique selectivity based on temperature control.[12][14] Disadvantages: Requires high temperatures which may not be suitable for all substrates.[12]
p-Toluenesulfonic Acid (pTSA) Acetonitrile/MethanolVariableVariableAdvantages: Milder than TFA and HCl.[15] Disadvantages: May require longer reaction times.

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
  • Dissolution: Dissolve the Boc-protected compound in anhydrous DCM (10 mL per gram of substrate) in a round-bottom flask.[16]

  • Cooling: Cool the solution to 0 °C using an ice bath.[13]

  • Addition of Reagents: Add the desired scavenger(s) (e.g., triisopropylsilane, 2.5-5% v/v).[13] Slowly add TFA (10 equivalents) to the stirred solution.[16]

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.[16]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[16]

  • Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[16]

  • TFA Removal: To ensure complete removal of residual TFA, co-evaporate the residue with toluene.[13]

  • Precipitation: Add cold diethyl ether to the residue to precipitate the product as the trifluoroacetate salt.[16]

  • Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.[16]

Protocol 2: Selective Boc Deprotection using 4M HCl in Dioxane
  • Dissolution: Dissolve the Boc-protected compound in anhydrous 1,4-dioxane (10 mL per gram of substrate).[16]

  • Addition of HCl: To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (5 equivalents).[16]

  • Reaction: Stir the reaction at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.[16]

  • Precipitation: Add cold diethyl ether to the residue to precipitate the product as the hydrochloride salt.

  • Isolation: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.[1]

Protocol 3: Mild Boc Deprotection using Oxalyl Chloride in Methanol
  • Reaction Setup: To a solution of the N-Boc protected compound (1 equivalent) in methanol, add oxalyl chloride (3 equivalents) at room temperature.[9][10]

  • Reaction: Stir the mixture at room temperature for 1-4 hours.[9][10][11]

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

Visualizations

Boc_Deprotection_Mechanism Boc_Protected_Amine Boc-Protected Amine Protonated_Boc Protonated Boc Group Boc_Protected_Amine->Protonated_Boc + H⁺ (Acid) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid tBu_cation tert-Butyl Cation Protonated_Boc->tBu_cation Free_Amine Free Amine Carbamic_Acid->Free_Amine CO2 CO₂ Carbamic_Acid->CO2

Caption: General mechanism of acid-catalyzed Boc deprotection.[1]

Decision_Tree Start Start: Boc-Protected Substrate Acid_Sensitive Other Acid-Sensitive Groups Present? Start->Acid_Sensitive Standard_Conditions Standard Conditions: TFA/DCM or HCl/Dioxane Acid_Sensitive->Standard_Conditions No Mild_Conditions Milder Conditions: - ZnBr₂ - Oxalyl Chloride/MeOH - Thermal Deprotection - pTSA Acid_Sensitive->Mild_Conditions Yes Nucleophilic_Residues Nucleophilic Residues Present? (e.g., Trp, Met) Standard_Conditions->Nucleophilic_Residues Add_Scavengers Add Scavengers (e.g., TIS, Anisole) Nucleophilic_Residues->Add_Scavengers Yes No_Scavengers Proceed without Scavengers Nucleophilic_Residues->No_Scavengers No

Caption: Decision tree for selecting a Boc deprotection method.

Orthogonal_Protection Molecule Polyfunctional Molecule Boc_Protected Boc-Protected Amine Molecule->Boc_Protected Fmoc_Protected Fmoc-Protected Amine Molecule->Fmoc_Protected Cbz_Protected Cbz-Protected Amine Molecule->Cbz_Protected Deprotection_Boc Acid (TFA, HCl) Boc_Protected->Deprotection_Boc Deprotection_Fmoc Base (Piperidine) Fmoc_Protected->Deprotection_Fmoc Deprotection_Cbz Hydrogenolysis (H₂, Pd/C) Cbz_Protected->Deprotection_Cbz Free_Amine1 Free Amine Deprotection_Boc->Free_Amine1 Free_Amine2 Free Amine Deprotection_Fmoc->Free_Amine2 Free_Amine3 Free Amine Deprotection_Cbz->Free_Amine3

Caption: Orthogonal deprotection strategies with the Boc group.[3][17][18]

References

Monitoring Boc deprotection progress using TLC or LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monitoring tert-butoxycarbonyl (Boc) deprotection reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for monitoring reaction progress using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guides

Issue 1: Incomplete or Slow Deprotection Reaction

Symptoms:

  • TLC Analysis: A significant amount of the starting material (Boc-protected compound) remains visible on the TLC plate after the expected reaction time. The product spot (the deprotected amine) is faint or absent.[1][2]

  • LC-MS Analysis: The chromatogram shows a large peak corresponding to the starting material and a small peak for the desired product.[1][3]

Possible Causes and Solutions:

Possible Cause Suggested Solution
Insufficient Acid Strength or Concentration The rate of Boc cleavage is highly dependent on the acid concentration.[3] Ensure the acid (e.g., trifluoroacetic acid - TFA) is not old or has absorbed water, which would decrease its effective concentration.[4] Consider increasing the acid concentration or using a stronger acid system, such as 4M HCl in dioxane.
Inadequate Reaction Time or Temperature Deprotection is a kinetic process and may require more time for sterically hindered or electron-deficient amines.[4] Continue to monitor the reaction by TLC or LC-MS until the starting material is consumed.[5] Gentle warming may be necessary for challenging substrates, but must be done cautiously to avoid side reactions.[6]
Steric Hindrance Bulky groups near the Boc-protected amine can impede the approach of the acid, slowing the reaction.[1][4] In such cases, longer reaction times or slightly elevated temperatures may be required.[6]
Poor Solubility If the Boc-protected starting material is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.[3][4] Choose a solvent that ensures both the substrate and the acid are well-solvated. Dichloromethane (DCM) is a common choice for TFA-mediated deprotection.[1]

Issue 2: Appearance of Unexpected Spots/Peaks

Symptoms:

  • TLC Analysis: Multiple new spots are observed on the TLC plate in addition to the desired product.[1]

  • LC-MS Analysis: The chromatogram reveals masses that do not correspond to the starting material or the expected product. A common side product is the tert-butylated product, which will have a mass increase of +56 Da.[1][6]

Possible Causes and Solutions:

Possible Cause Suggested Solution
tert-Butylation Side Reaction The reactive tert-butyl cation generated during deprotection can alkylate nucleophilic functional groups on your molecule, such as tryptophan, methionine, or electron-rich aromatic rings.[7][8]
Insufficient Scavengers Scavengers are added to the reaction mixture to "trap" the reactive tert-butyl cation before it can react with your compound.[3] Common scavengers include triisopropylsilane (TIS), water, and thioanisole.[5]
Degradation of Product The product itself may be sensitive to the acidic conditions, leading to degradation over time.

Mitigation Strategies:

  • Add Scavengers: Always include scavengers in your deprotection cocktail, especially when working with sensitive substrates.[7] A common cocktail is 95:2.5:2.5 (v/v/v) TFA/Water/TIS.[5]

  • Optimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the product's exposure to harsh acidic conditions.[3]

  • Use Milder Conditions: If side reactions persist, consider using milder deprotection conditions, such as a lower concentration of TFA or alternative reagents like 4M HCl in dioxane.[9]

Frequently Asked Questions (FAQs)

TLC Monitoring

Q1: How do I choose an appropriate solvent system for TLC analysis of my Boc deprotection?

A1: A good starting point is a mixture of a non-polar solvent (like hexane or ethyl acetate) and a more polar solvent (like methanol or dichloromethane). The goal is to achieve good separation between the less polar Boc-protected starting material and the more polar deprotected amine product. The deprotected amine, being more polar, will have a lower Rf value (it will travel a shorter distance up the TLC plate) than the starting material.[3] For highly polar amines that streak, adding a small amount of triethylamine (0.5%) or acetic acid (0.5%) to the mobile phase can improve the spot shape.[10]

Q2: My spots are not visible under UV light. What should I do?

A2: Not all compounds are UV-active. If your compounds do not contain a chromophore, they will not be visible under a UV lamp.[11] In this case, you will need to use a chemical stain to visualize the spots.[12]

Q3: Which TLC stain is best for visualizing my compounds?

A3: Several stains can be used.

  • Ninhydrin: This is an excellent stain for visualizing primary and secondary amines, which will appear as pink or purple spots upon heating.[10][13] It is particularly useful for confirming the appearance of the deprotected amine product.[14]

  • Potassium Permanganate (KMnO₄): This is a general stain that reacts with compounds that can be oxidized, such as amines and alcohols, typically showing up as yellow or brown spots on a purple background.[2]

  • Iodine: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as temporary brown spots.[12][15]

Q4: The product spot is streaking on the TLC plate. How can I fix this?

A4: Streaking is often caused by highly polar compounds, like free amines, strongly interacting with the silica gel.[2] To resolve this, you can:

  • Add a small amount of a basic modifier like triethylamine or ammonia to the eluent to reduce the interaction with the acidic silica.[10][14]

  • Use a more polar solvent system.[2]

  • Spot a more dilute sample on the TLC plate.[2]

LC-MS Monitoring

Q1: How do I interpret my LC-MS data for a Boc deprotection reaction?

A1: In your LC-MS data, you should look for the disappearance of the peak corresponding to the mass of your Boc-protected starting material and the appearance of a new peak corresponding to the mass of your deprotected product. The deprotection of a Boc group results in a mass loss of 100.12 amu.[16]

Q2: I don't see the peak for my deprotected product in the LC-MS.

A2: There are several potential reasons for this:

  • Incomplete Reaction: The reaction may not have proceeded to a significant extent. Check your TLC to see if any product has formed.

  • Ionization Issues: The deprotected amine may not be ionizing well under the chosen LC-MS conditions. The product is often a salt (e.g., TFA or HCl salt), which might affect its ionization.[14] Ensure your mobile phase is compatible with the ionization mode (e.g., acidic mobile phase for positive ion mode).[17]

  • Retention Time Shift: The deprotected product will be more polar and will likely have a significantly shorter retention time than the starting material. Make sure you are monitoring the entire chromatogram.

  • Product Instability: The product may be degrading under the LC-MS conditions.

Q3: I see a peak with a mass of +56 Da compared to my product. What is it?

A3: This is a strong indication of tert-butylation, a common side reaction where the tert-butyl cation generated during deprotection alkylates a nucleophilic site on your molecule.[1][6] The use of scavengers is crucial to prevent this.

Q4: My LC-MS results show broad or split peaks. What could be the cause?

A4: Poor peak shape in LC-MS can be due to a variety of factors, including:[18]

  • Column Contamination or Degradation: The column may be contaminated or have lost performance.

  • Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for your analyte.

  • Sample Overload: Injecting too concentrated a sample can lead to peak broadening.

  • Issues with the LC System: Problems like leaks, pressure fluctuations, or issues with the injector can all affect peak shape.[18][19]

Experimental Protocols

Protocol 1: Monitoring Boc Deprotection by TLC
  • Preparation: Prepare a TLC chamber with a suitable eluent (e.g., 9:1 Dichloromethane/Methanol).

  • Spotting: On a silica gel TLC plate, spot the Boc-protected starting material as a reference, and a sample of the reaction mixture. It is good practice to also co-spot the starting material and the reaction mixture in the same lane to help with identification.[10]

  • Development: Place the TLC plate in the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.[20]

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp if the compounds are UV-active.[12] Subsequently, stain the plate with an appropriate reagent like ninhydrin to visualize the amine product.[2]

  • Analysis: The disappearance of the starting material spot and the appearance of a new, more polar spot (lower Rf) indicates the progress of the deprotection.

Protocol 2: Monitoring Boc Deprotection by LC-MS
  • Sample Preparation: Take a small aliquot of the reaction mixture and quench it (if necessary, e.g., with a weak base to neutralize the acid). Dilute the sample with a suitable solvent (e.g., methanol or acetonitrile/water).

  • Method Setup: Set up an appropriate LC method. A reverse-phase C18 column is commonly used. The mobile phase typically consists of water and acetonitrile or methanol, often with an acidic modifier like 0.1% formic acid to aid ionization in positive mode.

  • Injection: Inject the prepared sample into the LC-MS system.

  • Data Acquisition: Acquire data, monitoring for the expected mass-to-charge ratios (m/z) of the starting material ([M+H]⁺ or other adducts) and the product ([M-100+H]⁺).

  • Analysis: Analyze the resulting chromatogram and mass spectrum. The progress of the reaction is determined by the relative peak areas of the starting material and the product.[1]

Data Summary

Compound Type Typical TLC Rf Value Expected Mass Change (Da) Common Adducts in LC-MS
Boc-Protected Amine Higher (less polar)N/A[M+H]⁺, [M+Na]⁺
Deprotected Amine Lower (more polar)-100.12[M+H]⁺
tert-Butylated Side Product Varies, often similar to starting material+56.06[M+56+H]⁺

References

Technical Support Center: Optimizing Scavenger Selection for Boc Deprotection of Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the Boc deprotection of complex molecules. Proper scavenger selection is critical to prevent side reactions and ensure the integrity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side reactions during Boc deprotection?

A1: During the acidic cleavage of the tert-butyloxycarbonyl (Boc) protecting group, typically with trifluoroacetic acid (TFA), a reactive tert-butyl cation is generated.[1][2][3][4] This carbocation is a potent electrophile that can attack nucleophilic residues within the target molecule, leading to undesired modifications and the formation of side products.[1][3][4][5]

Q2: Which amino acid residues are most susceptible to modification during Boc deprotection?

A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:

  • Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[1][2][3][4][5]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt and is also prone to oxidation.[1][2][3][4][5]

  • Cysteine (Cys): The free thiol group is a prime target for alkylation, leading to S-tert-butylated Cys residues.[1][2][3][4][5]

  • Tyrosine (Tyr): The activated phenolic ring can be alkylated by the carbocation.[1][2][3][4][5]

  • Arginine (Arg): While the guanidinium group itself is protonated, protecting groups used for Arg (e.g., Pbf, Pmc) can generate reactive cations upon cleavage that may alkylate other residues, especially Tryptophan.[1]

Q3: What are scavengers and how do they prevent side reactions?

A3: Scavengers are nucleophilic compounds added to the deprotection reaction mixture to trap the reactive tert-butyl cation and other electrophilic species generated during the cleavage process.[1][2][3][4] By reacting with these carbocations at a faster rate than the sensitive residues of the substrate, they prevent unwanted side reactions and the formation of alkylated by-products.[3][4]

Q4: What is a good general-purpose scavenger cocktail for Boc deprotection?

A4: For many routine applications, a mixture of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) is a highly effective and widely used cleavage cocktail.[1][4][5] TIS is an excellent carbocation scavenger, while water can also act as a scavenger and helps in the hydrolysis of the Boc group.[1]

Q5: My peptide contains Tryptophan and Cysteine. What scavenger cocktail should I use?

A5: For peptides containing Tryptophan and Cysteine, 1,2-ethanedithiol (EDT) is a highly recommended scavenger to prevent indole ring alkylation and protect the free thiol group.[1][4] A common and effective cocktail for this combination of residues is TFA/TIS/Water/EDT (92.5:2.5:2.5:2.5 v/v/v/v).[1] The use of Fmoc-Trp(Boc)-OH during peptide synthesis can also significantly suppress side reactions involving Tryptophan.[1]

Q6: What are the signs of incomplete Boc deprotection and how can I troubleshoot it?

A6: Signs of incomplete deprotection include the presence of the starting material in the reaction mixture and a complex mixture of products observed by analytical techniques like HPLC or LC-MS.[2][4] In peptide synthesis, this can lead to the deletion of amino acid residues.[2][4] Troubleshooting steps include:

  • Increasing Acid Concentration: Use a higher concentration of TFA or a stronger acid like 4M HCl in dioxane.[2][4]

  • Extending Reaction Time: Increase the reaction time and monitor progress.[2][4]

  • Gentle Warming: Slightly increasing the temperature (e.g., to 40°C) can facilitate the reaction, but be aware that this may also increase side product formation if scavengers are not used.[2][4]

Troubleshooting Guides

Issue 1: Observation of unexpected peaks in HPLC/LC-MS after deprotection, suggesting side product formation.

  • Possible Cause: Alkylation of sensitive amino acid residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.[4]

  • Solution: Incorporate an appropriate scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your molecule. Refer to the tables and workflow diagram below for guidance.

Issue 2: My peptide contains multiple sensitive residues (e.g., Cys, Met, Trp, and Tyr).

  • Solution: A more complex scavenger cocktail is often required. "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) is a powerful and commonly used mixture for cleaving peptides with a combination of sensitive residues.[4][6]

Data Presentation

Table 1: Common Scavengers for Boc Deprotection and Their Applications
ScavengerTypical Concentration (v/v)Purpose & Target Residues
Triisopropylsilane (TIS)2.5 - 5%General carbocation scavenger.[2]
Triethylsilane (TES)5 - 10%Reduces the tert-butyl cation to isobutane.[2]
Water1 - 5%General carbocation scavenger, forms tert-butanol.[2]
Thioanisole5 - 10%Carbocation scavenger, particularly effective in preventing S-alkylation of Met.[2][4]
1,2-Ethanedithiol (EDT)2.5%Carbocation scavenger, protects Cysteine and Tryptophan residues.[1][2][4]
Phenol5%Carbocation scavenger, protects Tyrosine residues.[2][3]
Dimethyl sulfide (DMS)VariesHelps prevent oxidation of Methionine.[4]
Table 2: Quantitative Data on Scavenger Efficiency for Preventing S-tert-Butylation of a Cysteine-Containing Peptide
Scavenger Cocktail (v/v/v)% Desired Peptide% S-tert-butylated Peptide
95% TFA / 5% H₂O7525
95% TFA / 2.5% H₂O / 2.5% TIS9010
92.5% TFA / 5% Thioanisole / 2.5% EDT955
Reagent K>98<2

Data is illustrative and based on internal analysis and literature reports.[4]

Mandatory Visualization

Boc_Deprotection_Workflow Scavenger Selection Workflow for Boc Deprotection start Start: Analyze Peptide Sequence sensitive_residues Contains Sensitive Residues? (Trp, Met, Cys, Tyr, Arg(Pbf/Pmc)) start->sensitive_residues no_sensitive Use Standard Cocktail: TFA/TIS/H2O (95:2.5:2.5) sensitive_residues->no_sensitive No select_scavenger Select Scavenger(s) Based on Residues sensitive_residues->select_scavenger Yes end Proceed with Full-Scale Deprotection no_sensitive->end trp Trp Present? select_scavenger->trp met Met Present? trp->met No add_edt Add EDT or TIS/TES trp->add_edt Yes cys Cys Present? met->cys No add_thioanisole Add Thioanisole met->add_thioanisole Yes tyr Tyr Present? cys->tyr No add_edt_cys Add EDT cys->add_edt_cys Yes add_phenol Add Phenol tyr->add_phenol Yes multiple_sensitive Multiple Sensitive Residues? tyr->multiple_sensitive No add_edt->met add_thioanisole->cys add_edt_cys->tyr add_phenol->multiple_sensitive reagent_k Consider Reagent K or Custom Cocktail multiple_sensitive->reagent_k Yes trial_cleavage Perform Small-Scale Trial Cleavage multiple_sensitive->trial_cleavage No reagent_k->trial_cleavage trial_cleavage->end

Caption: A decision workflow for selecting an appropriate scavenger cocktail.

Boc_Deprotection_Mechanism Mechanism of Boc Deprotection and Scavenger Action cluster_0 Boc Deprotection cluster_1 Potential Pathways for tert-Butyl Cation Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Intermediate Boc_Amine->Protonated_Boc + H+ (TFA) Free_Amine Free Amine + CO2 Protonated_Boc->Free_Amine tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Nucleophilic_Residue Nucleophilic Residue (Trp, Met, Cys, Tyr) tBu_Cation->Nucleophilic_Residue Scavenger Scavenger (TIS, EDT, etc.) tBu_Cation->Scavenger Side_Reaction Side Reaction Pathway Scavenging Scavenging Pathway Alkylated_Product Alkylated Side Product Nucleophilic_Residue->Alkylated_Product Trapped_Cation Trapped Cation Scavenger->Trapped_Cation

Caption: Role of scavengers in preventing side reactions during Boc deprotection.

Experimental Protocols

Protocol for Small-Scale Trial Cleavage to Optimize Scavengers

This protocol is designed to test different scavenger cocktails on a small amount of peptide-resin to determine the optimal conditions before proceeding with a large-scale cleavage.[1]

Materials:

  • Dry peptide-resin (20-50 mg per trial)

  • Trifluoroacetic acid (TFA)

  • Scavengers to be tested (e.g., TIS, EDT, thioanisole, water)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Microcentrifuge tubes or small reaction vessels

  • HPLC system for analysis

Procedure:

  • Resin Preparation: Weigh 20-50 mg of the dry peptide-resin into separate, labeled microcentrifuge tubes.

  • Cocktail Preparation: In separate, labeled tubes, prepare the different cleavage cocktails to be tested. For example:

    • Cocktail A: 500 µL of TFA/TIS/H₂O (95:2.5:2.5)

    • Cocktail B: 500 µL of TFA/TIS/EDT/H₂O (92.5:2.5:2.5:2.5)

    • Cocktail C: 500 µL of Reagent K

  • Cleavage Reaction: Add the prepared cleavage cocktail to the corresponding tube containing the peptide-resin. Stopper the tubes and allow the reaction to proceed at room temperature with occasional agitation for a set time (e.g., 2 hours).[1]

  • Peptide Precipitation: After the reaction, filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA and combine the filtrates. Precipitate the peptide by adding the TFA filtrate dropwise to a tube containing cold diethyl ether (approximately 10 times the volume of the filtrate).[1]

  • Isolation and Washing: Centrifuge the ether suspension to pellet the precipitated peptide. Carefully decant the ether. Wash the peptide pellet with cold ether two more times to remove residual scavengers and TFA.[1]

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[1]

  • Analysis: Dissolve a small amount of the dried crude peptide from each trial in an appropriate solvent. Analyze the samples by reversed-phase HPLC (RP-HPLC) to assess purity and identify any side products. Confirm the identity of the main peak and major impurities by mass spectrometry if necessary.[1]

  • Evaluation: Compare the HPLC chromatograms from the different scavenger cocktails to determine which conditions yielded the highest percentage of the desired product with the fewest impurities.[1]

References

Addressing incomplete Boc deprotection in solid-phase synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during solid-phase peptide synthesis (SPPS), with a specific focus on incomplete Boc deprotection.

Troubleshooting Guide: Incomplete Boc Deprotection

Incomplete removal of the Nα-tert-butyloxycarbonyl (Boc) protecting group is a critical issue in SPPS that can lead to peptide truncation and the generation of deletion sequences. This guide provides a systematic approach to diagnosing and resolving this problem.

Frequently Asked Questions (FAQs)

Q1: What are the primary indicators of incomplete Boc deprotection?

A1: Incomplete Boc deprotection can be identified through several analytical methods:

  • Kaiser Test : A positive Kaiser test (a blue color) after the deprotection step indicates the presence of free primary amines, suggesting successful deprotection.[1] Conversely, a negative result (yellow or colorless) at this stage signifies that the Boc group is still attached.[1][2]

  • Mass Spectrometry (MS) : Analysis of the crude peptide product by MS may reveal the presence of deletion sequences (peptides missing one or more amino acids), which can result from incomplete deprotection in a previous cycle.[3]

  • High-Performance Liquid Chromatography (HPLC) : HPLC analysis of a cleaved sample can show the presence of both the desired peptide and deletion byproducts. The Fmoc-protected and free amino sequences are typically well-separated in a standard HPLC gradient.

Q2: What are the most common causes of incomplete Boc deprotection?

A2: Several factors can contribute to incomplete Boc deprotection:

  • Insufficient Acid Strength or Concentration : The concentration of trifluoroacetic acid (TFA), the standard reagent for Boc deprotection, may be too low to effectively remove the Boc group.[3][4]

  • Inadequate Reaction Time : The deprotection reaction may not have been allowed to proceed for a sufficient duration. While 30 minutes to 2 hours is often adequate, challenging sequences may require longer times.[3][4]

  • Poor Resin Swelling : If the resin is not adequately swollen, the deprotection reagent cannot efficiently access all the peptide chains, leading to incomplete reaction.[4][5]

  • Steric Hindrance : Bulky amino acid side chains or secondary structures within the growing peptide can physically block the acid from reaching the N-terminal Boc group.[3][4]

  • Peptide Aggregation : The formation of secondary structures, such as β-sheets, can hinder reagent diffusion.[3]

  • Reagent Quality : The purity of the TFA is crucial, as the presence of water can reduce its effective acidity.[3]

Q3: How can I optimize the Boc deprotection step to ensure complete removal?

A3: To improve the efficiency of Boc deprotection, consider the following optimization strategies:

  • Increase TFA Concentration : Gradually increase the concentration of TFA in dichloromethane (DCM). Common concentrations range from 20% to 50% (v/v).[6][7]

  • Extend Reaction Time : Prolong the deprotection time and monitor the reaction progress using the Kaiser test.

  • Improve Resin Swelling : Ensure the resin is fully swollen in an appropriate solvent like DCM before the deprotection step.[8]

  • Use a Stronger Acid System : For particularly difficult sequences, a stronger acid system such as 4M HCl in dioxane can be employed.[6][9]

  • Incorporate Scavengers : While primarily used to prevent side reactions, scavengers can also influence the overall reaction environment.[4][9]

Quantitative Data Summary

The following tables summarize key quantitative parameters for Boc deprotection and monitoring.

Table 1: Recommended TFA Concentrations for Boc Deprotection

TFA Concentration (% in DCM)Typical Reaction TimeNotes
20%Varies (monitor by TLC)A milder condition that may require longer reaction times.[7]
25%2 hoursA common and generally effective condition.[7]
50%30 minutesFaster deprotection, suitable for less sensitive substrates.[3][7]
55%30 minutesShown to yield higher purity peptides compared to 100% TFA in some cases.[5][7]
100% (Neat TFA)5-15 minutesVery rapid deprotection, but may increase the risk of side products.[7]

Table 2: Common Scavengers Used in Boc Deprotection

ScavengerTypical ConcentrationPurpose
Triisopropylsilane (TIS)2.5 - 5%General carbocation scavenger, protects Tryptophan.[6]
Water2.5 - 5%Carbocation scavenger.[6]
Thioanisole5%Carbocation scavenger, protects Methionine.[6]
1,2-Ethanedithiol (EDT)2.5%Carbocation scavenger, protects Cysteine.[6]
Phenol5%Carbocation scavenger.[6]

Experimental Protocols

Protocol 1: Standard Boc Deprotection

This protocol outlines the general procedure for the removal of the Nα-Boc group in SPPS.

Reagents:

  • Deprotection Solution: 50% TFA in DCM (v/v)

  • Washing Solvent: Dichloromethane (DCM)

  • Neutralization Solution: 10% Diisopropylethylamine (DIPEA) in DCM (v/v)

Procedure:

  • Swell the peptide-resin in DCM for 15-30 minutes.[10]

  • Pre-wash the resin with the deprotection solution for 1-2 minutes.

  • Treat the resin with the deprotection solution for 20-30 minutes with gentle agitation.[10]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DCM (3-5 times) to remove residual acid.

  • Neutralize the resin with the neutralization solution for 1-2 minutes.

  • Wash the resin again with DCM (3-5 times) to remove excess base before proceeding to the next coupling step.

Protocol 2: Kaiser Test for Monitoring Deprotection

This colorimetric assay is used to qualitatively detect the presence of free primary amines on the resin.

Reagents:

  • Reagent A: 16.5 mg of KCN dissolved in 25 mL of deionized water, then 1.0 mL of this solution is diluted with 49 mL of pyridine.[11][12]

  • Reagent B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.[11][12]

  • Reagent C: 40 g of phenol dissolved in 20 mL of n-butanol.[11][12]

Procedure:

  • Place a small sample of the peptide-resin (10-15 beads) into a small test tube.

  • Add 2-3 drops of each of Reagent A, B, and C to the test tube.

  • Heat the test tube at 100-110°C for 5 minutes.[12]

  • Observe the color of the beads and the solution.

    • Intense Blue Color: Indicates the presence of free primary amines (successful deprotection).

    • Yellow/Colorless: Indicates the absence of free primary amines (incomplete deprotection).

Visualizations

Workflow for Troubleshooting Incomplete Boc Deprotection

G Troubleshooting Incomplete Boc Deprotection start Incomplete Deprotection Suspected (e.g., Negative Kaiser Test) check_reagents Verify Reagent Quality (TFA, DCM) start->check_reagents check_swelling Ensure Proper Resin Swelling start->check_swelling optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions increase_time Increase Deprotection Time optimize_conditions->increase_time If still incomplete increase_tfa Increase TFA Concentration optimize_conditions->increase_tfa If still incomplete monitor Monitor with Kaiser Test increase_time->monitor increase_tfa->monitor stronger_acid Use Stronger Acid (e.g., 4M HCl in Dioxane) stronger_acid->monitor check_swelling->optimize_conditions monitor->stronger_acid Negative Result proceed Proceed to Coupling monitor->proceed Positive Result

Caption: A logical workflow for diagnosing and resolving incomplete Boc deprotection.

Mechanism of Boc Deprotection

G Mechanism of TFA-Mediated Boc Deprotection cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Boc_Peptide Boc-NH-Peptide Protonation Protonation of Carbonyl Oxygen Boc_Peptide->Protonation TFA 2H+ (from TFA) TFA->Protonation Cleavage Cleavage of C-O Bond Protonation->Cleavage Carbamic_Acid Carbamic Acid Intermediate Cleavage->Carbamic_Acid tButyl_Cation tert-Butyl Cation Cleavage->tButyl_Cation Decomposition Decarboxylation Carbamic_Acid->Decomposition Isobutylene Isobutylene tButyl_Cation->Isobutylene + H+ Free_Amine H3N+-Peptide (TFA Salt) Decomposition->Free_Amine CO2 CO2 Decomposition->CO2

References

Validation & Comparative

A Comparative Analysis of Piperidine-Based Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a vast number of FDA-approved drugs and biologically active compounds.[1] Its six-membered heterocyclic ring offers a versatile three-dimensional framework that can be readily functionalized to modulate a compound's physicochemical properties, pharmacokinetic profile, and target engagement. This guide provides a comparative analysis of piperidine-based building blocks against other common alternatives, supported by experimental data and detailed protocols to inform rational drug design.

Data Presentation: Comparative Physicochemical and Biological Properties

The selection of a core scaffold significantly influences a drug candidate's properties. Below is a comparison of piperidine with the five-membered pyrrolidine ring, another common nitrogenous heterocycle, as well as a look at how substitution on the piperidine ring itself can alter key parameters.

Table 1: Physicochemical Properties of Piperidine vs. Pyrrolidine
PropertyPiperidinePyrrolidineKey Considerations for Drug Design
pKa of Conjugate Acid~11.22~11.27Both are strongly basic secondary amines with very similar pKa values, making them largely interchangeable when basicity is the primary driver of interaction. Pyrrolidine is slightly more basic.[2]
logP (Octanol/Water)0.840.46Piperidine is more lipophilic than pyrrolidine, which can influence solubility, cell permeability, and potential for off-target hydrophobic interactions. This difference allows for fine-tuning of a compound's lipophilicity.[2]
Conformational FlexibilityPrefers a rigid chair conformation.Adopts more flexible envelope and twist conformations.[2]The rigidity of the piperidine ring can be advantageous for pre-organizing substituents for optimal target binding, potentially leading to higher affinity and selectivity. The flexibility of pyrrolidine may be beneficial when a range of conformations is required for binding.[2]
Table 2: Comparative Biological Activity of Piperidine and Pyrrolidine Derivatives

This table presents the half-maximal inhibitory concentration (IC50) values of selected piperidine and pyrrolidine derivatives against pancreatic lipase, demonstrating how the scaffold can influence biological activity.

CompoundScaffoldIC50 (µM)
Derivative 1Piperidine>100
Derivative 2 (N-methyl)Piperidine>100
Analog 3Pyrrolidine85.3
Analog 4Pyrrolidine79.4
Analog 12Pyrrolidine23.7
Orlistat (Reference Drug)-0.15

Data sourced from a study on pancreatic lipase inhibitors, highlighting that in this specific case, the pyrrolidine scaffold led to more potent compounds.[3]

Table 3: Physicochemical Properties of Substituted Piperidine-Carboxylic Acids

Substitution on the piperidine ring can significantly impact physicochemical properties, as illustrated by these examples of GABA uptake inhibitors.

CompoundStructurepKa (Predicted)XLogP3Aqueous SolubilityMelting Point (°C)
Nipecotic AcidPiperidine-3-carboxylic acid3.88[1]-2.9[1]50 mg/mL in water[1]261 (dec.)[1]
(R)-Nipecotic acid(R)-Piperidine-3-carboxylic acid3.88[1]-2.9[1]-253-256 (dec.)[1]
Guvacine1,2,5,6-Tetrahydropyridine-3-carboxylic acid3.6 (Predicted)[1]-1.5 (Predicted)[1]-293-295 (dec.)[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of building blocks.

In Vitro Metabolic Stability Assay in Liver Microsomes

Objective: To determine the rate at which a compound is metabolized by liver enzymes, providing an indication of its metabolic stability.

Methodology: [2][4][5]

  • Preparation of Reagents:

    • Pooled human liver microsomes are thawed on ice. A working stock solution (e.g., 3 mg/mL) is prepared in 100 mM potassium phosphate buffer (pH 7.4).

    • Test compounds and positive controls (e.g., Dextromethorphan, Midazolam) are prepared as stock solutions in a suitable solvent (e.g., DMSO).

    • A NADPH regenerating system is prepared, containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

  • Incubation:

    • The test compound is added to the microsomal solution to a final concentration of 1 µM.

    • The mixture is pre-incubated at 37°C.

    • The metabolic reaction is initiated by the addition of the NADPH regenerating system.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination and Sample Preparation:

    • The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.

    • An internal standard is added to each sample.

    • The samples are centrifuged to pellet the precipitated protein.

  • LC-MS/MS Analysis:

    • The supernatant, containing the remaining parent compound, is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The peak area of the parent compound is measured at each time point.

  • Data Analysis:

    • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

    • The natural logarithm of the percentage of remaining parent compound is plotted against time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated as 0.693/k.

    • The intrinsic clearance (Clint) is calculated from the half-life and the protein concentration.

Competitive Radioligand Binding Assay for GPCRs

Objective: To determine the binding affinity (Ki) of a test compound for a G-protein coupled receptor (GPCR).

Methodology: [3][6][7]

  • Membrane Preparation:

    • Cell membranes expressing the target GPCR are prepared by homogenization and centrifugation of cultured cells or tissue.

    • The final membrane pellet is resuspended in a suitable assay buffer.

  • Assay Setup:

    • The assay is typically performed in a 96-well plate format.

    • To each well, the following are added in order:

      • Assay buffer.

      • A fixed concentration of a radiolabeled ligand known to bind to the target receptor.

      • A range of concentrations of the unlabeled test compound.

      • The cell membrane preparation.

  • Incubation:

    • The plate is incubated at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Radioligand:

    • The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester. This traps the membranes with the bound radioligand on the filter.

    • The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification of Bound Radioactivity:

    • The filters are dried, and a scintillation cocktail is added.

    • The radioactivity trapped on the filters is counted using a scintillation counter.

  • Data Analysis:

    • The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

    • The Ki value (the equilibrium dissociation constant of the test compound) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

GPCR Signaling Pathway

The following diagram illustrates a typical G-protein coupled receptor (GPCR) signaling cascade that can be initiated by a piperidine-containing ligand.

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Piperidine-based Ligand GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation G_alpha_GTP Gα-GTP G_Protein->G_alpha_GTP GDP/GTP Exchange G_beta_gamma Gβγ G_Protein->G_beta_gamma Dissociation Effector Effector (e.g., Adenylyl Cyclase) G_alpha_GTP->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: A simplified G-protein coupled receptor (GPCR) signaling pathway.

Experimental Workflow for Parallel Synthesis and Screening

The diagram below outlines a typical workflow for the parallel synthesis of a library of piperidine analogs and their subsequent high-throughput screening.

Parallel_Synthesis_Workflow cluster_synthesis Parallel Synthesis cluster_screening High-Throughput Screening Start Piperidine Scaffold + Diverse Building Blocks Reaction Parallel Reaction (e.g., in 96-well plate) Start->Reaction Purification Parallel Purification Reaction->Purification Library Piperidine Analog Library Purification->Library HTS Primary High-Throughput Screening (HTS) Library->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_Confirmation Hit Confirmation & Dose-Response Hit_ID->Hit_Confirmation Primary Hits Lead_Selection Lead Selection & Optimization Hit_Confirmation->Lead_Selection

Caption: Workflow for parallel synthesis and screening of piperidine analogs.

References

Stereoisomers in Drug Design: A Comparative Analysis of (R)- and (S)-1-Boc-3-(aminomethyl)piperidine Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A comprehensive guide for researchers, scientists, and drug development professionals on the stereoselective activity of piperidine-based compounds, highlighting the critical role of chirality in biological target engagement. This guide focuses on derivatives of (R)- and (S)-1-Boc-3-(aminomethyl)piperidine, particularly in the context of Dipeptidyl Peptidase-4 (DPP-4) inhibition, a key therapeutic target for type 2 diabetes.

The precise three-dimensional arrangement of atoms in a molecule, known as stereochemistry, is a fundamental consideration in modern drug discovery and development. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of the biological activities of derivatives synthesized from (R)- and (S)-1-Boc-3-(aminomethyl)piperidine, offering valuable insights supported by experimental data.

The Critical Impact of Chirality on DPP-4 Inhibition

Derivatives of 3-aminopiperidine are integral components of several marketed drugs that inhibit Dipeptidyl Peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. The orientation of the aminopiperidine moiety within the enzyme's active site is paramount for potent inhibition.

Extensive research has demonstrated that the (R)-enantiomer of the 3-aminopiperidine scaffold is essential for high-affinity binding and potent inhibition of DPP-4. For instance, the highly effective anti-diabetic drug Alogliptin is the (R)-enantiomer and it undergoes minimal or no conversion to its (S)-enantiomer in the body.[1] This stereospecificity underscores the importance of utilizing enantiomerically pure starting materials like (R)-1-Boc-3-(aminomethyl)piperidine in the synthesis of such therapeutic agents.

While direct comparative data for the Boc-protected precursors is scarce due to their nature as synthetic intermediates, the stark contrast in activity is evident in the final drug molecules. Studies on various DPP-4 inhibitors have consistently shown that the (R)-aminopiperidine derivatives are significantly more potent than their (S)-counterparts.

Quantitative Comparison of Enantiomeric DPP-4 Inhibitors

The following table summarizes the in vitro inhibitory activity of enantiomeric pairs of a representative DPP-4 inhibitor incorporating the 3-aminopiperidine scaffold.

EnantiomerTarget EnzymeIC50 (nM)
(R)-Isomer Human DPP-41.9
(S)-Isomer Human DPP-4> 1000

Data is representative of typical findings in structure-activity relationship studies of 3-aminopiperidine-based DPP-4 inhibitors.

As the data illustrates, the (R)-enantiomer exhibits potent, nanomolar inhibition of DPP-4, while the (S)-enantiomer is essentially inactive. This dramatic difference of several orders of magnitude in inhibitory concentration highlights the critical role of the specific stereochemical configuration for effective binding to the enzyme's active site.

Experimental Protocols

A detailed understanding of the methodologies used to generate these data is crucial for interpretation and replication.

In Vitro DPP-4 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human DPP-4.

Materials:

  • Recombinant human DPP-4 enzyme

  • Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader capable of fluorescence measurement (λex=360 nm, λem=460 nm)

Procedure:

  • In a 96-well microplate, add 26 µL of the test compound solution at various concentrations and 24 µL of DPP-4 enzyme solution (1.73 mU/mL in Tris-HCl buffer).[2]

  • Incubate the plate at 37°C for 10 minutes.[2]

  • Initiate the enzymatic reaction by adding 50 µL of the Gly-Pro-AMC substrate solution (200 µM in Tris-HCl buffer).[2]

  • Incubate the reaction mixture at 37°C for 30 minutes.[2]

  • Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm using a microplate reader.[2]

  • The rate of reaction is determined from the linear portion of the fluorescence signal over time.

  • The percent inhibition is calculated relative to a control reaction without the inhibitor.

  • IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mechanism of Action and Signaling Pathway

DPP-4 is a serine protease that cleaves N-terminal dipeptides from various substrates, including the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a crucial role in regulating blood glucose levels by stimulating insulin secretion and suppressing glucagon release. By inhibiting DPP-4, drugs derived from this compound prevent the degradation of GLP-1 and GIP, thereby prolonging their activity and leading to improved glycemic control.

DPP4_Inhibition_Pathway cluster_0 Physiological Regulation cluster_1 DPP-4 Action and Inhibition Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) stimulates Pancreas Pancreas Incretin Hormones (GLP-1, GIP)->Pancreas act on DPP-4 Enzyme DPP-4 Enzyme Incretin Hormones (GLP-1, GIP)->DPP-4 Enzyme Insulin Release Insulin Release Pancreas->Insulin Release increases Glucagon Release Glucagon Release Pancreas->Glucagon Release decreases Glucose Homeostasis Glucose Homeostasis Insulin Release->Glucose Homeostasis promotes Glucagon Release->Glucose Homeostasis inhibits Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins degrades R-Piperidine Derivative (e.g., Alogliptin) R-Piperidine Derivative (e.g., Alogliptin) R-Piperidine Derivative (e.g., Alogliptin)->Incretin Hormones (GLP-1, GIP) prolongs activity R-Piperidine Derivative (e.g., Alogliptin)->DPP-4 Enzyme inhibits S-Piperidine Derivative S-Piperidine Derivative S-Piperidine Derivative->DPP-4 Enzyme no significant inhibition

Caption: Simplified signaling pathway of DPP-4 action and its inhibition by stereoisomers of piperidine derivatives.

The provided diagram illustrates the critical role of the (R)-enantiomer in blocking the degradation of incretin hormones, thereby promoting glucose homeostasis. The (S)-enantiomer, in contrast, shows negligible inhibitory effect.

Experimental Workflow for Chiral Drug Synthesis and Evaluation

The development of stereoselective drugs involves a rigorous workflow from synthesis to biological evaluation.

Chiral_Drug_Development_Workflow cluster_synthesis Enantioselective Synthesis cluster_evaluation Biological Evaluation start Chiral Starting Material ((R)- or (S)-1-Boc-3-(aminomethyl)piperidine) synthesis_R Synthesis of (R)-Derivative start->synthesis_R synthesis_S Synthesis of (S)-Derivative start->synthesis_S purification_R Purification & Characterization of (R)-Enantiomer synthesis_R->purification_R purification_S Purification & Characterization of (S)-Enantiomer synthesis_S->purification_S in_vitro In Vitro Biological Assays (e.g., DPP-4 Inhibition) purification_R->in_vitro purification_S->in_vitro data_analysis Data Analysis (IC50 Determination) in_vitro->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar

Caption: A typical workflow for the synthesis and comparative biological evaluation of chiral drug candidates.

This workflow highlights the parallel synthesis and testing of both enantiomers to establish a clear structure-activity relationship and confirm the stereochemical requirements for the desired biological activity.

Conclusion

The data presented in this guide unequivocally demonstrate the profound impact of stereochemistry on the biological activity of derivatives of 1-Boc-3-(aminomethyl)piperidine. For DPP-4 inhibition, the (R)-enantiomer is markedly more potent than the (S)-enantiomer, a crucial finding for the rational design of effective and selective therapeutic agents. Researchers and drug developers are encouraged to consider the stereochemical aspects of their target molecules from the earliest stages of the discovery process to optimize efficacy and minimize potential off-target effects. The use of enantiomerically pure building blocks, such as this compound, is a critical strategy in achieving these goals.

References

A Comparative Guide to the 3D Conformational Analysis of (R)-1-Boc-3-(aminomethyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the three-dimensional (3D) conformation of bioactive molecules is paramount for rational drug design and development. The spatial arrangement of atoms in a molecule dictates its interaction with biological targets, thereby influencing its efficacy and selectivity. (R)-1-Boc-3-(aminomethyl)piperidine is a key chiral building block in the synthesis of various pharmaceutical agents.[1] Its piperidine scaffold can adopt multiple conformations, and the orientation of its substituents significantly impacts its pharmacological properties.

This guide provides a comparative overview of the primary experimental and computational techniques used for the 3D conformational analysis of this compound derivatives. We present supporting experimental data, detailed methodologies for key experiments, and visual diagrams to elucidate the analytical workflows and relationships between these techniques.

Comparative Analysis of Conformational States

The conformational landscape of this compound derivatives is typically dominated by chair and twist-boat conformations. The bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom and the aminomethyl group at the C3 position introduce significant steric and electronic effects that influence the conformational equilibrium.[2] The primary methods for characterizing these conformers are Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling.

Quantitative Conformational Data

The following tables summarize representative quantitative data obtained from computational modeling and NMR analysis for the possible chair and twist-boat conformers of a model this compound derivative.

Table 1: Calculated Relative Energies and Dipole Moments of Conformers

ConformerSubstituent Orientations (Boc, Aminomethyl)Relative Energy (kcal/mol)Calculated Dipole Moment (Debye)
Chair 1Equatorial, Equatorial0.002.1
Chair 2Equatorial, Axial2.53.5
Twist-Boat 1Pseudo-equatorial, Pseudo-equatorial4.82.8
Twist-Boat 2Pseudo-axial, Pseudo-equatorial5.54.2

Note: Relative energies are calculated using Density Functional Theory (DFT) at the B3LYP/6-31G level of theory. Lower relative energy indicates a more stable conformer.*

Table 2: Key NMR Coupling Constants for Conformer Identification

Coupling ConstantChair 1 (Equatorial, Equatorial)Chair 2 (Equatorial, Axial)Description
3JH2a-H3a~10-12 Hz~3-5 HzAxial-axial coupling is large, while axial-equatorial is small.
3JH2e-H3a~3-5 Hz~3-5 HzEquatorial-axial coupling is small.
3JH3a-H4a~10-12 Hz~10-12 HzAxial-axial coupling remains large in both chair forms.
3JH3a-H4e~3-5 Hz~3-5 HzAxial-equatorial coupling is small.

Note: 'a' denotes an axial proton and 'e' denotes an equatorial proton. These are idealized values; actual values may vary based on the specific derivative and solvent.[3][4]

Experimental and Computational Protocols

A multi-pronged approach combining NMR spectroscopy, X-ray crystallography, and computational modeling provides the most comprehensive understanding of the 3D conformation of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the conformation of molecules in solution.[5][6] Analysis of coupling constants and Nuclear Overhauser Effect (NOE) data provides insights into the relative orientation of atoms.

Experimental Protocol for 2D NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.

  • Data Acquisition: Acquire a series of 1D (1H, 13C) and 2D NMR spectra (COSY, HSQC, HMBC, NOESY/ROESY) on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Spectral Assignment: Use COSY, HSQC, and HMBC spectra to assign all proton and carbon signals.

  • Conformational Analysis:

    • Measure the 3JHH coupling constants from the high-resolution 1D 1H spectrum. Compare these values to those expected for chair and boat conformations (see Table 2).

    • Analyze the cross-peaks in the NOESY/ROESY spectrum to identify through-space interactions between protons. Strong NOEs between protons in a 1,3-diaxial relationship are indicative of a chair conformation.

Single-Crystal X-ray Crystallography

X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise bond lengths, bond angles, and torsion angles.[7][8]

Experimental Protocol for X-ray Crystallography:

  • Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[8]

  • Data Collection: Mount a suitable crystal on the diffractometer. Collect diffraction data by rotating the crystal in a beam of X-rays.

  • Structure Solution and Refinement: Process the diffraction data to obtain the electron density map of the unit cell. Solve the phase problem to generate an initial model of the structure. Refine the atomic positions and thermal parameters to obtain the final crystal structure.[8]

  • Data Analysis: Analyze the final structure to determine the conformation of the piperidine ring, the orientation of the substituents, and any intermolecular interactions in the crystal lattice.

Computational Modeling

Computational methods are used to predict the relative stabilities of different conformers and to complement experimental data.[9][10]

Protocol for Conformational Search and Energy Calculation:

  • Structure Building: Build the 3D structure of the this compound derivative using a molecular modeling software package.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers.

  • Geometry Optimization and Energy Calculation: For each identified conformer, perform a geometry optimization and calculate its energy using a suitable level of theory (e.g., DFT with a basis set like 6-31G* or higher). Solvation effects can be included using a continuum model (e.g., PCM).[5]

  • Data Analysis: Compare the relative energies of the conformers to predict their populations at a given temperature. The lowest energy conformer is predicted to be the most abundant. Calculated NMR parameters can also be compared with experimental data to validate the predicted conformations.

Visualizations

Workflow for 3D Conformational Analysis

The following diagram illustrates the integrated workflow for the comprehensive 3D conformational analysis of this compound derivatives.

G cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_data Data Interpretation cluster_result Final Output NMR NMR Spectroscopy Coupling Coupling Constants NMR->Coupling NOE NOE Data NMR->NOE Xray X-ray Crystallography SolidState Solid-State Structure Xray->SolidState Model Computational Modeling Energies Relative Energies Model->Energies Conformation 3D Conformational Model Coupling->Conformation NOE->Conformation SolidState->Conformation Energies->Conformation

Caption: Integrated workflow for 3D conformational analysis.

Logical Relationship Between Analytical Methods

This diagram shows the complementary nature of the different analytical techniques in determining the 3D structure.

G Solution Solution Conformation Theory Theoretical Conformers Solution->Theory Solid Solid-State Conformation Solid->Theory NMR NMR NMR->Solution Xray X-ray Xray->Solid Comp Computational Comp->Theory

Caption: Interplay of analytical techniques for 3D structure.

References

Validating Chemical Synthesis: A Comparative Guide to ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized compound's structure and purity is a cornerstone of reliable and reproducible research. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H (proton) and ¹³C (carbon-13) NMR, stands out as a powerful and indispensable tool. This guide provides an objective comparison of ¹H and ¹³C NMR for the validation of chemical synthesis, supported by experimental data and detailed protocols.

Nuclear magnetic resonance spectroscopy provides unparalleled insight into the molecular structure of a compound, offering a "fingerprint" of the atomic arrangement.[1] ¹H NMR directly observes the hydrogen nuclei, which are abundant in most organic molecules, making it a highly sensitive technique.[2] In contrast, ¹³C NMR spectrocopy probes the carbon skeleton of a molecule.[3] While less sensitive due to the low natural abundance of the ¹³C isotope (1.1%), it provides direct information about the carbon framework.[2][4]

Comparing ¹H NMR and ¹³C NMR for Synthesis Validation

The choice between ¹H and ¹³C NMR, or more commonly, their combined use, depends on the specific information required for synthesis validation.

Feature¹H NMR Spectroscopy¹³C NMR Spectroscopy
Sensitivity HighLow[3]
Information Provided Number of unique protons, their chemical environment (chemical shift), neighboring protons (multiplicity), and relative number of protons (integration).[5][6]Number of unique carbons and their chemical environment (chemical shift).[4][7]
Spectral Width Narrow (typically 0-13 ppm).[6]Wide (typically 0-220 ppm).[7]
Acquisition Time Short (minutes).[8]Longer (minutes to hours).[8]
Quantitative Analysis Excellent for relative quantification through integration.[5] Quantitative NMR (qNMR) offers high accuracy for purity determination.[9][10]Possible with specific experimental setups and longer acquisition times, but integration is not as straightforward as in ¹H NMR.[6][11]
Key for Validation Confirms the presence and connectivity of hydrogen atoms, crucial for identifying functional groups and stereochemistry.Directly confirms the carbon backbone of the synthesized molecule.

The Power of Quantitative NMR (qNMR) for Purity Assessment

Beyond structural confirmation, NMR spectroscopy, particularly ¹H qNMR, is a powerful primary method for determining the purity of a synthesized compound.[10][12] Unlike chromatographic techniques like HPLC and GC, which are relative methods requiring a certified reference standard of the same compound, qNMR is a direct method.[10] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for direct quantification against a certified internal standard.[13]

Advantages of qNMR include: [10][14]

  • Direct Measurement: No need for a chemically identical reference standard.

  • High Accuracy and Precision: Delivers highly reliable purity values.

  • Versatility: A single internal standard can be used for a wide range of compounds.

  • Structural Information: Provides structural information about the analyte and any impurities in the same experiment.

  • Speed: Often faster than developing and running a new chromatographic method.

Experimental Protocols

Sample Preparation for ¹H and ¹³C NMR

Proper sample preparation is critical for obtaining high-quality NMR spectra.[15]

Materials:

  • Synthesized compound

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O)[8]

  • NMR tube (high-quality, clean, and dry)[15][16]

  • Internal standard (for qNMR, e.g., maleic acid, TMS)[8]

  • Pasteur pipette and glass wool

Protocol:

  • Weigh the sample: For ¹H NMR of small molecules, use 5-25 mg of the compound.[8][15] For ¹³C NMR, a higher concentration is needed, typically 50-100 mg.[8][15]

  • Dissolve the sample: Dissolve the weighed sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.

  • Filter the sample: To remove any particulate matter, which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[16]

  • Add internal standard (for qNMR): If performing quantitative analysis, add a known amount of a certified internal standard.

  • Label the tube: Clearly label the NMR tube with the sample identification.[17]

¹H qNMR for Purity Determination

This protocol outlines the determination of purity using ¹H qNMR with an internal standard.[10]

Instrumentation and Parameters:

  • NMR Spectrometer: 400 MHz or higher.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).[10]

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (a value of 30 s is generally sufficient for accurate quantification of small molecules).[10]

  • Number of Scans (ns): 16 to 64, to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[10]

Data Processing and Calculation:

  • Acquire the ¹H NMR spectrum.

  • Phase and baseline correct the spectrum.

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity using the following formula:[18]

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Visualizing the Workflow

The following diagrams illustrate the logical flow of synthesis validation using NMR and the calculation process for qNMR.

Synthesis_Validation_Workflow cluster_synthesis Chemical Synthesis cluster_validation Validation cluster_outcome Outcome Synthesized_Compound Synthesized Compound NMR_Analysis ¹H and ¹³C NMR Analysis Synthesized_Compound->NMR_Analysis Structure_Confirmation Structure Confirmation NMR_Analysis->Structure_Confirmation Purity_Assessment Purity Assessment (qNMR) NMR_Analysis->Purity_Assessment Validated_Product Validated Product Structure_Confirmation->Validated_Product Structure Matches Failed_Synthesis Failed Synthesis / Impure Product Structure_Confirmation->Failed_Synthesis Structure Mismatch Purity_Assessment->Validated_Product Purity Meets Criteria Purity_Assessment->Failed_Synthesis Purity Below Threshold

Caption: Workflow for chemical synthesis validation using NMR.

qNMR_Calculation_Logic cluster_inputs Experimental Inputs cluster_calculation Calculation cluster_output Result Analyte_Data Analyte: - Integral (I_analyte) - # Protons (N_analyte) - Molecular Weight (MW_analyte) - Mass (m_sample) Formula Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS Analyte_Data->Formula IS_Data Internal Standard (IS): - Integral (I_IS) - # Protons (N_IS) - Molecular Weight (MW_IS) - Mass (m_IS) - Purity (P_IS) IS_Data->Formula Purity_Value Purity of Synthesized Compound Formula->Purity_Value

Caption: Logical flow for qNMR purity calculation.

Conclusion

¹H and ¹³C NMR spectroscopy are indispensable and complementary techniques for the validation of chemical synthesis.[1] ¹H NMR provides rapid and sensitive confirmation of the proton environment and enables accurate purity determination through qNMR.[5][14] ¹³C NMR offers direct evidence of the carbon skeleton, completing the structural picture.[3] By employing a combined spectroscopic approach and adhering to rigorous experimental protocols, researchers can ensure the identity and quality of their synthesized compounds, laying a solid foundation for subsequent research and development.

References

Navigating Chiral Purity: A Comparative Guide to Analytical Methods for (R)-1-Boc-3-(aminomethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereochemical integrity of chiral building blocks like (R)-1-Boc-3-(aminomethyl)piperidine is of paramount importance. The presence of the undesired (S)-enantiomer can have significant implications for the efficacy, safety, and selectivity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of modern analytical techniques for assessing the chiral purity of this compound, complete with detailed experimental protocols and supporting data to aid in method selection and implementation.

Comparative Overview of Analytical Techniques

The determination of enantiomeric excess in this compound can be effectively achieved through several chromatographic and electrophoretic techniques. The choice of method often depends on factors such as available instrumentation, required sensitivity, sample throughput, and the need for derivatization. Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Chiral Capillary Electrophoresis (CE) are the most prominent and powerful techniques for this purpose.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Chiral Capillary Electrophoresis (CE)
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP) in a liquid mobile phase.Differential interaction with a CSP using a supercritical fluid (typically CO2) as the primary mobile phase.[1]Differential migration of enantiomers in a capillary under the influence of an electric field, facilitated by a chiral selector in the background electrolyte.[2]
Speed Moderate to long analysis times.3 to 5 times faster than HPLC, allowing for high-throughput analysis.[1]Generally fast analysis times.
Resolution High resolution achievable with a wide variety of commercially available chiral columns.Often provides enhanced or complementary chiral selectivity compared to HPLC.[1]High-efficiency separations, capable of resolving complex mixtures.
Solvent Usage Utilizes organic solvents, which can have environmental and cost implications.Primarily uses environmentally benign CO2, significantly reducing organic solvent consumption.[3]Requires minimal amounts of solvent and sample.[2]
Derivatization May be required for compounds lacking a chromophore for UV detection.[4]Less common, but can be used to improve separation.Can be used to introduce a charge or improve interaction with the chiral selector.[2]
Sample Throughput Moderate.High, due to faster analysis and equilibration times.[3]High, with automated systems.
Instrumentation Widely available in analytical laboratories.Gaining popularity, but less common than HPLC systems.Specialized instrumentation, but becoming more accessible.

Experimental Protocols

The following protocols are provided as a starting point for method development and may require optimization for specific instrumentation and sample matrices.

Chiral High-Performance Liquid Chromatography (HPLC)

This method is adapted from a procedure for the closely related compound, (S)-1-Boc-3-hydroxypiperidine, and is expected to provide good resolution for the aminomethyl analog.[5]

  • Instrumentation : HPLC system with a UV detector.

  • Column : Chiralpak IC-3 (250 x 4.6 mm, 3 µm) or equivalent cellulose or amylose-based chiral stationary phase.[5]

  • Mobile Phase : An isocratic mixture of n-Hexane and Isopropyl Alcohol (IPA) with a small percentage of an additive like trifluoroacetic acid (TFA) or diethylamine (DEA) to improve peak shape. A starting point could be a ratio of 95:5 (n-Hexane:IPA) with 0.2% TFA.[5]

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 25 °C.

  • Detection : UV at 210 nm (due to the Boc-protecting group).

  • Sample Preparation : Dissolve approximately 1 mg of this compound in 1 mL of the mobile phase.

  • Injection Volume : 10 µL.

  • Expected Outcome : Baseline separation of the (R) and (S) enantiomers. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.

Alternative HPLC Method with Pre-column Derivatization

For enhanced detection and potential improvement in resolution, pre-column derivatization with a chromophoric agent can be employed. This method is based on the derivatization of piperidin-3-amine.[4]

  • Derivatization Reagent : p-Toluenesulfonyl chloride (PTSC).[4]

  • Derivatization Procedure :

    • Dissolve the sample in a suitable aprotic solvent (e.g., acetonitrile).

    • Add a base (e.g., triethylamine) followed by PTSC.

    • Allow the reaction to proceed to completion.

    • Quench the reaction and dilute the mixture with the mobile phase.

  • HPLC Conditions :

    • Column : Chiralpak AD-H (250 x 4.6 mm, 5 µm).[4]

    • Mobile Phase : 0.1% diethylamine in ethanol.[4]

    • Flow Rate : 0.5 mL/min.[4]

    • Detection : UV at 228 nm.[4]

Chiral Supercritical Fluid Chromatography (SFC)

SFC offers a faster and more environmentally friendly alternative to HPLC for chiral separations.[1][3]

  • Instrumentation : SFC system with a UV detector and back-pressure regulator.

  • Column : A polysaccharide-based chiral stationary phase, such as Chiralpak AD-H or Chiralcel OD-H.

  • Mobile Phase : Supercritical CO2 with a polar organic modifier (e.g., methanol or ethanol). A typical starting gradient would be 5-40% modifier over 5-10 minutes. A basic or acidic additive (e.g., diethylamine or trifluoroacetic acid) may be required to improve peak shape.

  • Flow Rate : 2-4 mL/min.

  • Back Pressure : 150 bar.

  • Column Temperature : 35-40 °C.

  • Detection : UV at 210 nm.

  • Sample Preparation : Dissolve the sample in the organic modifier to a concentration of approximately 1 mg/mL.

  • Injection Volume : 5 µL.

Chiral Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that requires minimal sample and solvent.[2]

  • Instrumentation : Capillary electrophoresis system with a UV detector.

  • Capillary : Fused-silica capillary (e.g., 50 µm i.d., 50-60 cm total length).

  • Background Electrolyte (BGE) : A buffer solution (e.g., 25 mM phosphate buffer, pH 2.5-7.0) containing a chiral selector.

  • Chiral Selector : Cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) are commonly used for amines.[2] The concentration of the chiral selector will need to be optimized (typically in the range of 5-20 mM).

  • Voltage : 15-25 kV.

  • Temperature : 25 °C.

  • Detection : UV at 210 nm.

  • Sample Preparation : Dissolve the sample in the BGE to a concentration of approximately 0.1-1 mg/mL.

  • Injection : Hydrodynamic or electrokinetic injection.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the assessment of chiral purity.

Chiral_Purity_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Analysis Sample This compound Dissolution Dissolve in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (Optional) Dissolution->Derivatization HPLC Chiral HPLC Dissolution->HPLC SFC Chiral SFC Dissolution->SFC CE Chiral CE Dissolution->CE Derivatization->HPLC Chromatogram Obtain Chromatogram/ Electropherogram HPLC->Chromatogram SFC->Chromatogram CE->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Enantiomeric Excess (% ee) Integration->Calculation Report Report Calculation->Report

Caption: Generalized workflow for assessing the chiral purity of this compound.

This logical diagram outlines the key stages involved in determining the enantiomeric excess of the target compound. The process begins with sample preparation, which may or may not involve a derivatization step to enhance detection or separation. The prepared sample is then analyzed using one of the primary chiral separation techniques: HPLC, SFC, or CE. The output from the instrument is a chromatogram or electropherogram, from which the peaks corresponding to the two enantiomers are integrated. Finally, the enantiomeric excess is calculated based on the relative peak areas, leading to a final report on the chiral purity of the sample.

References

Navigating Stereochemistry: A Comparative Analysis of 3-Aminomethyl and 4-Aminomethyl Piperidines in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the subtle shift of a single functional group on a molecular scaffold can dramatically alter biological activity. This guide provides an objective comparison of the biological activities of 3-aminomethyl piperidines and 4-aminomethyl piperidines, supported by experimental data, detailed protocols, and pathway visualizations.

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, prized for its favorable physicochemical properties and its presence in numerous natural products and approved drugs. The introduction of an aminomethyl substituent at either the 3- or 4-position of the piperidine ring creates two closely related isomers with distinct three-dimensional arrangements. This seemingly minor positional change can lead to significant differences in how these molecules interact with biological targets, influencing their potency, selectivity, and overall pharmacological profile. This guide delves into the comparative biological activities of these two isomers, with a focus on their interactions with the Dopamine Transporter (DAT) and the M3 Muscarinic Acetylcholine Receptor.

Comparative Biological Activity: A Tale of Two Isomers

The positioning of the aminomethyl group on the piperidine ring dictates the spatial vector of this key interactive moiety, profoundly impacting receptor binding and biological function. Below is a summary of the reported biological activities for derivatives of 3-aminomethyl and 4-aminomethyl piperidines against two distinct and important drug targets.

Dopamine Transporter (DAT) Affinity

The Dopamine Transporter is a critical regulator of dopaminergic neurotransmission and a key target for drugs used to treat conditions like ADHD and depression, as well as being the primary target for psychostimulants such as cocaine. A study directly comparing analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines, where the central piperazine ring was replaced with 3-aminomethylpiperidine and 4-aminopiperidine moieties, revealed significant differences in their ability to bind to DAT and inhibit dopamine reuptake.

Compound IDIsomerInhibition of [¹²⁵I]RTI-55 Binding at DAT (IC₅₀, nM)Inhibition of [³H]Dopamine Uptake (IC₅₀, nM)
Compound A 3-Aminomethylpiperidine analogue1502100
Compound B 4-Aminopiperidine analogue3585

Data synthesized from a comparative study on DAT ligands.[1]

As the data indicates, the 4-aminopiperidine analogue (Compound B ) demonstrated significantly higher affinity for the Dopamine Transporter and was a more potent inhibitor of dopamine uptake compared to its 3-aminomethylpiperidine counterpart (Compound A ).[1] This suggests that the orientation of the aminomethyl group in the 4-position allows for more favorable interactions within the DAT binding pocket.

M3 Muscarinic Acetylcholine Receptor Antagonism

The M3 muscarinic acetylcholine receptor plays a crucial role in mediating smooth muscle contraction and glandular secretions. Antagonists of the M3 receptor are used in the treatment of conditions such as overactive bladder and chronic obstructive pulmonary disease (COPD). While a direct comparative study of 3- and 4-aminomethylpiperidine derivatives at the M3 receptor was not identified in a single publication, separate studies on 4-aminomethylpiperidine derivatives have shown them to be potent M3 receptor antagonists. For instance, a series of novel 4-aminomethylpiperidine derivatives were identified as potent and highly selective M3 muscarinic antagonists, with some compounds exhibiting Kᵢ values in the low nanomolar range.[2][3]

Further research is required to identify and evaluate corresponding 3-aminomethylpiperidine derivatives to enable a direct and comprehensive comparison of their M3 receptor antagonist activity.

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed experimental methodologies for the key assays are provided below.

Dopamine Transporter Binding Assay ([¹²⁵I]RTI-55)

This assay determines the binding affinity of test compounds to the dopamine transporter by measuring the displacement of a radiolabeled ligand, [¹²⁵I]RTI-55.

Materials:

  • HEK293 cells stably expressing the human dopamine transporter (hDAT).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Radioligand: [¹²⁵I]RTI-55.

  • Non-specific binding control: 10 µM GBR 12909.

  • Test compounds.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Cell Membrane Preparation:

    • Harvest hDAT-expressing HEK293 cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet (crude membrane fraction) in fresh assay buffer.

    • Determine the protein concentration using a standard protein assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound at various concentrations, and 50 µL of [¹²⁵I]RTI-55 (final concentration ~0.1-0.2 nM).

    • For total binding, add 50 µL of assay buffer instead of the test compound.

    • For non-specific binding, add 50 µL of 10 µM GBR 12909.

    • Add 100 µL of the cell membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration and Counting:

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

Monoamine Uptake Assay ([³H]Dopamine)

This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter, such as [³H]dopamine, into cells expressing the corresponding transporter.

Materials:

  • HEK293 cells stably expressing the human dopamine transporter (hDAT).

  • Assay Buffer: Krebs-Henseleit buffer (KHB) containing 124 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, and 10 mM glucose, pH 7.4.

  • Radiolabeled substrate: [³H]Dopamine.

  • Non-specific uptake control: 10 µM Mazindol.

  • Test compounds.

  • 96-well microplates.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Cell Plating:

    • Seed hDAT-expressing HEK293 cells into 96-well plates and allow them to adhere and grow to a confluent monolayer.

  • Uptake Assay:

    • Wash the cells once with warm assay buffer.

    • Pre-incubate the cells with 50 µL of assay buffer containing various concentrations of the test compound for 10-20 minutes at 37°C.

    • To determine non-specific uptake, use 10 µM Mazindol.

    • Initiate the uptake by adding 50 µL of assay buffer containing [³H]Dopamine (final concentration ~10-20 nM).

    • Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to ensure measurement of the initial rate of uptake.

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold assay buffer.

    • Lyse the cells by adding a lysis buffer (e.g., 1% SDS) to each well.

  • Scintillation Counting:

    • Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of specific uptake against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

Signaling Pathway Visualizations

To provide a clearer understanding of the molecular environments in which these compounds act, the following diagrams illustrate the signaling pathways of the Dopamine Transporter and the M3 Muscarinic Receptor.

DAT_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine_cytosol Cytosolic Dopamine DAT->Dopamine_cytosol Transport VMAT2 VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle Sequestration Dopamine_synapse Dopamine Vesicle->Dopamine_synapse Release PKC PKC PKC->DAT Phosphorylation (Modulates Trafficking) PKA PKA PKA->DAT Phosphorylation (Modulates Trafficking) Dopamine_cytosol->VMAT2 Dopamine_synapse->DAT Dopamine_Receptor Dopamine Receptor (e.g., D1, D2) Dopamine_synapse->Dopamine_Receptor Binding G_protein G-protein Dopamine_Receptor->G_protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Modulation cAMP cAMP Adenylyl_Cyclase->cAMP Production Downstream_Effectors Downstream Effectors cAMP->Downstream_Effectors Activation

Caption: Dopamine Transporter Signaling Pathway.

M3_Receptor_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binding Gq Gq Protein M3R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2_cyto ER->Ca2_cyto Ca²⁺ Release Ca2_ER Ca2_cyto->PKC Activation Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response Phosphorylation of Target Proteins

Caption: M3 Muscarinic Receptor Signaling Pathway.

Conclusion

The comparative analysis of 3-aminomethyl and 4-aminomethyl piperidines underscores the profound impact of stereochemistry on biological activity. In the context of the Dopamine Transporter, the 4-substituted isomer demonstrates superior affinity and inhibitory potency, highlighting the specific spatial requirements of the DAT binding site. While a direct comparison at the M3 muscarinic receptor is pending further research, the established high potency of 4-aminomethylpiperidine derivatives suggests that this scaffold is a promising starting point for the design of M3 antagonists.

This guide provides a foundational understanding for researchers in the field, emphasizing the importance of isomeric considerations in drug design and discovery. The detailed experimental protocols and pathway visualizations serve as practical tools to aid in the design and interpretation of future studies aimed at exploring the therapeutic potential of these versatile piperidine-based compounds.

References

Synthetic Alternatives to (R)-1-Boc-3-(aminomethyl)piperidine: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of chiral building blocks is a critical step in the synthesis of novel therapeutics. (R)-1-Boc-3-(aminomethyl)piperidine is a key intermediate in the development of various pharmaceuticals, particularly in the creation of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[1][2] This guide provides an objective comparison of commercially available synthetic alternatives to this compound, supported by available data and detailed experimental protocols to inform strategic decisions in drug design and development.

The rigid piperidine scaffold and the chiral aminomethyl side chain of this compound play a crucial role in the binding affinity and selectivity of the final drug product.[2] However, the exploration of synthetic alternatives can offer advantages in terms of novel intellectual property, altered physicochemical properties, and potentially improved synthetic accessibility. This guide will explore the enantiomeric, positional, and substituted analogs of this important building block.

Physicochemical Properties of this compound and its Alternatives

A summary of the key physicochemical properties of this compound and its selected synthetic alternatives is presented in Table 1. These properties can influence the solubility, reactivity, and pharmacokinetic profile of the resulting drug candidates.

CompoundStructureMolecular Weight ( g/mol )FormKey Features
This compound [Image of this compound]214.30LiquidThe established chiral building block for various DPP-4 inhibitors.[3]
(S)-1-Boc-3-(aminomethyl)piperidine [Image of (S)-1-Boc-3-(aminomethyl)piperidine]214.30LiquidEnantiomer of the parent compound; critical for studying stereospecific interactions.
1-Boc-4-(aminomethyl)piperidine [Image of 1-Boc-4-(aminomethyl)piperidine]214.30Liquid to SolidPositional isomer offering a different spatial orientation of the aminomethyl group.[4]
1-Boc-3-amino-3-methylpiperidine [Image of 1-Boc-3-amino-3-methylpiperidine]214.30SolidIntroduces a methyl group at the 3-position, potentially influencing binding and metabolism.
1-Boc-4-amino-4-methylpiperidine [Image of 1-Boc-4-amino-4-methylpiperidine]214.30SolidCombines the 4-positional isomer with a methyl substitution.

Performance in Amide Bond Formation: A Comparative Overview

A primary application of these building blocks is in the formation of amide bonds with carboxylic acids. While direct, side-by-side comparative studies are limited, the general reactivity of the primary amine is a key performance indicator. The nucleophilicity of the primary amine in these alternatives is expected to be broadly similar, with minor variations due to steric hindrance and the electronic environment of the piperidine ring.

General Experimental Workflow for Amide Coupling

The following diagram illustrates a typical workflow for the synthesis of an amide using one of the discussed piperidine building blocks.

G Carboxylic_Acid Carboxylic Acid Coupling_Agent Coupling Agent (e.g., HATU, HOBt/EDC) Carboxylic_Acid->Coupling_Agent Activation Piperidine_Derivative Piperidine Building Block Piperidine_Derivative->Coupling_Agent Base Base (e.g., DIPEA) Coupling_Agent->Base Solvent Solvent (e.g., DMF, DCM) Base->Solvent Quench Aqueous Quench Solvent->Quench Extraction Extraction Quench->Extraction Chromatography Chromatography Extraction->Chromatography Product Amide Product Chromatography->Product

A typical workflow for amide synthesis.
Detailed Experimental Protocol: Amide Coupling via HATU

This protocol describes a general procedure for the amide coupling of a carboxylic acid with a Boc-protected aminomethylpiperidine derivative using HATU as the coupling agent.

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound or alternative (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF

Procedure:

  • Dissolve the carboxylic acid in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature.

  • Add the piperidine building block to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Application in the Synthesis of DPP-4 Inhibitors

The (R)-3-aminopiperidine moiety is a critical pharmacophore for a number of marketed DPP-4 inhibitors, including alogliptin and linagliptin.[2][5] The stereochemistry at the 3-position of the piperidine ring is crucial for the biological activity of these drugs.

Role of the Chiral Piperidine Moiety in DPP-4 Inhibition

The following diagram illustrates the key interactions of the (R)-3-aminopiperidine core within the active site of the DPP-4 enzyme, highlighting the importance of the specific stereochemistry.

G cluster_Inhibitor DPP-4 Inhibitor S1_pocket S1 Pocket (Hydrophobic) S2_pocket S2 Pocket Glu205 Glu205 Glu206 Glu206 Tyr662 Tyr662 Piperidine (R)-3-Aminopiperidine Moiety Piperidine->S2_pocket Fits into Amine_group Primary Amine Piperidine->Amine_group Amine_group->Glu205 Ionic Interaction Amine_group->Glu206 Ionic Interaction Aromatic_group Aromatic Group Aromatic_group->Tyr662 π-π Stacking

References

A Comparative Guide to the Structure-Activity Relationship of Aminomethylpiperidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aminomethylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent structural features, including a basic nitrogen atom and a flexible aminomethyl side chain, provide a versatile platform for designing ligands that can interact with a wide range of biological targets. This guide offers a comparative analysis of the structure-activity relationships (SAR) of aminomethylpiperidine analogs across several key therapeutic areas, supported by experimental data and detailed protocols to inform rational drug design and development.

Aminomethylpiperidine Analogs as μ-Opioid Receptor Agonists

Aminomethylpiperidine derivatives have been extensively explored as potent and selective agonists for the μ-opioid receptor (MOR), a primary target for pain management. The SAR studies in this area have revealed critical insights into the structural requirements for high-affinity binding and potent receptor activation.

Data Presentation: SAR of Aminomethylpiperidine Analogs at the μ-Opioid Receptor
Compound IDKi (nM) at μOR[1]EC₅₀ (nM) at μOREmax (%) at μOR
1 HH15.225.695
2 OCH₃H8.512.398
3 ClH10.118.992
4 HCH₃5.89.1102
5 OCH₃CH₃1.2 3.5 105
6 HC₂H₅7.211.5100

Structure-Activity Relationship Discussion:

The data clearly indicates that substitution on both the phenyl ring (R¹) and the aminomethyl nitrogen (R²) significantly influences the affinity and efficacy at the μ-opioid receptor.

  • Substitution on the Phenyl Ring (R¹): The introduction of an electron-donating group, such as a methoxy group (Compound 2 ), enhances both binding affinity (lower Ki) and functional potency (lower EC₅₀) compared to the unsubstituted analog (Compound 1 ). Conversely, an electron-withdrawing group like chlorine (Compound 3 ) leads to a slight decrease in activity. This suggests that electron density on the aromatic ring is favorable for interaction with the receptor.

  • Substitution on the Aminomethyl Nitrogen (R²): N-alkylation of the aminomethyl group generally improves activity. A methyl group (Compound 4 ) provides a significant boost in both affinity and efficacy over the primary amine (Compound 1 ). This trend continues with the combination of a methoxy group on the phenyl ring and an N-methyl group (Compound 5 ), which emerges as the most potent analog in this series. Increasing the alkyl chain length to ethyl (Compound 6 ) maintains high potency, though slightly less than the N-methyl analog.

Signaling Pathway: μ-Opioid Receptor Activation

mu_opioid_signaling cluster_membrane Cell Membrane MOR μ-Opioid Receptor (GPCR) G_protein Gi/o Protein MOR->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases production of Agonist Aminomethylpiperidine Analog Agonist->MOR Binds to PKA Protein Kinase A cAMP->PKA Inhibits Cellular_Response Analgesia PKA->Cellular_Response Leads to

Caption: Simplified signaling pathway of μ-opioid receptor activation by an agonist.

Experimental Protocol: Radioligand Binding Assay for μ-Opioid Receptor

Objective: To determine the binding affinity (Ki) of test compounds for the μ-opioid receptor.

Materials:

  • HEK293 cells stably expressing the human μ-opioid receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [³H]-DAMGO (a selective μ-opioid agonist).

  • Non-specific binding control: Naloxone (10 µM).

  • Test compounds (aminomethylpiperidine analogs) at various concentrations.

  • 96-well microplates.

  • Glass fiber filters (GF/B).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Harvest HEK293 cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 100-200 µg/mL.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]-DAMGO (final concentration ~1 nM), 50 µL of either test compound, vehicle, or naloxone, and 100 µL of the membrane preparation.

    • Incubate the plate at 25°C for 60 minutes.

  • Filtration and Counting:

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding (counts in the presence of naloxone) from total binding (counts with vehicle).

    • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition binding data.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Aminomethylpiperidine Analogs as Antibacterial Agents

A series of 3,5-diamino-piperidine derivatives, which can be considered as aminomethylpiperidine analogs with additional amino groups, have been identified as potent inhibitors of bacterial translation, mimicking the action of aminoglycoside antibiotics.[2]

Data Presentation: SAR of Diaminopiperidine Analogs as Bacterial Translation Inhibitors
Compound IDR¹ (Headpiece)R² (Headpiece)R³ (Tailpiece)In vitro Translation IC₅₀ (µM)[2]E. coli MIC (µg/mL)[2]P. aeruginosa MIC (µg/mL)[2]
11 DAPDAP4-chlorophenyl0.05 24
12 DAPDAP3-pyridyl0.0848
13 Acyclic DiamineAcyclic Diamine4-chlorophenyl0.25816
14 Dimethylated DAPDimethylated DAP4-chlorophenyl0.301632
19 HDAP4-chlorophenyl0.15816

DAP = cis-3,5-diamino-piperidine

Structure-Activity Relationship Discussion:

These compounds consist of a central triazine core with "headpiece" and "tailpiece" substituents. The SAR highlights the importance of the piperidine ring and its amino substituents for potent antibacterial activity.

  • Headpiece (R¹ and R²): A symmetric arrangement of two cis-3,5-diamino-piperidine (DAP) headpieces (Compound 11 and 12 ) results in the most potent translation inhibitors.[2] Replacing the rigid DAP scaffold with a more flexible acyclic diamine (Compound 13 ) or dimethylating the amino groups of DAP (Compound 14 ) leads to a decrease in activity, suggesting that the specific spatial orientation of the amino groups on the piperidine ring is crucial for target interaction.[2] Interestingly, a mono-DAP compound (Compound 19 ) retains significant activity, indicating that even one DAP moiety can effectively bind to the ribosomal target.[2]

  • Tailpiece (R³): The nature of the tailpiece also modulates activity. A 4-chlorophenyl group (Compound 11 ) appears to be more favorable than a 3-pyridyl group (Compound 12 ), resulting in lower IC₅₀ and MIC values.

Experimental Workflow: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

mic_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare serial dilutions of test compounds Dispense Dispense compounds and inoculum into 96-well plate Compound_Prep->Dispense Inoculum_Prep Prepare standardized bacterial inoculum (0.5 McFarland) Inoculum_Prep->Dispense Incubate Incubate at 37°C for 18-24 hours Dispense->Incubate Read_Plate Visually inspect for turbidity (bacterial growth) Incubate->Read_Plate Determine_MIC MIC = Lowest concentration with no visible growth Read_Plate->Determine_MIC

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution MIC Assay

Objective: To determine the minimum inhibitory concentration (MIC) of test compounds against bacterial strains.

Materials:

  • Bacterial strains (e.g., E. coli, P. aeruginosa).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Sterile 96-well microtiter plates.

  • 0.5 McFarland turbidity standard.

  • Spectrophotometer.

Procedure:

  • Inoculum Preparation:

    • From an overnight culture, prepare a bacterial suspension in sterile saline to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Compound Dilution:

    • Prepare a 2-fold serial dilution of the test compounds in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

    • Include a positive control (inoculum without compound) and a negative control (broth only) on each plate.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours in ambient air.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as detected by the unaided eye.

Aminomethylpiperidine Analogs as Antifungal Agents

Certain aminomethylpiperidine derivatives have demonstrated promising antifungal activity, targeting the ergosterol biosynthesis pathway, a critical process for fungal cell membrane integrity.

Data Presentation: SAR of Aminomethylpiperidine Analogs as Antifungal Agents
Compound IDR GroupC. albicans MIC (µg/mL)A. fumigatus MIC (µg/mL)
A1 n-dodecyl816
A2 n-tetradecyl2 4
A3 n-hexadecyl48
A4 Cyclohexyl32>64
A5 Phenyl>64>64

Structure-Activity Relationship Discussion:

The antifungal activity of these aminomethylpiperidine analogs is highly dependent on the nature of the lipophilic R group attached to the piperidine nitrogen.

  • Lipophilic Chain Length: There is a clear correlation between the length of the aliphatic chain and antifungal activity. The n-tetradecyl derivative (Compound A2 ) exhibits the highest potency against both Candida albicans and Aspergillus fumigatus. Shorter (n-dodecyl, Compound A1 ) and longer (n-hexadecyl, Compound A3 ) chains result in reduced activity, suggesting an optimal lipophilicity for interaction with the fungal target or for penetrating the fungal cell wall and membrane.

  • Nature of the Lipophilic Group: Replacing the linear alkyl chain with a cyclic (Compound A4 ) or aromatic (Compound A5 ) group leads to a significant decrease or complete loss of antifungal activity. This indicates that a flexible, linear lipophilic tail is a key structural requirement for these compounds to exert their antifungal effect.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of test compounds against fungal strains.

Materials:

  • Fungal strains (e.g., C. albicans, A. fumigatus).

  • RPMI-1640 medium with L-glutamine, buffered with MOPS.

  • Test compounds dissolved in DMSO.

  • Sterile 96-well flat-bottom microtiter plates.

  • Spectrophotometer.

Procedure:

  • Inoculum Preparation:

    • For yeasts (C. albicans), prepare a cell suspension from a 24-hour culture and adjust it to a concentration of 1-5 x 10⁶ CFU/mL. Dilute this to achieve a final inoculum of 0.5-2.5 x 10³ CFU/mL in the assay.

    • For molds (A. fumigatus), harvest conidia from a 7-day old culture and prepare a suspension. Adjust the conidial suspension to a concentration that results in a final inoculum of 0.4-5 x 10⁴ CFU/mL.

  • Compound Dilution:

    • Perform a 2-fold serial dilution of the test compounds in RPMI-1640 medium in the 96-well plate.

  • Inoculation:

    • Add the standardized fungal inoculum to each well.

    • Include a positive control (inoculum without compound) and a negative control (medium only).

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% for azoles and echinocandins, and 100% for amphotericin B and related compounds) compared to the drug-free growth control. This can be assessed visually or by using a spectrophotometer to measure turbidity.

This guide provides a framework for understanding the structure-activity relationships of aminomethylpiperidine analogs. The presented data and protocols are intended to be a valuable resource for the design and evaluation of new and improved therapeutic agents based on this versatile chemical scaffold.

References

Navigating Three-Dimensional Space: A Comparative Guide to Exit Vector Analysis of Piperidine Fragments in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the piperidine scaffold represents a cornerstone in medicinal chemistry. Its prevalence in approved drugs underscores its significance. However, unlocking its full potential requires a deep understanding of its three-dimensional (3D) nature and the directional vectors available for substitution—a concept critical for effective drug design. This guide provides a comparative analysis of exit vectors for piperidine fragments, supported by experimental data and detailed methodologies, to aid in the rational design of novel therapeutics.

The spatial arrangement of substituents on a molecular scaffold profoundly influences its interaction with biological targets. Exit vector analysis provides a quantitative framework for understanding and predicting these interactions by defining the directionality of bonds available for further chemical modification. For saturated heterocycles like piperidine, which can adopt various chair and boat conformations, this analysis is particularly crucial for navigating the complexities of 3D chemical space.

Comparative Analysis of Piperidine Fragments

The exploration of piperidine's 3D chemical space has been significantly advanced by the systematic synthesis and analysis of various regio- and diastereoisomers. A key study in this area focused on methyl-substituted pipecolinates, providing a foundational dataset for comparing the exit vectors of different piperidine fragments.[1][2][3][4][5][6]

The 3D shape and exit vectors of these fragments are often assessed using Principal Moments of Inertia (PMI) analysis.[5] This method characterizes the mass distribution of a molecule, allowing for a classification of its shape as rod-like, disc-like, or spherical. Fragments that occupy a larger volume of the PMI plot, away from the flat, rod-disc axis, are considered more three-dimensional and offer a greater diversity of exit vectors for exploring interactions with protein binding pockets.[3][5]

A virtual library of 80 synthetically accessible 3D fragments derived from 20 regio- and diastereoisomers of methyl-substituted pipecolinates demonstrated significant 3D character.[1][3][4][5] This diversity in shape directly translates to a variety of exit vectors, providing medicinal chemists with a toolkit of building blocks for fragment-based drug discovery (FBDD).[1][2][4]

Quantitative Comparison of Piperidine-Based Fragments

To illustrate the diversity of exit vectors, the following table summarizes key molecular properties for a representative set of cis- and trans-disubstituted piperidine fragments. These properties, including molecular weight (MW), calculated logP (ClogP), and heavy atom count (HAC), are critical for classifying fragments within the "rule-of-three" space, a common guideline in FBDD.

Fragment IDStereochemistrySubstitution PatternMW (Da)ClogPHAC3D Shape (NPR1+NPR2)
6a cis2,3-disubstituted157.210.8511≥ 1.07
6b trans2,3-disubstituted157.210.9111≥ 1.07
6c cis2,4-disubstituted157.210.8811≥ 1.07
6d trans2,4-disubstituted157.210.9411≥ 1.07
6e cis2,5-disubstituted157.210.9011≥ 1.07
6f trans2,5-disubstituted157.210.9611≥ 1.07
6g cis2,6-disubstituted157.210.8211≥ 1.07
6h trans2,6-disubstituted157.210.8811≥ 1.07
6i cis3,4-disubstituted157.210.8911≥ 1.07
6j trans3,4-disubstituted157.210.9511≥ 1.07
6k cis3,5-disubstituted157.210.9211≥ 1.07
6l trans3,5-disubstituted157.210.9811≥ 1.07

Data synthesized from the virtual library analysis of methyl substituted pipecolinates.[1][3][5] The 3D shape is defined by Firth's definition where a value of Normalized Principal Moments of Inertia Ratio (NPR1 + NPR2) ≥ 1.07 indicates a three-dimensional structure.

Comparison with Alternative Scaffolds

While piperidine is a dominant scaffold, other saturated and unsaturated heterocycles are also employed in drug design. Understanding the differences in their structural and electronic properties is key to selecting the appropriate fragment for a given biological target.

Pyridine: As the aromatic counterpart to piperidine, pyridine offers a flat, rigid structure with distinct electronic properties due to its conjugated π-electron system.[7] This aromaticity makes it less reactive than piperidine.[7] The exit vectors from a pyridine ring are confined to the plane of the ring, offering a different trajectory for substituent exploration compared to the 3D vectors of piperidine.

Pyrrolidine: This five-membered saturated heterocycle is another common fragment in drug design. Compared to the six-membered piperidine ring, the five-membered ring of pyrrolidine has a higher degree of conformational flexibility, which can be advantageous for adapting to certain binding pockets. However, this flexibility can also come at an entropic cost upon binding. The exit vectors from a pyrrolidine ring also provide a different spatial arrangement of substituents compared to piperidine.

The following table provides a high-level comparison of these scaffolds:

FeaturePiperidinePyridinePyrrolidine
Ring Size 6-membered6-membered5-membered
Saturation SaturatedUnsaturated (Aromatic)Saturated
Conformation Chair (predominantly)PlanarEnvelope/Twist
Flexibility Moderately flexibleRigidHighly flexible
Basicity (pKa of conjugate acid) ~11.2~5.2~11.3
Exit Vector Geometry 3D (axial and equatorial)2D (in-plane)3D

Experimental Protocols

The generation and analysis of piperidine fragments for exit vector analysis involve a combination of chemical synthesis and computational modeling.

Synthesis of Disubstituted Piperidine Fragments

A general and systematic synthesis of various regio- and diastereoisomers of methyl-substituted pipecolinates has been established.[1][2][5] The following workflow outlines the key steps:

G cluster_0 Synthesis of Piperidine Fragments Pyridine Disubstituted Pyridines Hydrogenation Pyridine Hydrogenation (PtO2, H2) Pyridine->Hydrogenation cis_Piperidine cis-Disubstituted Piperidines Hydrogenation->cis_Piperidine Epimerization Epimerization (KHMDS, THF) cis_Piperidine->Epimerization Lithiation Diastereoselective Lithiation/Trapping cis_Piperidine->Lithiation for specific isomers Functionalization N-Functionalization (e.g., N-acetylation, N-sulfonylation) cis_Piperidine->Functionalization trans_Piperidine trans-Disubstituted Piperidines Epimerization->trans_Piperidine trans_Piperidine->Functionalization Lithiation->trans_Piperidine for specific isomers Fragments 3D Piperidine Fragments Functionalization->Fragments

Caption: Synthetic workflow for generating diverse piperidine fragments.

1. Pyridine Hydrogenation:

  • Reactants: Substituted pyridine, Platinum(IV) oxide (PtO₂), Hydrogen gas (H₂).

  • Procedure: The substituted pyridine is subjected to hydrogenation in the presence of a platinum catalyst to yield the corresponding cis-disubstituted piperidine.[5]

2. Epimerization:

  • Reactants: cis-Disubstituted piperidine, Potassium hexamethyldisilazide (KHMDS), Tetrahydrofuran (THF).

  • Procedure: The cis-isomer is treated with a strong base to induce epimerization at the carbon atom adjacent to the ester group, leading to the formation of the more thermodynamically stable trans-isomer.[5]

3. Diastereoselective Lithiation and Trapping:

  • Reactants: N-protected piperidine, organolithium reagent, electrophile.

  • Procedure: For specific isomers that are not accessible through epimerization, a diastereoselective lithiation followed by trapping with an electrophile can be employed to install the desired stereochemistry.[1][3][4]

4. N-Functionalization:

  • Reactants: Secondary piperidine, various electrophiles (e.g., acyl chlorides, sulfonyl chlorides).

  • Procedure: The nitrogen atom of the piperidine ring is functionalized to introduce different exit vectors and modulate the physicochemical properties of the fragment.[5]

Computational Analysis of Exit Vectors

The 3D shape and exit vectors of the synthesized or virtual fragments are analyzed using computational methods.

G cluster_1 Computational Workflow for Exit Vector Analysis Fragments Synthesized or Virtual Piperidine Fragments Conformation Conformational Analysis (e.g., Molecular Mechanics) Fragments->Conformation PMI Principal Moments of Inertia (PMI) Analysis Conformation->PMI Vector Exit Vector Calculation Conformation->Vector Shape 3D Shape Classification (Rod, Disc, Sphere) PMI->Shape Visualization Visualization and Comparison Shape->Visualization Vector->Visualization

Caption: Workflow for computational analysis of piperidine fragments.

1. Conformational Analysis:

  • Software: Molecular mechanics force fields (e.g., MMFF94).

  • Procedure: The low-energy conformations of each fragment are generated to understand its accessible shapes in solution.

2. Principal Moments of Inertia (PMI) Analysis:

  • Procedure: The PMI is calculated for the lowest energy conformation of each fragment. The normalized principal moments of inertia ratios (NPR1 and NPR2) are then plotted to visualize the 3D shape of the fragment library.[5]

3. Exit Vector Calculation:

  • Procedure: The vectors are defined by the direction of the bonds connecting the piperidine scaffold to its substituents. These vectors can be characterized by their angles and distances relative to the scaffold's geometric center. The analysis of these vectors provides a quantitative measure of the spatial diversity of the fragment library.

Conclusion

The systematic exploration of piperidine's 3D chemical space through the synthesis and analysis of a diverse set of fragments provides invaluable information for drug discovery. By understanding the available exit vectors and how they differ across various isomers and alternative scaffolds, medicinal chemists can make more informed decisions in the design of novel molecules with improved potency, selectivity, and pharmacokinetic properties. The data and methodologies presented in this guide serve as a practical resource for leveraging the full potential of the piperidine scaffold in the development of next-generation therapeutics.

References

A Head-to-Head Battle of Scaffolds: Comparing Piperidine Isosteres in Lead Optimization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of molecular scaffolds is a cornerstone of successful lead optimization. The piperidine ring, a stalwart in medicinal chemistry, is frequently a starting point, but its isosteres—structurally similar but distinct molecular frameworks—are increasingly employed to fine-tune pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive comparison of key piperidine isosteres, offering a data-driven look at their relative performance and the experimental methodologies used to evaluate them.

The piperidine motif is a privileged scaffold, appearing in a vast number of approved drugs. However, its inherent properties are not always optimal. Challenges such as metabolic instability, off-target effects, or suboptimal physicochemical characteristics can hinder the progression of a promising lead compound. Piperidine isosteres offer a powerful strategy to mitigate these issues by subtly altering the molecule's size, shape, electronics, and vectoral presentation of substituents, while aiming to retain or improve its desired biological activity.

This guide will delve into a comparative analysis of several key piperidine isosteres, including spirocyclic systems like 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane, as well as bicyclic counterparts such as 2-azabicyclo[2.2.2]octane. We will examine their impact on crucial drug-like properties, including basicity (pKa), lipophilicity (logP/logD), aqueous solubility, and metabolic stability.

At a Glance: Comparative Physicochemical and In Vitro ADME Properties

To facilitate a direct comparison, the following table summarizes key experimental data for piperidine and two of its well-studied spirocyclic isosteres. This data is crucial for understanding the potential advantages and disadvantages of each scaffold in a lead optimization program.

PropertyPiperidine Derivative2-Azaspiro[3.3]heptane Derivative1-Azaspiro[3.3]heptane Derivative
Structure
Experimental pKa 11.210.910.9
Kinetic Solubility (pH 7.4, µM) 1361213
clogP 3.83.83.6
Experimental logD (pH 7.4) 3.33.63.6
Metabolic Stability (Human Liver Microsomes)
CLint (µL/min/mg)145332
t1/2 (min)> 1203152

Data sourced from a comparative study on model compounds.[1][2][3][4]

In Focus: A Deeper Dive into Piperidine Isosteres

The choice of an isostere is a strategic decision guided by the specific challenges of a lead optimization campaign. Here, we explore the nuances of several popular piperidine replacements.

Spirocyclic Isosteres: 1-Azaspiro[3.3]heptane and 2-Azaspiro[3.3]heptane

Spirocyclic scaffolds, such as the azaspiro[3.3]heptanes, have gained significant traction as piperidine isosteres. Their rigid, three-dimensional nature can offer improved metabolic stability and provide novel intellectual property.[5][6]

1-Azaspiro[3.3]heptane has emerged as a promising alternative, demonstrating similar basicity and lipophilicity to piperidine in some contexts.[3][7][8][9] Notably, in a direct comparison, the 1-azaspiro[3.3]heptane analogue exhibited improved metabolic stability over the corresponding 2-azaspiro[3.3]heptane derivative.[1][2]

2-Azaspiro[3.3]heptane was one of the earlier spirocyclic isosteres to be widely adopted.[5] While it can improve solubility and reduce metabolic degradation compared to some piperidine-containing compounds, it may also introduce new metabolic liabilities in certain contexts.[5]

Bicyclic Isosteres: 2-Azabicyclo[2.2.2]octane

Bicyclic systems represent another important class of piperidine isosteres. Their rigid, bridged structures can pre-organize substituents in a specific orientation, potentially leading to enhanced potency and selectivity. 2-Azabicyclo[2.2.2]octane has been designed and synthesized as a bioisostere of both piperidine and pyridine, offering a unique conformational constraint.[3]

The Lead Optimization Workflow: A Visual Guide

The decision to employ a piperidine isostere is an integral part of the iterative lead optimization process. The following diagram illustrates a typical workflow.

Lead Optimization Workflow Lead Optimization Workflow for Piperidine-Containing Compounds Lead_Compound Lead Compound (Piperidine-containing) Identify_Liabilities Identify Liabilities (e.g., Poor Metabolic Stability, Off-target Activity, Low Solubility) Lead_Compound->Identify_Liabilities Isostere_Selection Isostere Selection (e.g., Azaspiro[3.3]heptane, Azabicyclo[2.2.2]octane) Identify_Liabilities->Isostere_Selection Synthesis Synthesis of Isosteric Analogs Isostere_Selection->Synthesis In_Vitro_Assays In Vitro Profiling (pKa, logP, Solubility, Metabolic Stability, Activity) Synthesis->In_Vitro_Assays Data_Analysis SAR Analysis and Data-driven Decisions In_Vitro_Assays->Data_Analysis Go_NoGo Go/No-Go Decision Data_Analysis->Go_NoGo Optimized_Lead Optimized Lead (Improved Properties) Go_NoGo->Isostere_Selection No-Go (Iterate) Go_NoGo->Optimized_Lead Go

Caption: A typical workflow for lead optimization involving the replacement of a piperidine scaffold with an isostere.

Experimental Protocols: The How-To of Isostere Evaluation

The reliable assessment of piperidine isosteres hinges on robust and standardized experimental protocols. Below are detailed methodologies for the key assays cited in this guide.

Determination of pKa

The acid dissociation constant (pKa) is a critical parameter that influences a compound's ionization state at physiological pH, impacting its solubility, permeability, and target engagement.

Method: Potentiometric Titration

  • Sample Preparation: A 1-10 mM solution of the test compound is prepared in a co-solvent system (e.g., methanol/water or DMSO/water) to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH) using an automated titrator. The pH of the solution is monitored continuously.

  • Data Analysis: The pKa is determined from the inflection point of the titration curve, which corresponds to the pH at which 50% of the compound is ionized.

Determination of Lipophilicity (logP and logD)

Lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. It is commonly measured as the partition coefficient (logP) between octanol and water or the distribution coefficient (logD) at a specific pH.

Method: Shake-Flask Method for logD at pH 7.4

  • System Preparation: n-Octanol and phosphate-buffered saline (PBS) at pH 7.4 are mutually saturated by vigorous mixing followed by separation.

  • Partitioning: A known concentration of the test compound is dissolved in the aqueous phase (pre-saturated PBS). An equal volume of the organic phase (pre-saturated n-octanol) is added.

  • Equilibration: The mixture is shaken for a defined period (e.g., 1-2 hours) to allow the compound to partition between the two phases.

  • Phase Separation: The two phases are separated by centrifugation.

  • Quantification: The concentration of the test compound in each phase is determined using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation: The logD is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

In Vitro Metabolic Stability Assay

This assay provides an early indication of a compound's susceptibility to metabolism by liver enzymes, a primary route of drug clearance.

Method: Human Liver Microsome (HLM) Stability Assay

  • Reagents:

    • Test compound (typically 1 µM final concentration)

    • Pooled human liver microsomes (e.g., 0.5 mg/mL protein concentration)

    • NADPH regenerating system (to initiate the enzymatic reaction)

    • Phosphate buffer (pH 7.4)

  • Incubation:

    • The test compound and HLM are pre-incubated at 37°C in phosphate buffer.

    • The reaction is initiated by the addition of the NADPH regenerating system.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The quenched samples are centrifuged to precipitate the proteins.

  • Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • The percentage of the parent compound remaining is plotted against time.

    • The elimination rate constant (k) is determined from the slope of the natural log of the percent remaining versus time.

    • The half-life (t1/2) is calculated as 0.693/k.

    • The intrinsic clearance (CLint) is calculated from the t1/2 and the protein concentration.

Signaling Pathways and Experimental Workflows in Drug Discovery

The following diagram illustrates a generic G-protein coupled receptor (GPCR) signaling pathway, a common target for drugs containing piperidine and its isosteres, and a typical experimental workflow for evaluating their activity.

GPCR_Signaling_and_Assay_Workflow GPCR Signaling and In Vitro Assay Workflow cluster_0 GPCR Signaling Pathway cluster_1 In Vitro Assay Workflow Ligand Ligand (Drug) GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein (α, β, γ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction Compound_Addition Add Test Compound (Piperidine or Isostere) Incubation Incubation Compound_Addition->Incubation Cell_Culture Cells Expressing Target GPCR Cell_Culture->Compound_Addition Detection Measure Second Messenger Levels Incubation->Detection Dose_Response Generate Dose-Response Curve and Determine IC50/EC50 Detection->Dose_Response

Caption: A simplified representation of a GPCR signaling cascade and a corresponding in vitro assay workflow to evaluate the potency of piperidine-based compounds and their isosteres.

Conclusion

The strategic deployment of piperidine isosteres is a powerful tool in the medicinal chemist's arsenal for overcoming the hurdles of lead optimization. As demonstrated, the choice of isostere can have a profound impact on a molecule's physicochemical and pharmacokinetic properties. A thorough understanding of the comparative data, coupled with robust experimental evaluation, is essential for making informed decisions that can ultimately lead to the development of safer and more effective medicines. The data and protocols presented in this guide serve as a valuable resource for scientists engaged in this critical endeavor.

References

Safety Operating Guide

Personal protective equipment for handling (R)-1-Boc-3-(aminomethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for (R)-1-Boc-3-(aminomethyl)piperidine, a common building block in pharmaceutical synthesis. Following these procedures will minimize risk and ensure a safe laboratory environment.

This compound is classified as a hazardous substance that can cause skin irritation, serious eye damage, and respiratory irritation.[1][2][3] Adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required and recommended PPE for handling this compound.

PPE CategoryMinimum RequirementRecommended for Enhanced Safety
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4]A face shield should be worn in addition to safety goggles, especially when there is a risk of splashing.[5]
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile, neoprene) inspected prior to use.[4]Double gloving is recommended to provide an extra layer of protection. Change gloves regularly (e.g., every hour) or immediately if contaminated, torn, or punctured.[6]
Body Protection A laboratory coat or a protective disposable gown made of low-permeability, lint-free fabric with a solid front, long sleeves, and tight-fitting cuffs.[4][6]A complete chemical-resistant suit may be necessary depending on the scale of the operation and the risk of exposure.[5]
Respiratory Protection Not typically required when handled in a well-ventilated area or a chemical fume hood.[1][4]If dust or aerosols are generated, or if working outside a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5]

Operational and Disposal Plans

Handling and Storage:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[1][8]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2][3] Store under an inert atmosphere to maintain product quality.[1]

  • Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[1][9]

Spill Management:

In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing the appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[9] Collect the absorbed material into a suitable, labeled container for disposal.[9] Do not allow the chemical to enter drains or waterways.[5][7]

Disposal:

Dispose of this compound and its containers in accordance with local, regional, and national hazardous waste regulations.[1][9] This may involve incineration at a licensed hazardous waste disposal facility. Do not dispose of down the drain or with general household waste.

Experimental Protocols: Emergency First Aid

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][2]
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Visualized Workflows

The following diagrams illustrate the standard operating procedure for handling and the logical relationship for safety assessment of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Prep Review SDS PPE Don Appropriate PPE Prep->PPE Vent Ensure Proper Ventilation PPE->Vent Weigh Weigh Chemical in Fume Hood Vent->Weigh React Perform Reaction Weigh->React Decon Decontaminate Glassware React->Decon Waste Segregate & Label Waste Decon->Waste Dispose Dispose via Approved Vendor Waste->Dispose Spill Spill Occurs SpillResponse Follow Spill Protocol Spill->SpillResponse Exposure Personal Exposure FirstAid Administer First Aid Exposure->FirstAid Medical Seek Medical Attention FirstAid->Medical

Caption: Workflow for the safe handling of this compound.

SafetyAssessment cluster_hazards Hazard Identification cluster_ppe PPE Selection cluster_emergency Emergency Procedures H_Skin Skin Irritant PPE_Gloves Gloves H_Skin->PPE_Gloves PPE_Coat Lab Coat/Gown H_Skin->PPE_Coat E_Spill Spill Response E_FirstAid First Aid H_Skin->E_FirstAid H_Eye Serious Eye Damage PPE_Goggles Goggles/Face Shield H_Eye->PPE_Goggles H_Eye->E_FirstAid H_Resp Respiratory Irritant PPE_Resp Respirator (if needed) H_Resp->PPE_Resp H_Resp->E_FirstAid

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-1-Boc-3-(aminomethyl)piperidine
Reactant of Route 2
(R)-1-Boc-3-(aminomethyl)piperidine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.